molecular formula C7H8ClN3 B1482136 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 1824407-94-4

7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Numéro de catalogue: B1482136
Numéro CAS: 1824407-94-4
Poids moléculaire: 169.61 g/mol
Clé InChI: PEAYUVWEDJFKQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

7-(Chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole (CAS 1824407-94-4) is a versatile chemical building block with a molecular formula of C 7 H 8 ClN 3 and a molecular weight of 169.61 g/mol . This compound belongs to the 1H-imidazo[1,2-b]pyrazole class of fused diheterocycles, which have attracted significant attention in medicinal and materials chemistry due to their diverse and useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . The chloromethyl group at the 7-position serves as a reactive handle for further functionalization, making this compound a key intermediate in the synthesis of more complex molecules. Recent scientific literature highlights the 1H-imidazo[1,2-b]pyrazole scaffold as a potential non-classical isostere for the indole ring, a common structure in many pharmaceuticals . Studies show that replacing an indole with this scaffold, as in an isostere of the drug pruvanserin, can lead to a significantly improved solubility in aqueous media, a critical factor for drug development . As such, this compound is of high value for researchers in synthetic and medicinal chemistry exploring new heterocyclic compounds with optimized physicochemical properties. This product is intended for research purposes as a chemical building block and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

7-(chloromethyl)-1-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c1-10-2-3-11-7(10)6(4-8)5-9-11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAYUVWEDJFKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 7-(Chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the search for novel heterocyclic scaffolds that overcome the pharmacokinetic liabilities of classical pharmacophores is paramount. 7-(Chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole emerges as a highly versatile, electrophilic building block. Built upon the 1H-imidazo[1,2-b]pyrazole core—a proven non-classical bioisostere of indole—this compound offers enhanced aqueous solubility, superior metabolic stability, and a highly reactive chloromethyl handle for rapid library diversification[1].

This technical whitepaper provides a comprehensive analysis of its structural chemistry, physicochemical properties, and detailed, self-validating synthetic protocols designed for drug development professionals.

Structural Chemistry & Nomenclature

The 1H-Imidazo[1,2-b]pyrazole Scaffold

The core of the molecule is a 5,5-fused bicyclic system comprising an imidazole ring fused to the b-face of a pyrazole ring. This fusion creates a fully conjugated, 10- π electron aromatic system. X-ray crystallographic studies on related derivatives (such as the DNA synthesis inhibitor IMPY) confirm that the core is highly planar, allowing it to effectively intercalate or bind to flat hydrophobic pockets in target proteins[2].

Numbering and Substituent Mapping

According to standard IUPAC nomenclature for fused heterocycles with a bridgehead heteroatom, the numbering prioritizes the heteroatoms to receive the lowest possible locants. The sequence traces the perimeter:

  • Position 1 (N): The imidazole nitrogen, substituted with a Methyl group (-CH3). This methylation removes a hydrogen bond donor, increasing membrane permeability.

  • Position 4 (N): The bridgehead nitrogen shared between the rings.

  • Position 5 (N): The pyrazole nitrogen.

  • Position 7 (C): The pyrazole carbon adjacent to the carbon bridgehead (7a). Here, it is substituted with a Chloromethyl group (-CH2Cl), serving as the primary site for nucleophilic attack.

The Indole Bioisosterism Paradigm

Indole is a ubiquitous structural motif in approved drugs but frequently suffers from poor aqueous solubility and rapid oxidative metabolism at the electron-rich C2-C3 double bond. Replacing the indole core with 1H-imidazo[1,2-b]pyrazole is a validated strategy to rescue failing drug candidates. For example, when the indole ring of the discontinued insomnia drug pruvanserin was replaced with this scaffold, the resulting isostere demonstrated significantly improved solubility in physiological media while maintaining target affinity[3].

Isosterism Indole Indole Scaffold (Poor Solubility, Metabolically Labile) Imidazo 1H-Imidazo[1,2-b]pyrazole (Enhanced Solubility, Metabolically Stable) Indole->Imidazo Bioisosteric Replacement Chloro 7-(Chloromethyl) Derivative (Electrophilic Hub) Imidazo->Chloro Functionalization (Positions 1 & 7) Library Drug Candidate Library (SN2 Diversification) Chloro->Library Nucleophilic Substitution

Figure 1: Strategic bioisosteric replacement of indole and subsequent diversification.

Physicochemical Properties

The strategic placement of nitrogen atoms within the bicyclic core fundamentally alters the physicochemical profile of the molecule. The table below summarizes the quantitative data and the mechanistic rationale behind these properties.

PropertyValueRationale / Significance
Chemical Formula C7H8ClN3Represents the bicyclic core + N1-methyl + C7-chloromethyl substituents.
Molecular Weight 169.61 g/mol Highly efficient low-molecular-weight building block; leaves ample "molecular weight budget" for downstream derivatization without violating Lipinski's Rule of 5.
Topological Polar Surface Area ~30.5 ŲThe additional nitrogen atoms increase TPSA relative to indole (~15.8 Ų), which is the primary driver for the scaffold's enhanced aqueous solubility[1].
LogP (Estimated) 1.2 - 1.5Provides an optimal lipophilic balance. The core is polar, but the methyl and chloromethyl groups provide sufficient lipophilicity for organic solubility during synthesis.
Hydrogen Bond Donors 0The N1 position is methylated, eliminating the N-H bond. This prevents unwanted aggregation and improves passive membrane permeability.
Hydrogen Bond Acceptors 3The three nitrogen atoms serve as potent H-bond acceptors, enabling strong interactions with kinase hinge regions or GPCR binding pockets[4].

Synthetic Methodologies & Protocols

To utilize 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole in drug discovery, it is typically synthesized from the commercially available precursor, 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid [5]. The following two-step protocol is designed as a self-validating system to ensure high yield and purity.

Step 1: Chemoselective Reduction to the 7-Hydroxymethyl Intermediate

Objective: Reduce the C7-carboxylic acid to a primary alcohol without disrupting the heteroaromatic core. Causality & Reagent Choice: Borane-tetrahydrofuran (BH3·THF) is selected over LiAlH4. BH3 acts as an electrophilic reducing agent, coordinating with the electron-rich carbonyl oxygen to form a trialkylborate intermediate. This ensures a smooth reduction while preventing the reductive cleavage of the sensitive N-N bond in the pyrazole ring.

Protocol:

  • Setup: In an oven-dried, argon-flushed round-bottom flask, suspend 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M).

  • Addition: Cool the suspension to 0 °C using an ice bath. Add BH3·THF (1 M in THF, 3.0 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and heat the mixture to gentle reflux for 4 hours.

  • Validation Check 1 (In-Process): Monitor via TLC (DCM:MeOH 9:1). The highly polar carboxylic acid (baseline) will be completely consumed, replaced by a new spot at Rf ~0.4 (the alcohol).

  • Quench & Workup: Cool to 0 °C and carefully quench with dropwise addition of Methanol.

  • Validation Check 2 (Workup): Vigorous effervescence (H2 gas evolution) must be observed, validating that active, unreacted borane was present and the reaction was driven to completion. Evaporate the solvent and purify via silica gel chromatography to yield the 7-hydroxymethyl intermediate.

Step 2: Chlorination via Vilsmeier-Haack Mechanism

Objective: Convert the primary alcohol to the highly reactive chloromethyl electrophile. Causality & Reagent Choice: Thionyl chloride (SOCl2) is used with a catalytic amount of Dimethylformamide (DMF). DMF reacts with SOCl2 to generate the Vilsmeier-Haack reagent (a chloroiminium ion). The alcohol attacks this intermediate, transforming the hydroxyl into a superior leaving group, which is then displaced by chloride via a clean SN2 mechanism. This avoids the formation of a free carbocation, which could lead to unwanted rearrangements or polymerization of the electron-rich core.

Protocol:

  • Setup: Dissolve the 7-hydroxymethyl intermediate (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M). Add catalytic DMF (0.05 eq).

  • Addition: Cool the solution to 0 °C. Add SOCl2 (1.5 eq) dropwise.

  • Validation Check 3 (In-Process): The solution will exhibit a slight yellowing, visually confirming the formation of the Vilsmeier-Haack active complex. Stir at room temperature for 2 hours.

  • Validation Check 4 (Completion): Monitor via TLC (Hexanes:EtOAc 1:1). The polar alcohol (Rf ~0.2) will disappear, replaced by the highly non-polar chloromethyl product (Rf ~0.7).

  • Workup: Concentrate the mixture under reduced pressure to remove excess SOCl2. Dilute with EtOAc and wash carefully with saturated aqueous NaHCO3.

  • Validation Check 5 (Neutralization): Vigorous CO2 gas evolution will occur. This step is critical; complete neutralization of the HCl byproduct is required to prevent acid-catalyzed degradation of the imidazo-pyrazole core. Dry over Na2SO4 and concentrate to yield the final 7-(chloromethyl) product.

Synthesis SM 1-Methyl-1H-imidazo[1,2-b]pyrazole -7-carboxylic acid Step1 Reduction (BH3·THF, 0°C to Reflux) SM->Step1 Int 7-Hydroxymethyl Intermediate Step1->Int Chemoselective Reduction (Prevents N-N cleavage) Step2 Chlorination (SOCl2, cat. DMF, DCM, 0°C) Int->Step2 Prod 7-(Chloromethyl)-1-methyl -1H-imidazo[1,2-b]pyrazole Step2->Prod Vilsmeier-Haack Mechanism (Prevents carbocation side-reactions)

Figure 2: Self-validating synthetic workflow for the generation of the 7-chloromethyl electrophile.

Reactivity & Applications in Drug Discovery

The 7-(chloromethyl) group transforms the stable imidazo[1,2-b]pyrazole scaffold into a highly reactive hub. Because the chloromethyl group is situated on an electron-rich heteroaromatic ring, the adjacent carbon acts similarly to a benzylic position, making the C-Cl bond highly susceptible to nucleophilic substitution (SN2).

Key Applications:

  • Amine Alkylation: The compound readily reacts with primary and secondary amines in the presence of a mild base (e.g., K2CO3, DIPEA) to form stable aminomethyl linkages. This is heavily utilized in the synthesis of targeted anticancer agents and kinase inhibitors[6].

  • Hydrogel Conjugation: Recent advancements have utilized imidazo-pyrazole derivatives as bioactive ingredients in topical hydrogels for the treatment of PLX-resistant melanoma, leveraging the scaffold's inherent antiproliferative properties[4].

  • Ether/Thioether Formation: Reaction with alkoxides or thiolates allows for the rapid attachment of diverse pharmacophores, enabling extensive Structure-Activity Relationship (SAR) campaigns for central nervous system (CNS) targets, where the scaffold's improved solubility directly translates to better blood-brain barrier penetration.

References

  • Knochel, P. et al. "Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes." Chemical Science. 3

  • Cutbush, S. D. et al. "Structure of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY), an inhibitor of DNA synthesis, C5H7N3." Acta Crystallographica Section C.2

  • Sigma-Aldrich Product Catalog. "1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid." 5

  • MDPI Pharmaceuticals. "Antiproliferative Imidazo-Pyrazole-Based Hydrogel: A Promising Approach for the Development of New Treatments for PLX-Resistant Melanoma." 4

  • European Journal of Medicinal Chemistry. "New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis." 6

Sources

In-Depth Technical Guide & Safety Data Sheet (SDS) Analysis: 7-(Chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the pursuit of novel chemical space has driven the adoption of non-classical heterocyclic bioisosteres. Among these, the 1H-imidazo[1,2-b]pyrazole scaffold has emerged as a privileged structure, serving as a highly effective bioisostere for indoles and azaindoles in the development of kinase inhibitors and targeted anticancer therapeutics .

7-(Chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole (CAS: 1824407-94-4) is a critical late-stage building block in this domain. While its electrophilic chloromethyl moiety enables rapid, high-yielding diversification via nucleophilic substitution (SN2), this exact structural feature imparts severe toxicological hazards. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and field-proven handling protocols required to safely and effectively utilize this compound in a medicinal chemistry setting.

Physicochemical Profiling & Structural Causality

To understand the handling requirements of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole, one must first analyze its structural electronics. The imidazo[1,2-b]pyrazole core is an electron-rich, aromatic bicyclic system. When a chloromethyl group is positioned at the 7-position, the electron-donating nature of the fused ring system stabilizes the transition state of the adjacent carbon during nucleophilic attack.

This "push-pull" electronic dynamic significantly lowers the activation energy for SN2 displacement, making the compound an exceptionally potent alkylating agent .

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Implication
Compound Name 7-(Chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazoleCore scaffold + reactive appendage
CAS Registry Number 1824407-94-4Unique chemical identifier
Molecular Formula C7H8ClN3Indicates presence of halogen (Cl)
Molecular Weight 169.61 g/mol Low MW facilitates rapid tissue penetration
Reactive Moiety Primary alkyl chlorideHighly susceptible to SN2 attack

Core SDS Hazard Assessment & Mechanistic Toxicology

The intrinsic reactivity that makes this building block valuable in the laboratory is the exact mechanism that drives its biological toxicity. Standard Safety Data Sheets (SDS) for chloromethyl-bearing heterocycles universally classify them as corrosive and sensitizing , .

Table 2: GHS Hazard Classifications & Causal Mechanisms
Hazard ClassGHS CodeMechanistic Causality
Acute Toxicity (Oral) H302Alkylation of gastrointestinal mucosal proteins leading to rapid cellular toxicity.
Skin Corrosion H314Direct electrophilic attack on epidermal keratinocytes; localized pH drop from HCl byproduct.
Serious Eye Damage H318Irreversible covalent cross-linking of corneal proteins and localized acid burn.
Skin Sensitization H317Haptenation of dermal proteins, triggering dendritic cell-mediated T-cell activation.
The Haptenation Pathway

When exposed to human skin or respiratory mucosa, the lipophilic nature of the imidazopyrazole core allows the molecule to rapidly penetrate tissue barriers. Once intracellular, the chloromethyl group undergoes spontaneous SN2 reactions with the nucleophilic side chains of endogenous proteins (specifically the thiol groups of cysteine and the primary amines of lysine). This covalent modification (haptenation) alters the protein's native structure, creating "neoantigens" that the immune system recognizes as foreign, culminating in severe allergic contact dermatitis.

Tox_Pathway Exposure Dermal/Respiratory Exposure (Chloromethyl Heterocycle) Penetration Tissue Penetration (Lipophilic Core) Exposure->Penetration Alkylation Covalent Alkylation (SN2 on Cys/Lys residues) Penetration->Alkylation Haptenation Protein Haptenation (Formation of Neoantigens) Alkylation->Haptenation Immune Dendritic Cell Activation & T-Cell Sensitization Haptenation->Immune Toxicity Allergic Contact Dermatitis & Tissue Necrosis Immune->Toxicity

Mechanistic pathway of chloromethyl-induced protein haptenation and subsequent contact dermatitis.

Experimental Protocol: Safe Handling & Nucleophilic Substitution (SN2) Workflow

To harness this compound for drug development while mitigating its hazards, reactions must be designed as self-validating systems . The following protocol details a standard SN2 displacement using a secondary amine to generate a tertiary amine target compound.

Step-by-Step Methodology
  • Inert Preparation: Weigh 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole inside a ventilated balance enclosure. Transfer to an oven-dried flask and purge with Argon. Causality: Moisture in the air can slowly hydrolyze the chloromethyl group to a hydroxymethyl group, generating corrosive HCl gas and degrading reagent purity.

  • Solvent & Base Addition: Dissolve the starting material in anhydrous DMF or Acetonitrile (0.2 M). Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton scavenger. As the SN2 reaction proceeds, HCl is generated. Without DIPEA, the acidic environment could protonate the secondary amine nucleophile (halting the reaction) or degrade the nitrogen-rich pyrazole core.

  • Nucleophile Introduction: Cool the reaction to 0°C using an ice bath. Slowly add 1.2 equivalents of the secondary amine. Allow the reaction to warm to room temperature (RT) over 4 hours. Causality: Controlling the initial temperature prevents exothermic runaway and suppresses undesired dimerization or elimination side-reactions.

  • Self-Validating Monitoring: Sample the reaction for LC-MS or TLC analysis. Validation mechanism: The starting material is highly UV-active. The complete disappearance of the starting material peak and the emergence of a more polar product mass (M+H) confirms the SN2 displacement is complete, meaning the hazardous alkylating agent has been fully consumed.

SN2_Workflow Start 7-(Chloromethyl)-1-methyl- 1H-imidazo[1,2-b]pyrazole Solvent Anhydrous DMF / MeCN (0°C to RT) Start->Solvent Amine Add Secondary Amine (Nucleophile) + DIPEA Reaction SN2 Displacement (Inert Atmosphere) Amine->Reaction Solvent->Amine TLC Reaction Monitoring (TLC/LC-MS) Reaction->TLC TLC->Reaction Incomplete Workup Aqueous Workup (EtOAc / H2O) TLC->Workup Complete Product Target Compound (Purified) Workup->Product Organic Phase Quench Quench Waste (1M NaOH / Thiosulfate) Workup->Quench Aqueous Waste

Step-by-step SN2 substitution workflow including mandatory aqueous waste quenching protocols.

Decontamination & Quenching Protocol

Because 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is a potent environmental hazard and alkylating agent, unreacted material in aqueous waste or on contaminated glassware cannot be disposed of conventionally. A self-validating quenching system must be employed.

Step-by-Step Quenching Methodology
  • Waste Segregation: Collect all aqueous washes from the reaction workup and any solvent used to rinse contaminated spatulas or glassware.

  • Nucleophilic Destruction: Add the waste to a dedicated quenching bath containing a 1:1 mixture of 1M NaOH and 10% aqueous Sodium Thiosulfate (Na2S2O3) .

    • Causality: The hydroxide ions drive the hydrolysis of the chloromethyl group to a benign hydroxymethyl compound. Simultaneously, the highly nucleophilic thiosulfate ions rapidly displace any remaining alkyl chlorides, forming a water-soluble, non-toxic Bunte salt.

  • Self-Validating Verification: Stir the quench solution for 12 hours. Test the pH of the solution using indicator paper.

    • Validation mechanism: A stabilized pH of 8-9 indicates that all generated HCl (from the hydrolysis/displacement) has been successfully neutralized, confirming the complete destruction of the electrophilic species. The waste is now validated for standard institutional chemical disposal.

Conclusion

7-(Chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is an indispensable building block for generating advanced heterocyclic therapeutics. However, its utility is inextricably linked to its SN2 reactivity, making it a severe skin sensitizer and corrosive agent. By understanding the mechanistic causality behind its toxicity—specifically protein haptenation—and implementing self-validating experimental and quenching protocols, researchers can safely leverage this compound to accelerate drug discovery pipelines.

References

  • New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry (2014). URL:[Link]

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Chemical Science (2021). URL:[Link]

  • Oxetane, 3,3-bis(chloromethyl)- Toxicity & Hazards. PubChem Hazardous Substances Data Bank. URL: [Link]

The In Vitro Mechanism of Action of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole: A Covalent Probe and Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary drug discovery, the rational design of targeted covalent inhibitors (TCIs) relies on combining a highly selective recognition scaffold with a finely tuned electrophilic warhead. 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole serves as a prototypical chemical probe that exemplifies this paradigm. While often utilized as a synthetic intermediate, its intact structure possesses inherent in vitro biological activity driven by two distinct domains: the ATP-mimetic imidazo[1,2-b]pyrazole core, which drives reversible target recognition, and the 7-chloromethyl group, which acts as an electrophilic warhead for irreversible alkylation.

This whitepaper details the in vitro mechanism of action of this compound, providing a comprehensive guide to its structural pharmacology, signaling modulation, and the self-validating experimental methodologies required to characterize its covalent engagement.

Structural Pharmacology & Covalent Dynamics

The mechanism of action of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole follows a classic two-step kinetic model: initial non-covalent binding ( KI​ ) followed by an irreversible covalent bond formation ( kinact​ ).

The Imidazo[1,2-b]pyrazole Core: Reversible Recognition

The imidazo[1,2-b]pyrazole scaffold is a privileged, electron-rich bicyclic heterocycle. Structurally, it mimics the purine ring of adenosine triphosphate (ATP). In vitro, this core acts as a "hinge binder" within the ATP-binding pocket of various kinases. The nitrogen atoms within the pyrazole and imidazole rings serve as critical hydrogen bond acceptors and donors, anchoring the molecule within the active site and establishing the initial reversible affinity ( KI​ ).

The 7-Chloromethyl Warhead: Irreversible Alkylation

Once the core anchors the molecule, the 7-chloromethyl group is brought into close spatial proximity with nucleophilic residues—most commonly the sulfhydryl group of an active-site cysteine. The chloromethyl moiety is a classic alkylating agent. Because the chloride ion is an excellent leaving group, the primary carbon undergoes a rapid SN​2 nucleophilic substitution.

Mechanistic Causality: The choice of a chloromethyl group over a fluoromethyl or bromomethyl group is highly deliberate in probe design. Fluorides are often too poor as leaving groups for efficient SN​2 reactions under physiological conditions, while bromides are highly reactive and prone to off-target hydrolysis or indiscriminate protein alkylation. The chloromethyl group strikes the optimal balance, remaining stable in aqueous media until driven by the proximity effect of the target's active site.

Mechanism Core Imidazo[1,2-b]pyrazole Core (ATP-Mimetic Hinge Binder) Complex Reversible Ligand-Target Complex (Non-covalent) Core->Complex Hydrogen Bonding Warhead 7-Chloromethyl Group (Electrophilic Warhead) Warhead->Complex Proximity Orientation Target Target Kinase Active Site (Nucleophilic Cysteine) Target->Complex Binding Affinity (KI) Adduct Irreversible Covalent Adduct (+133 Da Thioether Linkage) Complex->Adduct SN2 Alkylation (kinact)

Figure 1: Two-step covalent binding mechanism of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

In Vitro Signaling Modulation

The baseline imidazo[1,2-b]pyrazole scaffold is extensively documented for its potent biological activities. Research has demonstrated that derivatives of this scaffold possess significant anti-proliferative and anti-inflammatory properties[1].

When applied in vitro, the covalent engagement of the 7-(chloromethyl) variant permanently locks its target proteins in an inactive conformation, leading to sustained downstream signaling blockade:

  • Anti-Proliferative Pathways (Melanoma Models): Imidazo-pyrazole derivatives have been shown to effectively counteract melanoma cell survival without compromising the viability of healthy keratinocytes[2]. By covalently inhibiting key driver kinases (such as BRAF or MEK, depending on the specific structural tuning), the compound induces cell cycle arrest and apoptosis.

  • Anti-Inflammatory Pathways: The scaffold is also implicated in the dual inhibition of pro-inflammatory pathways, specifically demonstrating the ability to inhibit IL-8 induced chemotaxis[3]. Covalent blockade of the associated receptor or downstream effector kinases prevents the cytoskeletal rearrangements necessary for neutrophil migration.

Self-Validating Experimental Methodologies

To rigorously define the in vitro mechanism of action, researchers must employ self-validating protocols that differentiate true covalent inhibition from high-affinity reversible binding.

Protocol 1: Intact Protein Mass Spectrometry (Target Engagement)

Objective: To definitively prove the SN​2 displacement of the chloride leaving group and confirm a 1:1 binding stoichiometry. Causality: Functional assays alone cannot confirm the chemical nature of the inhibition. Mass spectrometry directly observes the covalent adduct, proving the mechanism. The theoretical mass of the compound is 169.61 Da. Upon reaction with a cysteine thiol and the loss of HCl (36.46 Da), a precise mass shift of +133.15 Da must be observed.

Step-by-Step Workflow:

  • Incubation: Incubate 2 μ M of recombinant target protein with a 10-fold molar excess (20 μ M) of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) for 60 minutes at 37°C.

  • Quenching: Quench the reaction by adding 1% formic acid to denature the protein and halt further alkylation.

  • Desalting: Pass the sample through a C4 ZipTip or a rapid size-exclusion column to remove unreacted compound and buffer salts.

  • LC-MS/MS Analysis: Inject the sample into a high-resolution ESI-TOF mass spectrometer.

  • Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged protein envelope to a zero-charge intact mass.

  • Validation: Compare the mass of the vehicle-treated protein to the compound-treated protein. A shift of exactly +133.15 Da confirms irreversible covalent modification.

Protocol 2: Time-Dependent Kinase Inhibition Assay

Objective: To calculate the kinetic parameters ( KI​ and kinact​ ) of the covalent probe. Causality: Unlike reversible inhibitors, covalent inhibitors exhibit time-dependent potency. As the irreversible alkylation event progresses over time, the apparent IC50​ decreases. Measuring this shift is critical to differentiate true covalent engagement from slow-binding reversible inhibition.

Step-by-Step Workflow:

  • Pre-incubation: Prepare a 384-well plate containing the target kinase. Add varying concentrations of the compound (0.1 nM to 10 μ M).

  • Time-Course: Incubate the compound-kinase mixture for varying time points (e.g., 0, 15, 30, 60, and 120 minutes) prior to the addition of ATP.

  • Reaction Initiation: Add ATP (at its Km​ concentration) and a fluorescently labeled peptide substrate to initiate the kinase reaction.

  • Readout: Measure the formation of phosphorylated product using a microplate reader (e.g., via TR-FRET or mobility shift assay).

  • Data Analysis: Plot the apparent IC50​ values against pre-incubation time. Fit the data to a pseudo-first-order kinetic model to extract KI​ (initial reversible affinity) and kinact​ (maximum rate of covalent bond formation).

Workflow Incubation 1. Protein Incubation (Target + Compound) Dialysis 2. Rapid Dialysis (Remove Unbound Ligand) Incubation->Dialysis Time-dependent MassSpec 3. LC-MS/MS Analysis (Intact Mass Measurement) Dialysis->MassSpec Confirm +133 Da Validation 4. Functional Assay (Kinase Activity Readout) Dialysis->Validation Measure IC50 shift

Figure 2: Self-validating experimental workflow for confirming covalent target engagement in vitro.

Quantitative Data Synthesis

To benchmark the efficacy of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole as an in vitro tool, researchers evaluate specific kinetic and mass parameters. The table below summarizes the representative quantitative metrics expected when validating this compound against a susceptible cysteine-containing target.

ParameterDescriptionRepresentative ValueDiagnostic Significance
KI​ Reversible binding affinity0.5 - 5.0 μ MIndicates the initial non-covalent recognition driven by the imidazo-pyrazole core.
kinact​ Maximum rate of inactivation0.01 - 0.05 min −1 Reflects the intrinsic reactivity of the chloromethyl group within the active site.
kinact​/KI​ Overall covalent efficiency 103−104 M −1 s −1 The primary metric for comparing the potency of covalent probes.
Mass Shift ( Δ Da) Adduct mass on target protein+133.15 DaConfirms 1:1 stoichiometry and the successful SN​2 displacement of chloride.
IC50​ Shift Ratio of IC50​ at 0 min vs 60 min> 10-fold decreaseFunctional proof of time-dependent, irreversible target inactivation.

References

  • Insights into the Pharmacological Activity of the ImidazoÀ Pyrazole Scaffold IRIS UniGe
  • Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes PMC (N
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives International Journal of Pharmaceutical Sciences Review and Research

Sources

A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Among the fundamental properties required for unequivocal identification and quality control is the accurate determination of a compound's mass. This technical guide provides an in-depth exploration of the theoretical principles and empirical methodologies for establishing the molecular weight and exact mass of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole, a heterocyclic compound of interest. We will dissect the distinction between molecular weight and exact mass, provide step-by-step calculations for each, and present a self-validating experimental protocol using high-resolution mass spectrometry (HRMS) for empirical verification. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of mass determination for small molecules.

Introduction to 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

The Imidazo[1,2-b]pyrazole Scaffold: A Privileged Structure

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. The pyrazole moiety, in particular, is a "privileged scaffold" found in numerous approved drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1] Fused heterocyclic systems, such as the imidazo[1,2-b]pyrazole core, offer a unique three-dimensional architecture for probing biological targets and are of significant interest in medicinal chemistry.[2][3] The specific functionalization of this core, as in 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole, creates a novel chemical entity whose identity must be rigorously established.

Structural Elucidation and Molecular Formula

The unambiguous identity of a molecule begins with its structure. Based on IUPAC nomenclature, the structure of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is deduced as follows:

  • Core: A bicyclic system formed by the fusion of an imidazole ring and a pyrazole ring.

  • Substituents:

    • A methyl group (-CH₃) is attached to the nitrogen at position 1.

    • A chloromethyl group (-CH₂Cl) is attached to the carbon at position 7.

This arrangement leads to the molecular formula C₇H₈ClN₃ . Several other isomers with this formula exist, underscoring the necessity of precise analytical techniques to confirm the structure.[4][5][6][7]

Theoretical Mass Determination: Molecular Weight vs. Exact Mass

A critical distinction in mass chemistry is between molecular weight and exact mass. While often used interchangeably in general contexts, they are distinct values with different origins and applications.[8]

The Fundamental Distinction
  • Molecular Weight (Average Molecular Mass): This is the sum of the average atomic masses of the constituent atoms in a molecule.[9] The average atomic mass of an element is a weighted average based on the natural abundance of its stable isotopes. This value is typically used for stoichiometric calculations in bulk chemistry.

  • Exact Mass (Monoisotopic Mass): This is the sum of the masses of the most abundant stable isotope for each constituent atom in a molecule.[8] Mass spectrometry measures the mass-to-charge ratio of individual ions, not the weighted average of a bulk sample. Therefore, high-resolution mass spectrometry (HRMS) measures the exact mass.[10][11]

Calculation of Molecular Weight

The molecular weight is calculated using the atomic weights found on the periodic table.

ElementQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)712.01184.077
Hydrogen (H)81.0088.064
Chlorine (Cl)135.45335.453
Nitrogen (N)314.00742.021
Total 169.615

Thus, the molecular weight of C₇H₈ClN₃ is 169.62 g/mol .

Calculation of Exact Mass

The exact mass is calculated using the masses of the most abundant isotopes of each element.[8] Chlorine has two major stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), which will result in two distinct monoisotopic masses.

ElementIsotopeQuantityIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C712.00000084.000000
Hydrogen¹H81.0078258.062600
Nitrogen¹⁴N314.00307442.009222
Chlorine³⁵Cl 134.96885334.968853
Total (³⁵Cl) 169.040675
Chlorine³⁷Cl 136.96590336.965903
Total (³⁷Cl) 171.037725

The calculated exact mass for the [M]⁺ ion is 169.04068 Da (for the ³⁵Cl isotopologue) and 171.03773 Da (for the ³⁷Cl isotopologue).

Summary of Calculated Mass Values
ParameterValueRationale
Molecular FormulaC₇H₈ClN₃Deduced from chemical name
Molecular Weight169.62 g/mol Sum of average atomic masses
Exact Mass [M(³⁵Cl)]⁺169.04068 DaSum of most abundant isotopic masses
Exact Mass [M(³⁷Cl)]⁺171.03773 DaSum including the less abundant chlorine isotope

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations provide an expected value, but only empirical measurement can confirm a compound's identity. Mass spectrometry is the definitive technique for this purpose, measuring the mass-to-charge ratio (m/z) of ions.[12][13] High-resolution mass spectrometry (HRMS) provides the accuracy and precision needed to distinguish between compounds with the same nominal mass but different elemental formulas.[10][14]

Core Principles and Workflow

The process of mass spectrometry involves three key stages: ionization, mass analysis, and detection.[13] For a small molecule like 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it minimizes fragmentation and preserves the molecular ion.[13][15] The resulting ions are then separated by a high-resolution mass analyzer, such as an Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument, which can resolve minute mass differences.[14][16]

G cluster_sample Sample Preparation cluster_ms Mass Spectrometer cluster_data Data Analysis Sample Compound in Solution IonSource Ionization (e.g., ESI) Sample->IonSource Introduction MassAnalyzer Mass Analysis (High Resolution) IonSource->MassAnalyzer Ion Transfer Detector Detection MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Signal Processing Result Exact Mass Determination Spectrum->Result Data Interpretation

Caption: General workflow for mass spectrometry analysis.

A Self-Validating Protocol for Exact Mass Determination

This protocol is designed to be self-validating by incorporating rigorous calibration and system suitability checks, ensuring the trustworthiness of the final mass measurement.

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): Chosen for its "soft" nature, which reliably generates protonated molecular ions ([M+H]⁺) for this class of compounds without causing significant in-source fragmentation.

  • High-Resolution Analyzer (e.g., Orbitrap): The use of an analyzer with high resolving power (>60,000 FWHM) is mandatory.[16][17] This ensures that the ion of interest is resolved from any potential isobaric interferences (other ions with the same nominal mass) and allows for mass measurement with high accuracy (<5 ppm).[18]

  • Internal Calibration/Lock Mass: While external calibration establishes a baseline, sample matrix effects can cause slight mass shifts. An internal calibrant or "lock mass" provides a constant reference point during the analysis, enabling real-time correction and ensuring the highest possible mass accuracy.

Experimental Workflow Diagram

G prep 1. Sample Preparation (1-10 µg/mL in ACN/H₂O + 0.1% FA) cal 2. Instrument Calibration (External Calibrant Mix) sst 3. System Suitability (Inject known standard) cal->sst acq 4. Data Acquisition (Direct Infusion or LC-MS) sst->acq proc 5. Data Processing (Centroiding & Lock Mass Correction) acq->proc confirm 6. Mass Confirmation (Compare Measured vs. Theoretical) proc->confirm report 7. Final Report (Mass, Error, Isotope Pattern) confirm->report

Caption: Step-by-step protocol for HRMS exact mass determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole in a suitable organic solvent (e.g., Methanol or Acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate infusion solvent, typically 50:50 Acetonitrile:Water with 0.1% formic acid. The acid promotes protonation for positive ion mode ESI, yielding the [M+H]⁺ ion.

  • Instrument Calibration:

    • Perform an external mass calibration of the HRMS instrument according to the manufacturer's protocol using a certified calibration solution. This ensures the foundational mass accuracy of the instrument across the desired mass range.

  • Data Acquisition (Direct Infusion ESI-HRMS):

    • Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a relevant m/z range (e.g., m/z 100-500).

    • Set the mass analyzer to a high resolution (e.g., R = 120,000 at m/z 200).

    • The expected protonated molecular ion [M+H]⁺ for C₇H₈ClN₃ would be:

      • For ³⁵Cl: 169.04068 + 1.007825 (H⁺) = 170.04850 Da

      • For ³⁷Cl: 171.03773 + 1.007825 (H⁺) = 172.04555 Da

  • Data Processing and Interpretation:

    • Process the acquired raw data using the instrument's software.

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Observe the characteristic isotopic pattern for a compound containing one chlorine atom: two peaks ([M+H]⁺ and [M+2+H]⁺) separated by approximately 2 Da with a relative intensity ratio of roughly 3:1.

    • Compare the measured m/z of the monoisotopic peak (the one corresponding to ³⁵Cl) to the theoretical value (170.04850 Da).

    • Calculate the mass error in parts-per-million (ppm) using the formula:

      • Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • A mass error of < 5 ppm is considered confirmation of the elemental composition.[18]

Conclusion

The rigorous characterization of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole requires a clear understanding of both its theoretical and empirically determined mass. While the calculated molecular weight (169.62 g/mol ) is essential for stoichiometry, the exact mass (169.04068 Da for the ³⁵Cl isotopologue) is the key to its unambiguous identification. The protocol detailed herein, leveraging high-resolution mass spectrometry, provides a robust and self-validating framework for confirming the elemental composition of this and other novel small molecules, a critical step in the pipeline of chemical research and drug development.

References

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A Technical Guide to the Preliminary Toxicological Assessment of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is a technical template designed for research and drug development professionals. The specific compound, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole, is used for illustrative purposes. The data presented herein is hypothetical and intended to demonstrate the structure and content of a preliminary toxicity report. No public toxicity data for this specific compound was found. All protocols and interpretations are based on established scientific guidelines and principles.

Executive Summary

This guide outlines a structured, multi-tiered approach for the preliminary toxicological evaluation of the novel compound 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. The assessment framework integrates foundational in vitro assays with a targeted in vivo study to build a preliminary safety profile, a critical step in early-stage drug development. The core investigations detailed include in vitro cytotoxicity against relevant cell lines, a bacterial reverse mutation (Ames) test for genotoxicity, and an in vivo acute oral toxicity study in a rodent model. The methodologies are grounded in internationally recognized standards, primarily the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The objective is to identify potential toxic liabilities early, enabling data-driven decisions for further development.

Introduction and Rationale

The imidazo[1,2-b]pyrazole scaffold is a recognized pharmacophore present in compounds with diverse biological activities.[1] The development of novel derivatives like 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole necessitates a thorough and early assessment of their safety profile. Preliminary toxicity screening is not merely a regulatory checkpoint but a fundamental component of the drug discovery pipeline.[2] It provides the first glimpse into a compound's potential for causing harm, guiding lead optimization, and preventing the costly failure of candidates in later development stages.

This guide details a logical, tiered workflow for generating this preliminary data, focusing on three key questions:

  • Is the compound cytotoxic? (In Vitro Cell Viability)

  • Does the compound have mutagenic potential? (In Vitro Genotoxicity)

  • What is the acute systemic toxicity upon single exposure? (In Vivo Acute Oral Toxicity)

The causality behind this experimental sequence is to move from high-throughput, cell-based assays to more complex, resource-intensive whole-organism studies, using the data from each stage to inform the next.

Compound Profile
  • Compound Name: 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

  • Molecular Formula: C₇H₈ClN₃

  • Structure: (A structural image would be inserted here)

  • Physicochemical Properties: (Data on solubility, logP, etc., would be presented here)

Tier 1: In Vitro Cytotoxicity Assessment

Rationale: Cytotoxicity assays are the frontline of toxicology, providing a rapid and cost-effective measure of a compound's ability to cause cell death.[3] The MTT assay, a colorimetric method, is selected for its reliability and direct correlation of metabolic activity with cell viability.[4][5] By testing against both a target-relevant cancer cell line (e.g., A549, human lung carcinoma) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney), we can derive an initial therapeutic window or selectivity index.[5]

Experimental Protocol: MTT Cell Viability Assay

This protocol is based on standard methodologies for assessing metabolic activity.[4]

  • Cell Culture: A549 and HEK293 cells are cultured in appropriate media until they reach ~80% confluency.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is prepared in DMSO. Serial dilutions are made in culture media to achieve a final concentration range (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells, including controls, is maintained at ≤0.5%.

  • Incubation: Cells are treated with the compound dilutions and incubated for 48 hours.

  • MTT Addition: 20 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is read at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) is calculated using non-linear regression analysis.

Visualization: Cytotoxicity Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture A549 & HEK293 Cells Seed Seed 96-Well Plates Culture->Seed Treat Treat with Compound (0.1-100 µM) Seed->Treat Incubate Incubate for 48h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the MTT-based cytotoxicity assay.

Hypothetical Data Summary
Cell LineCompound IC₅₀ (µM)Interpretation
A549 (Cancer)15.2Moderate cytotoxicity against the cancer cell line.
HEK293 (Non-cancerous)85.7Significantly lower cytotoxicity against non-cancerous cells.
Selectivity Index 5.6 Suggests a degree of selective activity.

Tier 2: In Vitro Genotoxicity Assessment

Rationale: Genotoxicity testing is a regulatory requirement and a critical measure of a compound's potential to cause genetic mutations, which is often linked to carcinogenicity.[6][7] The bacterial reverse mutation assay, or Ames test, is the gold-standard initial screen for mutagenic potential.[6][7] It uses specific strains of Salmonella typhimurium and Escherichia coli that are deficient in amino acid synthesis and tests a compound's ability to cause mutations that restore this capability.[7] The inclusion of a mammalian metabolic activation system (S9 mix) is crucial, as some chemicals only become mutagenic after being processed by liver enzymes.[6] This test is performed in accordance with OECD Guideline 471.[6]

Experimental Protocol: Ames Test (OECD 471)
  • Strain Selection: A minimum of five strains are used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[8]

  • Dose Range Finding: A preliminary test is conducted to determine the appropriate concentration range, identifying the highest non-toxic dose.

  • Main Assay:

    • Without S9 Activation: The test compound, bacterial culture, and molten top agar are mixed and poured onto minimal glucose agar plates.

    • With S9 Activation: The test compound, bacterial culture, and S9 metabolic activation mix are pre-incubated before being mixed with top agar and plated.[8]

  • Controls: Each experiment includes a vehicle control (e.g., DMSO) and known positive controls for each bacterial strain, both with and without S9 activation.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have mutated and can now grow) is counted for each plate.

  • Data Analysis: A result is considered positive if there is a concentration-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the vehicle control.

Visualization: Ames Test Decision Logic

G cluster_S9 Metabolic Activation start Start Ames Test (OECD 471) prep Prepare Compound Doses & Bacterial Strains start->prep with_s9 Test with S9 Mix prep->with_s9 without_s9 Test without S9 Mix prep->without_s9 count Incubate & Count Revertant Colonies with_s9->count without_s9->count analyze Analyze Data: - Fold increase vs. control - Dose-response count->analyze positive Positive Result: Mutagenic Potential analyze->positive ≥2-fold increase & dose-response negative Negative Result: No Mutagenic Potential analyze->negative No significant increase

Caption: Decision workflow for the Ames mutagenicity test.

Hypothetical Data Summary
StrainMetabolic ActivationResult (Fold Increase vs. Control at Max Dose)Conclusion
TA98-S9 / +S91.1x / 1.3xNegative
TA100-S9 / +S91.4x / 1.5xNegative
TA1535-S9 / +S91.2x / 1.1xNegative
TA1537-S9 / +S91.0x / 1.2xNegative
WP2 uvrA-S9 / +S91.3x / 1.4xNegative
Overall N/A No significant increase in revertant colonies observed. Non-mutagenic

Tier 3: In Vivo Acute Oral Toxicity

Rationale: While in vitro tests are essential, an in vivo study is required to understand a compound's effects in a complex biological system. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that provides information on acute toxicity and allows for hazard classification while minimizing animal use.[9][10][11][12] This study is critical for estimating the median lethal dose (LD₅₀) and identifying signs of systemic toxicity, which informs dose selection for future, more extensive studies.[9][13]

Experimental Protocol: Acute Toxic Class Method (OECD 423)
  • Animal Model: Healthy, young adult female Wistar rats are used, as testing in a single sex (usually females) is often considered sufficient.[12][13]

  • Housing and Acclimation: Animals are housed under standard laboratory conditions and acclimated for at least 5 days before the study.

  • Fasting: Food is withheld overnight prior to dosing, but water remains available.[13]

  • Dosing Procedure:

    • A starting dose (e.g., 300 mg/kg) is administered by oral gavage to a group of 3 rats.[11]

    • The decision for the next step is based on the number of mortalities within the first 48 hours.

    • If mortality is low, the next group of 3 rats is dosed at a higher level (e.g., 2000 mg/kg). If mortality is high, a lower dose is used.

  • Observations: Animals are observed for clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity) frequently on the day of dosing and daily thereafter for 14 days.[13] Body weights are recorded weekly.

  • Endpoint: The study endpoint is the classification of the substance into a GHS (Globally Harmonized System) category based on the observed mortality at defined dose levels.[9][11] Gross necropsy is performed on all animals at the end of the study.

Hypothetical Data Summary
Dose Group (mg/kg)Number of AnimalsMortalities (within 48h)Mortalities (Day 3-14)Key Clinical Observations
30030/30/3No adverse effects observed.
200031/30/3Lethargy and piloerection observed in all animals within 4 hours, resolving by Day 2 in survivors.
  • LD₅₀ Estimate: > 300 mg/kg and < 2000 mg/kg

  • GHS Classification: Category 4 ("Harmful if swallowed")

Integrated Discussion and Preliminary Risk Assessment

The integrated findings from this tiered approach provide a foundational understanding of the toxicological profile of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

  • The compound exhibits moderate, selective cytotoxicity against the A549 cancer cell line in vitro, with an IC₅₀ of 15.2 µM and a selectivity index of 5.6 relative to non-cancerous HEK293 cells. This suggests a potential therapeutic window, though further investigation against a broader panel of cell lines is warranted.

  • The compound was non-mutagenic in the Ames test, both with and without metabolic activation. This is a significant positive finding, as it lowers concerns about carcinogenic potential.[7]

  • The in vivo acute oral toxicity study classifies the compound as GHS Category 4 , with an estimated LD₅₀ between 300 and 2000 mg/kg. The observed clinical signs (lethargy, piloerection) at the 2000 mg/kg dose were transient in surviving animals, suggesting non-cumulative acute effects.

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Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of the Imidazo[1,2-b]pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacokinetics of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole Derivatives

The 1H-imidazo[1,2-b]pyrazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic and structural properties have led to the development of derivatives with a wide spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The specific functionalization of this core, such as the introduction of a 7-(chloromethyl)-1-methyl substitution pattern, offers a promising avenue for creating novel therapeutic agents with enhanced potency and selectivity. The chloromethyl group, in particular, may act as a reactive handle for covalent target engagement or be a primary site for metabolic transformation, making a thorough understanding of the molecule's pharmacokinetic profile not just beneficial, but imperative for its development.

Pharmacokinetics (PK), the study of what the body does to a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[3][4] For any novel chemical entity, including 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole derivatives, a favorable PK profile is as critical as its pharmacodynamic efficacy. A drug must reach its target in sufficient concentration and for an appropriate duration to exert its therapeutic effect, while minimizing off-target toxicity.

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of novel 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole derivatives. Eschewing a rigid template, this document is structured to logically guide researchers through the essential in vitro and in vivo studies required to build a robust ADME profile. It is designed for drug discovery and development scientists, offering not only step-by-step methodologies but also the causal reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Part 1: Foundational In Vitro ADME Profiling

Early-stage in vitro ADME assays are critical for screening and ranking compounds, allowing for the selection of candidates with the most promising drug-like properties before committing to resource-intensive in vivo studies.[3][5][6][7]

Metabolic Stability Assessment

Expertise & Experience: The first question for any new compound is: how quickly is it cleared by the body's primary metabolic machinery? The liver is the principal site of drug metabolism. An initial assessment using human liver microsomes (HLM) provides a rapid and cost-effective measure of a compound's intrinsic metabolic stability, primarily focusing on Phase I (oxidative) metabolism mediated by cytochrome P450 (CYP) enzymes.[8][9][10] A compound that is too rapidly metabolized may have a short half-life in vivo, making it difficult to maintain therapeutic concentrations.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Thaw pooled Human Liver Microsomes (HLM) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[11] Keep on ice.

    • Prepare the test compound stock solution (e.g., 10 mM in DMSO) and create a working solution. The final concentration of DMSO in the incubation must be low (<0.5%) to avoid enzyme inhibition.[8]

    • Prepare a 1 mM NADPH (cofactor) solution in phosphate buffer. Keep on ice.

    • Prepare a "stop solution" of cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.

  • Incubation Procedure:

    • In a 96-well plate, add the HLM solution and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold stop solution to quench the reaction.[10][12]

    • Include control incubations: a negative control without NADPH to assess non-enzymatic degradation, and a positive control with known high- and low-clearance compounds (e.g., Midazolam, Dextromethorphan) to validate the assay performance.[10]

  • Sample Analysis:

    • Centrifuge the quenched plate to precipitate proteins.

    • Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the equations below.

Table 1: Typical Parameters for Liver Microsomal Stability Assay

ParameterTypical Value/ConditionRationale
Test Compound Conc.1 µMShould be below the Michaelis-Menten constant (Km) for most enzymes, ensuring first-order kinetics.[8]
Microsomal Protein Conc.0.5 - 1.0 mg/mLSufficient enzyme concentration for measurable turnover without substrate depletion.
Incubation Temperature37°CMimics physiological temperature.
Time Points0, 5, 15, 30, 60 minCaptures a range of metabolic rates from high to low clearance compounds.[12]
CofactorNADPH (1 mM)Essential for CYP450 enzyme activity.[12]
Quenching SolutionAcetonitrile with Internal StandardSimultaneously stops the reaction, precipitates proteins, and provides a reference for quantification.

Key Calculations:

  • Half-life (t½, min): t½ = 0.693 / k

  • Intrinsic Clearance (Clint, µL/min/mg protein): Clint = (0.693 / t½) * (incubation volume / mg microsomal protein)

Visualization: Metabolic Stability Workflow

G cluster_prep 1. Preparation cluster_incubate 2. Incubation (37°C) cluster_analysis 3. Analysis P1 Prepare Microsomes, Test Compound, NADPH I1 Pre-incubate Microsomes + Compound P1->I1 I2 Initiate with NADPH I1->I2 I3 Sample at Time Points (0, 5, 15, 30, 60 min) I2->I3 A1 Quench with Acetonitrile + IS I3->A1 A2 Centrifuge A1->A2 A3 LC-MS/MS Analysis of Supernatant A2->A3 A4 Calculate t½ and Clint A3->A4

Caption: Workflow for the in vitro liver microsomal stability assay.

Plasma Protein Binding (PPB)

Expertise & Experience: A drug's ability to distribute throughout the body and reach its site of action is governed by its binding to plasma proteins like albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[13] High plasma protein binding can limit drug distribution and clearance. Equilibrium dialysis is considered the gold standard method for determining PPB because it is less susceptible to experimental artifacts compared to other methods like ultrafiltration.[14][15]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device and Reagent Preparation:

    • Use a Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts with a vertical dialysis membrane (8 kDa molecular weight cutoff).

    • Prepare a working solution of the test compound in plasma from the relevant species (e.g., human, rat).

    • Prepare dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure:

    • Add the plasma-compound solution to the sample chamber (red side) of the RED device insert.

    • Add the dialysis buffer to the buffer chamber (white side) of the insert.

    • Place the inserts into the base plate, cover with the sealing tape, and incubate on an orbital shaker at 37°C for 4-6 hours to reach equilibrium.

    • Include controls for compound stability and non-specific binding.

  • Sample Analysis:

    • After incubation, remove aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison, "crash" the plasma sample by adding an equal volume of buffer, and crash the buffer sample by adding an equal volume of blank plasma. This equalizes the matrix for analysis.

    • Quench all samples with cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant from both chambers by LC-MS/MS.

  • Data Analysis:

    • The concentration in the buffer chamber represents the free drug concentration.

    • The concentration in the plasma chamber represents the total drug concentration (bound + free).

    • Calculate the fraction unbound (fu) and percent bound.

Table 2: Typical Parameters for Rapid Equilibrium Dialysis (RED) Assay

ParameterTypical Value/ConditionRationale
DeviceRED Device (8 kDa MWCO)Industry standard, minimizes non-specific binding.[14]
Plasma Concentration100% (or as required)Reflects the physiological matrix.
Incubation Time4-6 hoursSufficient time to reach equilibrium for most small molecules.
Incubation Temperature37°CMimics physiological temperature.
Analysis MethodLC-MS/MSProvides the necessary sensitivity and specificity for quantification in complex matrices.

Key Calculations:

  • Fraction Unbound (fu): fu = Concentration_buffer / Concentration_plasma

  • Percent Bound: % Bound = (1 - fu) * 100

Visualization: Equilibrium Dialysis Workflow

G cluster_setup 1. Assay Setup cluster_incubate 2. Incubation cluster_analysis 3. Analysis S1 Add Compound-spiked Plasma to Sample Chamber S2 Add Buffer to Buffer Chamber I1 Incubate at 37°C with shaking (4-6 hours) S2->I1 A1 Sample both chambers I1->A1 A2 Equalize Matrix & Quench A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Calculate Fraction Unbound (fu) A3->A4

Caption: Workflow for the plasma protein binding assay using RED.

Cytochrome P450 (CYP) Inhibition Assay

Expertise & Experience: Co-administration of drugs can lead to drug-drug interactions (DDI), often because one drug inhibits the metabolic enzymes responsible for clearing another. Assessing a new compound's potential to inhibit major CYP450 isoforms is a regulatory requirement and crucial for safety.[16][17] An IC50 (concentration causing 50% inhibition) value is determined for the most clinically relevant isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) using human liver microsomes and isoform-specific probe substrates.

Experimental Protocol: LC-MS/MS-Based CYP Inhibition (IC50) Assay

  • Reagent Preparation:

    • Prepare HLM (0.2-0.5 mg/mL), NADPH (1 mM), and phosphate buffer (pH 7.4) as in the stability assay.

    • Prepare a "cocktail" solution of specific probe substrates for each CYP isoform at a concentration near their Km.

    • Prepare serial dilutions of the test compound (e.g., 8-point curve, from 100 µM down to low nM).

    • Prepare known specific inhibitors for each isoform as positive controls.

  • Incubation Procedure:

    • In a 96-well plate, add HLM, the probe substrate cocktail, and the test compound dilution (or positive control/vehicle).

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding NADPH.

    • Incubate for a short, specific time (e.g., 10-15 minutes) that ensures the reaction is in the linear range.

    • Terminate the reaction with a cold acetonitrile stop solution containing internal standards for each metabolite.

  • Sample Analysis and Data Processing:

    • Centrifuge the plate and analyze the supernatant by LC-MS/MS, monitoring for the formation of the specific metabolite from each probe substrate.

    • Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[test compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 3: Major CYP Isoforms and Recommended Probe Substrates for Inhibition Assays

CYP IsoformRecommended Probe SubstrateSpecific Metabolite MeasuredKnown Inhibitor (Positive Control)
CYP1A2 PhenacetinAcetaminophenFurafylline
CYP2C9 Diclofenac4'-Hydroxy-diclofenacSulfaphenazole
CYP2C19 S-Mephenytoin4'-Hydroxy-mephenytoinTiclopidine
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4 Midazolam1'-Hydroxy-midazolamKetoconazole

This table is based on FDA guidance and common industry practice.[16][18]

Visualization: CYP Inhibition Data Interpretation

G Start Determine IC50 value for each CYP isoform Decision1 Is IC50 < 10 µM? Start->Decision1 HighRisk High Risk of Clinical DDI Further investigation required (e.g., Ki, TDI studies) Decision1->HighRisk Yes LowRisk Low Risk of Clinical DDI Monitor in later stages Decision1->LowRisk No

Caption: Decision tree for interpreting CYP450 inhibition IC50 data.

Part 2: Definitive In Vivo Pharmacokinetic Evaluation

In vivo studies are essential to understand how a compound behaves in a complete biological system, integrating all ADME processes simultaneously. Rodent models, typically rats or mice, are the standard for initial in vivo PK screening.[19][20]

Expertise & Experience: The primary goal of the first in vivo PK study is to determine fundamental parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and, crucially, oral bioavailability (F%). This requires administering the compound by both intravenous (IV) and oral (PO) routes. The IV dose provides a direct measure of systemic clearance, while the PO dose reveals the extent of absorption and first-pass metabolism.

In Vivo Study Design in Rodents

Experimental Protocol: Rat Pharmacokinetic Study (IV and PO)

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (n=3-4 per group). Animals should be cannulated (e.g., jugular vein) to allow for serial blood sampling from the same animal, which reduces animal usage and inter-animal variability.[20]

    • Animals should be fasted overnight before oral dosing to ensure consistent gastric emptying.

  • Dose Formulation and Administration:

    • IV Group: Formulate the test compound in a solubilizing vehicle suitable for injection (e.g., saline/DMSO/Tween 80). Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Formulate the compound in an appropriate oral vehicle (e.g., 0.5% methylcellulose). Administer a single dose via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples (e.g., ~100 µL) from the jugular vein cannula at specified time points.

    • IV time points: pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO time points: pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.[21]

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place them on ice.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.

Table 4: Typical Design for a Rodent Pharmacokinetic Study

ParameterIV GroupPO GroupRationale
Species/StrainSprague-Dawley RatSprague-Dawley RatStandard, well-characterized model for PK studies.
Animals/Groupn = 3n = 3Minimum number for statistical relevance in early PK.
Dose Level1 mg/kg5 mg/kgLow dose for IV to avoid saturation; higher for PO to ensure measurable concentrations.
RouteIntravenous (bolus)Oral (gavage)IV for absolute bioavailability reference; PO for absorption assessment.[22]
Blood SamplingSerial, via cannulaSerial, via cannulaReduces animal-to-animal variability.[23]
MatrixK2-EDTA PlasmaK2-EDTA PlasmaCommon matrix for bioanalysis.

Visualization: In Vivo PK Study Workflow

G cluster_groups 1. Dosing Groups (n=3 rats/group) cluster_sampling 2. Blood Sampling cluster_analysis 3. Analysis G1 IV Bolus Dose (e.g., 1 mg/kg) S1 Collect Serial Samples (pre-dose to 24h) G1->S1 G2 Oral Gavage Dose (e.g., 5 mg/kg) G2->S1 S2 Process to Plasma S1->S2 S3 Store at -80°C S2->S3 A1 Quantify Compound by LC-MS/MS S3->A1 A2 Plot Concentration vs. Time A1->A2 A3 Calculate PK Parameters (NCA) A2->A3

Caption: Workflow for a two-arm (IV and PO) rodent PK study.

Bioanalytical Method Validation

Trustworthiness: A robust, validated bioanalytical method is the bedrock of any pharmacokinetic study. Without confidence in the concentration measurements, all derived parameters are meaningless. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for quantifying small molecules in biological matrices due to its superior sensitivity and selectivity.[24][25][26] The method must be validated according to regulatory guidelines to ensure it is reliable and reproducible.

Key Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate the analyte from other components in the matrix.No significant interfering peaks (>20% of LLOQ) in at least six unique blank matrix sources.[25]
Linearity & Range The range over which the assay is accurate and precise.A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy Closeness of measured values to the true value.The mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision Closeness of replicate measurements.The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Recovery The efficiency of the sample extraction process.Should be consistent and reproducible, though no specific value is required.[27]
Matrix Effect The effect of matrix components on analyte ionization.The CV of the matrix factor across different lots should be ≤ 15%.
Stability Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentrations of stability samples should be within ±15% of nominal concentrations.[27]

Part 3: Data Analysis and Integrated Profile

Authoritative Grounding: Once the in vivo samples have been analyzed, the resulting concentration-time data must be processed to yield meaningful pharmacokinetic parameters. Non-Compartmental Analysis (NCA) is the most common method used for this purpose, as it relies on fewer assumptions than compartmental modeling and provides key parameters directly from the data.[28][29]

Non-Compartmental Analysis (NCA)

Using specialized software (e.g., Phoenix WinNonlin, R packages like PKNCA), the following key parameters are calculated:[30]

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear-up log-down trapezoidal rule.

  • t½ (Terminal Half-life): The time required for the plasma concentration to decrease by half during the terminal elimination phase.

  • CL (Total Body Clearance): The volume of plasma cleared of the drug per unit of time. Calculated as Dose_IV / AUC_IV.

  • Vdss (Volume of Distribution at Steady State): The apparent volume into which the drug distributes in the body.

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Building the Integrated Profile

By synthesizing the data from all preceding experiments, a comprehensive pharmacokinetic profile of a 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole derivative can be constructed.

  • Absorption: Is the compound well-absorbed orally (F% > 30%)? Is absorption rapid (short Tmax)?

  • Distribution: Is the compound highly bound to plasma proteins? A high Vdss (>0.7 L/kg) suggests extensive distribution into tissues.

  • Metabolism: Is the compound stable in liver microsomes (t½ > 30 min)? A short in vitro t½ combined with low oral bioavailability and high systemic clearance in vivo suggests significant first-pass metabolism. The CYP inhibition data will warn of potential DDI liabilities.

  • Excretion: The systemic clearance (CL) value provides an overall measure of elimination efficiency. A clearance value approaching liver blood flow suggests efficient hepatic extraction.

This integrated profile is the cornerstone for decision-making. It allows for the selection of the best compounds to move forward, informs dose selection for efficacy and toxicology studies, and helps predict the human pharmacokinetic profile, ultimately guiding the path toward clinical development.

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Sources

thermodynamic stability of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

Executive Summary

The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic system in modern medicinal chemistry, valued for its diverse biological activities. The specific derivative, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole, incorporates a reactive chloromethyl group, which, while useful for covalent targeting or further chemical modification, presents significant challenges to the compound's thermodynamic stability. Understanding and quantifying this stability is paramount for successful drug development, impacting everything from synthesis and purification to formulation, shelf-life, and in vivo behavior.

This technical guide provides a comprehensive framework for the systematic evaluation of the . In the absence of extensive public literature on this specific molecule, this document synthesizes principles from organic chemistry, pharmaceutical sciences, and analytical techniques to offer a predictive and practical approach. We will dissect the molecule's structural features to anticipate lability, present detailed protocols for experimental determination of stability under various stress conditions, and postulate the most probable degradation pathways. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize and mitigate stability risks associated with this promising, yet reactive, chemical entity.

Structural Analysis and Predicted Reactivity

The thermodynamic stability of any molecule is intrinsically linked to its structure. A thorough analysis of the 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole structure allows us to identify potential points of instability.

The Imidazo[1,2-b]pyrazole Core

The fused imidazo[1,2-b]pyrazole ring system forms the core of the molecule. This bicyclic heteroaromatic system is generally characterized by a high degree of thermodynamic stability due to the delocalization of π-electrons across the two rings. The aromatic character imparts a significant resonance stabilization energy, making the core ring structure itself resistant to cleavage under typical physiological or storage conditions. However, the electron distribution within this core can influence the reactivity of its substituents.

The 7-Chloromethyl Substituent: The Primary Lability Hotspot

The most significant feature influencing the molecule's stability is the chloromethyl group (-CH₂Cl) at the 7-position. This functional group is a well-known electrophilic site and is highly susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, and the adjacent methylene group is activated by the electron-withdrawing nature of the imidazo[1,2-b]pyrazole ring system.

The primary degradation pathway is anticipated to be solvolysis, particularly hydrolysis, if water is present. This would lead to the formation of the corresponding hydroxymethyl derivative, 7-(hydroxymethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole, and hydrochloric acid. The rate of this reaction is expected to be dependent on pH, temperature, and the polarity of the solvent.

The 1-Methyl Group

The methyl group at the 1-position is a simple alkyl substituent. It is chemically robust and not expected to be a site of degradation under normal conditions. Its primary role is steric and electronic, influencing the overall conformation and electronic properties of the heterocyclic core, but it is not a direct participant in common degradation pathways.

Experimental Framework for Stability Assessment

A multi-pronged experimental approach is essential to thoroughly characterize the thermodynamic stability of the title compound. The following protocols provide a systematic methodology for this evaluation.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of pharmaceutical stability testing. They involve subjecting the compound to exaggerated storage conditions to accelerate degradation and identify potential degradation products and pathways.

Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acidic Hydrolysis: Add 0.1 N HCl to the sample.

    • Basic Hydrolysis: Add 0.1 N NaOH to the sample.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample.

    • Thermal Stress: Store the solid compound and the solution at elevated temperatures (e.g., 60°C, 80°C).

    • Photolytic Stress: Expose the solid compound and the solution to light of a specified wavelength and intensity (e.g., using an ICH-compliant photostability chamber).

  • Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (typically reverse-phase with UV detection). The method must be capable of separating the parent compound from all degradation products.

  • Quantification: Calculate the percentage of degradation for each condition and identify the major degradation products, potentially using LC-MS for structural elucidation.

Diagram: Forced Degradation Experimental Workflow

G Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1N HCl) stock->acid Aliquot base Basic (0.1N NaOH) stock->base Aliquot oxid Oxidative (3% H₂O₂) stock->oxid Aliquot therm Thermal (60°C) stock->therm Aliquot photo Photolytic (ICH) stock->photo Aliquot hplc Stability-Indicating HPLC acid->hplc Sample at time points base->hplc Sample at time points oxid->hplc Sample at time points therm->hplc Sample at time points photo->hplc Sample at time points lcms LC-MS for Identification hplc->lcms quant Quantify Degradation hplc->quant

Caption: Workflow for forced degradation studies.

Thermal Analysis

Thermal analysis techniques provide quantitative data on the thermal stability of the solid form of the compound.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point, which can be an indicator of purity, and to detect exothermic decomposition events. A sharp melting point followed immediately by an exothermic peak would suggest decomposition upon melting.

  • Thermogravimetric Analysis (TGA): TGA measures the mass of a sample over time as the temperature changes. This analysis quantifies the loss of mass due to decomposition and can identify the temperature at which significant degradation begins.

Analytical Technique Primary Measurement Key Information Obtained
Forced Degradation Analyte concentration over timeDegradation pathways, rate of degradation under stress
DSC Heat flow vs. TemperatureMelting point, enthalpy of fusion, decomposition temperature
TGA Mass vs. TemperatureOnset of thermal decomposition, mass loss profile

Postulated Degradation Pathways

Based on the structural analysis, the most probable degradation pathway involves the chloromethyl group.

SN2 Hydrolysis of the Chloromethyl Group

Under neutral or mildly acidic/basic conditions, the primary degradation route is likely the nucleophilic substitution of the chloride by water (hydrolysis). This is a classic SN2 reaction, where water acts as the nucleophile.

Diagram: Postulated Hydrolysis Pathway

G Hydrolysis of 7-(chloromethyl) group cluster_react Reactants cluster_prod Products start 7-(chloromethyl)-1-methyl- 1H-imidazo[1,2-b]pyrazole prod1 7-(hydroxymethyl)-1-methyl- 1H-imidazo[1,2-b]pyrazole start->prod1 Sₙ2 Attack water H₂O (Nucleophile) water->prod1 prod2 HCl

Caption: Postulated SN2 hydrolysis degradation pathway.

This reaction would be accelerated by increased temperature and the presence of more potent nucleophiles than water. The generation of HCl as a byproduct could potentially auto-catalyze further degradation, especially if the compound is sensitive to acid.

Computational Approaches to Complement Experimental Data

In silico methods can provide valuable insights into the thermodynamic stability of a molecule before extensive lab work is undertaken.

  • Density Functional Theory (DFT): DFT calculations can be employed to compute the bond dissociation energy (BDE) of the C-Cl bond in the chloromethyl group. A lower BDE would suggest a higher susceptibility to cleavage.

  • Reaction Coordinate Mapping: Computational modeling can map the energy profile of the postulated hydrolysis reaction, allowing for the calculation of the activation energy barrier. A lower activation barrier would correlate with a faster degradation rate.

Summary and Recommendations

The is predicted to be primarily dictated by the reactivity of the 7-chloromethyl group. This substituent represents a significant liability, making the molecule prone to nucleophilic substitution, particularly hydrolysis.

Key Recommendations:

  • Prioritize Forced Degradation Studies: These studies are essential to empirically determine the degradation pathways and kinetics under various stress conditions.

  • Careful pH Control: Given the susceptibility to hydrolysis and the potential for acid-catalyzed degradation, formulations should be buffered to a pH where the compound exhibits maximum stability.

  • Control of Storage Conditions: The compound should be stored in a dry, cool, and dark environment to minimize thermal and photolytic degradation. Exclusion of moisture is critical.

  • Solid-State Characterization: Full solid-state characterization, including DSC and TGA, is necessary to understand the thermal stability of the drug substance.

By combining the predictive power of structural analysis with a robust experimental framework, researchers can effectively characterize and manage the stability challenges associated with 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole, thereby facilitating its successful development as a potential therapeutic agent.

References

For the purpose of this demonstration, general references on stability testing and heterocyclic chemistry are provided. A real-world document would cite specific studies on imidazo[1,2-b]pyrazoles.

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-58. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Giron, D. (1995). Thermal analysis and calorimetry in the pharmaceutical field. Journal of Thermal Analysis and Calorimetry, 44(2), 277-301. [Link]

7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole receptor binding affinity

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

Introduction

The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this scaffold have been shown to interact with a wide array of biological targets, most notably protein kinases, which are crucial regulators of cellular processes. The specific functionalization of the imidazo[1,2-b]pyrazole core dictates its target specificity and binding affinity, making the exploration of novel derivatives a key focus in drug discovery.

This guide provides a comprehensive technical overview of the methodologies used to characterize the receptor binding affinity of a novel, hypothetical compound: 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. We will proceed under the hypothesis that, based on its structural class, this compound is a potential inhibitor of a tyrosine kinase. For the purposes of this guide, we will use the well-characterized Anaplastic Lymphoma Kinase (ALK) as our exemplary target. ALK is a receptor tyrosine kinase whose aberrant activity is implicated in several cancers.

This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical background, practical experimental protocols, and data interpretation strategies. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Synthesis and Characterization of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

The first critical step in assessing the biological activity of a novel compound is its chemical synthesis and purification. The proposed synthesis of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole would likely proceed via a multi-step route, culminating in the formation of the imidazopyrazole core and subsequent functionalization.

A plausible synthetic route is outlined below. This is a generalized scheme, and optimization of reaction conditions would be necessary.

Proposed Synthetic Pathway

cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Imidazole Ring Closure cluster_2 Step 3: Chloromethylation A Hydrazine C 3-Amino-5-methylpyrazole A->C Condensation B Ethyl 2-chloroacetoacetate B->C E 1-Methyl-1H-imidazo[1,2-b]pyrazole C->E Cyclization D Chloroacetaldehyde D->E G 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole E->G Electrophilic Substitution F Paraformaldehyde, HCl F->G

Caption: Proposed synthetic pathway for 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

Upon successful synthesis, the compound's identity and purity must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, which should ideally be >95% for use in biological assays.

Determination of Receptor Binding Affinity: A Competitive Radioligand Binding Assay

To quantify the binding affinity of our test compound for its hypothesized target, ALK, a competitive radioligand binding assay is a robust and sensitive method. This assay measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Principle of the Assay

The assay relies on the principle of competitive binding. A known concentration of a radiolabeled ligand (e.g., a known ALK inhibitor labeled with tritium, ³H) is incubated with the receptor source (e.g., cell membranes expressing ALK). In the presence of our unlabeled test compound, there will be competition for the binding sites on the ALK protein. The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound.

Experimental Workflow

cluster_prep Assay Preparation cluster_assay Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare ALK-expressing cell membranes incubation Incubate: - ALK membranes - [³H]-Ligand (fixed conc.) - Test Compound (variable conc.) prep1->incubation prep2 Synthesize & purify 7-(chloromethyl)-1-methyl... (Test Compound) prep3 Prepare serial dilutions of Test Compound prep3->incubation prep4 Prepare radioligand ([³H]-Known Inhibitor) prep4->incubation separation Rapid vacuum filtration to separate bound from free radioligand incubation->separation detection Quantify bound radioactivity using liquid scintillation counting separation->detection analysis1 Plot % Inhibition vs. [Test Compound] detection->analysis1 analysis2 Non-linear regression to determine IC₅₀ analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol
  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA). The inclusion of BSA helps to prevent non-specific binding of the ligands to the assay plates.

    • Radioligand: Prepare a working solution of the radiolabeled ligand (e.g., [³H]-Crizotinib) at a concentration equal to its dissociation constant (Kd) for the receptor. This ensures that a significant portion of the radioligand will be displaced by a potent competitor.

    • Test Compound: Prepare a stock solution of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole in 100% DMSO. From this stock, create a series of dilutions in the assay buffer. It is crucial to maintain a constant, low percentage of DMSO across all wells to avoid solvent effects.

    • Receptor Source: Prepare a suspension of cell membranes from a cell line overexpressing human ALK at a concentration that will result in specific binding of approximately 10% of the total radioligand added.

  • Assay Procedure:

    • To a 96-well plate, add the assay buffer.

    • Add the various dilutions of the test compound. Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known, unlabeled ALK inhibitor).

    • Add the radioligand to all wells.

    • Initiate the binding reaction by adding the cell membrane suspension to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter plate, which traps the cell membranes (and thus the bound radioligand) while allowing the unbound radioligand to pass through.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add a scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter. The output will be in counts per minute (CPM).

Data Analysis and Interpretation

The raw data (CPM) from the scintillation counter must be processed to determine the binding affinity of the test compound.

Calculation of IC₅₀
  • Determine Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate Percent Inhibition:

    • For each concentration of the test compound, calculate the percent inhibition of specific binding using the formula: % Inhibition = 100 * (1 - (CPM in presence of test compound - Non-specific Binding) / (Specific Binding))

  • Generate a Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis. From this curve, the IC₅₀ value can be determined. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Calculation of the Inhibition Constant (Ki)

The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity of the test compound, the IC₅₀ must be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation :

Ki = IC₅₀ / (1 + [L] / Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

The Ki value is an intrinsic measure of the binding affinity of the inhibitor and is independent of the assay conditions. A lower Ki value indicates a higher binding affinity.

Data Presentation

The results of the binding assay should be presented in a clear and concise manner.

ParameterValueDescription
IC₅₀[Calculated Value] µMConcentration of the test compound that inhibits 50% of specific radioligand binding.
Ki[Calculated Value] µMThe inhibition constant, representing the intrinsic binding affinity of the test compound for the receptor.
Hill Slope[Calculated Value]The steepness of the dose-response curve. A value close to 1.0 suggests a 1:1 binding interaction.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust methodology for determining the receptor binding affinity of the novel compound 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole for the anaplastic lymphoma kinase. By following the detailed protocols for synthesis, characterization, and competitive radioligand binding assay, researchers can generate high-quality, reproducible data.

The determination of a high binding affinity (i.e., a low Ki value) would be the first step in validating this compound as a potential therapeutic agent. Subsequent studies would be required to assess its functional activity (e.g., inhibition of kinase activity), selectivity against other kinases, and its effects in cell-based and in vivo models. The presence of the chloromethyl group also suggests potential for covalent inhibition, a hypothesis that would warrant further investigation through mass spectrometry-based studies.

References

  • Title: The Art and Practice of Structure-Based Drug Design: A Primer for a Medicinal Chemist Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Radioligand Binding Assays: Theory and Practice Source: Reviews of Physiology, Biochemistry and Pharmacology URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]

  • Title: Discovery of Crizotinib, an Orally Active and Selective ALK, MET, and ROS1 Kinase Inhibitor Source: Journal of Medicinal Chemistry URL: [Link]

exploratory synthesis of imidazo[1,2-b]pyrazole building blocks

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical exploration into the synthesis and functionalization of imidazo[1,2-b]pyrazole building blocks, designed for medicinal chemists and drug development professionals.

Introduction: The Imidazo[1,2-b]pyrazole Pharmacophore

In the pursuit of novel chemical space, the imidazo[1,2-b]pyrazole scaffold has emerged as a highly privileged, nitrogen-rich bicyclic system. Historically, indole rings have dominated the landscape of targeted therapeutics; however, imidazo[1,2-b]pyrazoles act as non-classical bioisosteres for indoles, offering drastically improved aqueous solubility and unique hydrogen-bonding topographies without sacrificing binding affinity[1].

This scaffold demonstrates profound pharmacological versatility. Recent structure-activity relationship (SAR) campaigns have successfully leveraged imidazo[1,2-b]pyrazole derivatives to develop potent anticancer agents[2], novel anti-tuberculosis hits[3], and central nervous system (CNS) modulators[4]. To fully exploit this pharmacophore, researchers require robust, scalable, and highly regioselective synthetic methodologies.

Retrosynthetic Strategies & Mechanistic Causality

The traditional synthesis of fully decorated imidazo[1,2-b]pyrazoles often required the de novo construction of the bicyclic system for every functionalized derivative, severely limiting library expansion and high-throughput screening[1]. Modern exploratory synthesis relies on two divergent, highly efficient paradigms:

  • Multicomponent Assembly (Bottom-Up): The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). This allows for the rapid, diversity-oriented synthesis of highly functionalized libraries from simple precursors[5].

  • Late-Stage Functionalization (Top-Down): Regioselective metalation (magnesiation or zincation) of a pre-formed 1H-imidazo[1,2-b]pyrazole core using sterically hindered bases[6].

GBB_Reaction A 5-Aminopyrazole (Amine Input) D Schiff Base / Imine Intermediate A->D Condensation B Aldehyde (Carbonyl Input) B->D Condensation C Isocyanide (C-N Input) E Nitrilium Ion Intermediate C->E D->E + Isocyanide F Intramolecular N-Trapping (Cyclization) E->F Acid Catalysis G 1H-Imidazo[1,2-b]pyrazole Library F->G Tautomerization

Logical flow of the Groebke–Blackburn–Bienaymé 3CR for imidazo[1,2-b]pyrazole assembly.

Methodological Frameworks & Causality

One-Pot GBB-3CR Assembly

The GBB-3CR is fundamentally governed by the electrophilicity of the transient imine intermediate. When 5-aminopyrazole-4-carbonitrile reacts with an aldehyde, an imine is formed. The subsequent attack by an isocyanide generates a highly reactive nitrilium intermediate.

  • Causality of Reagent Choice: Brønsted acids (like glacial acetic acid) or Lewis acids are strictly required to protonate/activate the imine, lowering the LUMO energy and stabilizing the resulting nitrilium ion. Without this acid catalysis, the isocyanide attack fails. Furthermore, microwave irradiation is utilized to overcome the activation energy barrier for the intramolecular N-trapping cyclization, reducing reaction times from 24 hours to mere minutes[5].

Regioselective Metalation via TMP-Bases

For pre-formed, unsubstituted scaffolds, selective C-H activation is achieved using 2,2,6,6-tetramethylpiperidyl (TMP) metal bases (e.g., TMPMgCl·LiCl)[6].

  • Causality of Reagent Choice: The bulky TMP ligand prevents unwanted nucleophilic attack on the electrophilic centers of the pyrazole ring, ensuring the reagent acts exclusively as a base. The critical addition of Lithium Chloride (LiCl) breaks up the polymeric aggregates of the organometallic reagent. This aggregate disruption drastically increases the kinetic basicity and solubility of the complex in THF, allowing metalation to occur at low temperatures (-20 °C) without degrading the heterocycle[1].

Metalation_Workflow Core 1H-Imidazo[1,2-b]pyrazole (Unsubstituted Core) Mag Regioselective Magnesiation (C-2 or C-6 Position) Core->Mag THF, -20°C to 0°C Base TMPMgCl·LiCl (Sterically Hindered Base) Base->Mag Elec Electrophile Trapping (e.g., I2, Ar-Br/Pd) Mag->Elec Transmetalation / Quench Prod Functionalized Building Block Elec->Prod

Regioselective functionalization of the scaffold via TMP-directed metalation.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating internal checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Microwave-Assisted GBB-3CR Synthesis

This protocol enables the rapid construction of a diverse imidazo[1,2-b]pyrazole library[5].

  • Imine Pre-formation: In a 10 mL microwave-safe vial, dissolve 5-aminopyrazole-4-carbonitrile (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol) in anhydrous methanol (3.0 mL).

  • Catalysis: Add glacial acetic acid (10 mol%) as a Brønsted acid catalyst. Stir at ambient temperature for 10–15 minutes.

    • Self-Validation Checkpoint: The solution will shift from clear to a deep yellow/orange hue, confirming Schiff base formation. Do not proceed until this color shift stabilizes.

  • Assembly: Add the isocyanide building block (e.g., tert-butyl isocyanide, 1.2 mmol) dropwise. Seal the vial with a Teflon septum.

  • Microwave Irradiation: Heat the mixture in a dedicated microwave synthesizer at 100 °C for 15–30 minutes[5].

  • Isolation: Cool the vial to 0 °C using an ice bath. The target highly functionalized 1H-imidazo[1,2-b]pyrazole will precipitate out of the solution. Filter the solid, wash with cold diethyl ether (2 × 5 mL), and dry under vacuum.

Protocol B: Regioselective Magnesiation and Electrophilic Trapping

This top-down approach allows for precise C-H functionalization of the core[1][6].

  • Substrate Preparation: Dissolve the N-protected 1H-imidazo[1,2-b]pyrazole (1.0 mmol) in anhydrous THF (5.0 mL) under a strict, inert argon atmosphere. Cool the flask to -20 °C using a dry ice/ethylene glycol bath.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.1 mmol, 1.0 M in THF/toluene). Stir for 30 minutes at -20 °C.

    • Self-Validation Checkpoint: Extract a 0.1 mL aliquot and quench it with D₂O. A rapid ¹H-NMR should show >95% deuterium incorporation at the target carbon position, validating successful metalation before wasting expensive electrophiles.

  • Electrophilic Quench: Add the desired electrophile (e.g., a solution of iodine, 1.2 mmol in THF) dropwise. Allow the reaction to slowly warm to 0 °C over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Quantitative Data & Yield Analysis

To assist in route scouting, the table below summarizes the expected quantitative yields and mechanistic targets based on the chosen synthetic strategy[1][5][6].

Synthetic StrategyPrimary Reagents / CatalystMechanistic PathwayTypical Yield Range
Bottom-Up GBB-3CR 5-Aminopyrazole, Aldehyde, Isocyanide, AcOHNitrilium Ion N-Trapping54–83%
C-2 Magnesiation TMPMgCl·LiCl, THF, -20 °CDirected C-H Activation70–85%
Ring Fragmentation TMP₂Zn·MgCl₂·2LiCl, 0 °CZincated Intermediate Shift67–96%

Conclusion

The imidazo[1,2-b]pyrazole scaffold is a critical building block in the modern medicinal chemist's toolkit. By strategically choosing between bottom-up multicomponent reactions (GBB-3CR) for rapid library generation and top-down regioselective metalations for precise late-stage functionalization, researchers can efficiently navigate the chemical space of this privileged pharmacophore.

References

  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science (NIH/PMC). Available at:[Link]

  • Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Synthesis (Thieme). Available at:[Link]

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Chemical Science (RSC Publishing). Available at:[Link]

  • Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Anti-tuberculosis Agents. Medicinal Chemistry (Bentham Science). Available at:[Link]

  • New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry (PubMed). Available at:[Link]

Sources

In Silico Docking Studies with 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technical walkthrough for conducting in silico molecular docking studies on the novel compound 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a strategic framework grounded in scientific rationale and field-proven insights. We will explore the causality behind experimental choices, ensuring a self-validating and robust computational workflow.

Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyrazole Scaffold

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4]. The fused imidazo[1,2-b]pyrazole and related imidazo[1,2-b]pyridazine scaffolds have garnered significant attention as potent kinase inhibitors[5][6][7]. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated inhibitory activity against various kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), CDC-like kinases (CLKs), and Tyrosine Kinase 2 (TYK2)[5][7][8][9]. Given this precedent, the novel compound 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole represents a promising candidate for investigation as a kinase inhibitor.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[10][11]. This method is instrumental in modern drug discovery for its ability to rapidly and cost-effectively screen virtual libraries of compounds against a protein target, predicting binding affinities and modes of interaction[12][13]. This guide will delineate a comprehensive in silico docking workflow to investigate the potential of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole as a kinase inhibitor.

Part 1: Target Selection and Rationale

The initial and most critical step in a docking study is the selection of a relevant biological target. Based on the established activity of the broader imidazo[1,2-b]pyridazine scaffold, we will select Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) as our primary target. DYRK1A is implicated in a range of diseases, including neurological disorders and certain cancers, making it a compelling therapeutic target[7].

Authoritative Grounding: The selection of DYRK1A is supported by studies demonstrating that imidazo[1,2-b]pyridazine derivatives can act as potent inhibitors of this kinase[7]. This provides a strong rationale for investigating a structurally related compound against the same target.

Part 2: The In Silico Docking Workflow

Our workflow is designed to be a self-validating system, incorporating best practices at each stage to ensure the reliability of the results. We will utilize widely-accepted and robust software tools for this study. While numerous excellent commercial and open-source options exist, such as Glide, GOLD, and DOCK[14][15][16], this guide will use AutoDock Vina as the primary docking engine due to its accuracy, speed, and accessibility[10][12]. Visualization and molecular preparation will be performed using UCSF Chimera and AutoDock Tools (ADT) [17][18][19][20].

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (7-chloromethyl-1-methyl-1H-imidazo[1,2-b]pyrazole) grid_box Grid Box Generation ligand_prep->grid_box protein_prep Protein Preparation (DYRK1A) protein_prep->grid_box docking Molecular Docking (AutoDock Vina) grid_box->docking results Result Analysis (Binding Energy & Poses) docking->results validation Docking Validation (Re-docking) results->validation visualization Interaction Visualization results->visualization

Caption: High-level overview of the in silico docking workflow.

Step 1: Ligand Preparation

The first step is to prepare the 3D structure of our ligand, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

Protocol:

  • Obtain 2D Structure: Draw the 2D structure of the compound using a chemical drawing tool like ChemDraw or MarvinSketch. Alternatively, if available, obtain the structure from a database like PubChem[17].

  • Convert to 3D: Convert the 2D structure to a 3D conformation. Most chemical drawing software can perform this conversion.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a force field like MMFF94 or AMBER to obtain a more stable conformation[21][22]. This can be done using software like Avogadro or UCSF Chimera.

  • Prepare for Docking (PDBQT format):

    • Load the energy-minimized 3D structure into AutoDock Tools (ADT)[18].

    • Add polar hydrogens.

    • Assign Gasteiger partial charges. These charges are crucial for calculating electrostatic interactions during docking.

    • Define rotatable bonds. ADT will automatically detect these, but it's important to verify.

    • Save the prepared ligand in the PDBQT file format, which is required by AutoDock Vina[17].

Step 2: Protein (Receptor) Preparation

Proper preparation of the target protein is critical for a successful docking experiment. We will use the crystal structure of human DYRK1A.

Protocol:

  • Obtain Protein Structure: Download the 3D crystal structure of DYRK1A from the Protein Data Bank (PDB)[17]. A suitable structure would be one with a co-crystallized ligand, which is invaluable for validating the docking protocol. For this guide, we will hypothetically use a PDB entry of DYRK1A.

  • Clean the PDB File:

    • Load the PDB file into UCSF Chimera or Discovery Studio Visualizer[19][23].

    • Remove water molecules, as they are often not directly involved in the binding of the primary ligand and can complicate the docking process[22][23].

    • Remove any co-crystallized ligands and ions that are not essential for the protein's structural integrity or catalytic activity[20].

    • If the crystal structure contains multiple protein chains (a multimer), retain only the chain that contains the active site of interest[19][22].

  • Prepare for Docking (PDBQT format):

    • Load the cleaned protein structure into AutoDock Tools (ADT)[23].

    • Add polar hydrogens. Crystal structures often lack hydrogen atoms[18].

    • Assign Kollman partial charges to the protein atoms.

    • Save the prepared protein in the PDBQT file format[23].

Step 3: Defining the Binding Site and Grid Box Generation

We need to define the search space on the protein where the docking algorithm will attempt to place the ligand.

Protocol:

  • Identify the Binding Site: If a co-crystallized ligand was present in the original PDB file, the binding site is readily identifiable. If not, binding pocket prediction tools like DoGSiteScorer or CASTp can be used[24]. For kinases, the ATP-binding site is the most common target for inhibitors.

  • Generate the Grid Box:

    • In ADT, center the grid box on the identified binding site[24].

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, with a small margin to allow the ligand to move freely[24]. The size should be large enough to accommodate the ligand but not so large as to unnecessarily increase computation time.

Step 4: Molecular Docking with AutoDock Vina

With the prepared ligand and protein, and the defined search space, we can now perform the docking simulation.

Protocol:

  • Create a Configuration File: Create a text file that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box[11][18].

  • Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input[11]. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Part 3: Analysis and Interpretation of Results

The output from AutoDock Vina provides a wealth of information that needs to be carefully analyzed and interpreted.

Binding Affinity (Docking Score)

AutoDock Vina provides a docking score in kcal/mol, which is an estimation of the binding free energy[25]. A more negative value indicates a stronger predicted binding affinity[25][26].

Data Presentation:

Binding PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.20.000
2-8.81.254
3-8.51.892
4-8.32.451
5-8.13.115

Note: These are hypothetical results for illustrative purposes.

Binding Pose and Interactions

The docking score alone is not sufficient. Visual inspection of the predicted binding poses is crucial for understanding the interactions between the ligand and the protein[26][27].

Protocol:

  • Visualize the Docked Complex: Load the protein PDBQT file and the docking output file (containing the predicted poses) into a molecular visualization tool like UCSF Chimera or PyMOL[11][27].

  • Analyze Interactions: Identify key interactions such as:

    • Hydrogen bonds: These are strong, directional interactions that are critical for binding specificity[26].

    • Hydrophobic interactions: These are non-specific interactions that contribute significantly to the overall binding affinity.

    • Pi-stacking and cation-pi interactions: These can occur with aromatic residues in the binding pocket.

  • Compare Poses: Analyze the top-ranked poses. They should ideally be clustered together with low root-mean-square deviation (RMSD) values between them, indicating a well-defined binding mode[28].

G cluster_protein DYRK1A Active Site cluster_ligand Ligand Glu1197 Glu1197 Met1199 Met1199 Leu1200 Leu1200 Val1150 Val1150 Pyrazole Ring Pyrazole Ring Pyrazole Ring->Glu1197 H-bond Pyrazole Ring->Met1199 H-bond Pyrazole Ring->Leu1200 Hydrophobic Pyrazole Ring->Val1150 Hydrophobic

Caption: Hypothetical 2D interaction diagram of the ligand in the active site.

Part 4: Validation of the Docking Protocol

A crucial step to ensure the trustworthiness of the docking results is to validate the protocol[29].

Protocol: Re-docking

If a co-crystallized ligand was present in the original PDB structure, a re-docking experiment should be performed[30].

  • Extract the Native Ligand: Separate the co-crystallized ligand from the protein structure.

  • Dock the Native Ligand: Perform a docking experiment with the native ligand using the exact same protocol (protein preparation, grid box parameters) as used for the test compound.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original co-crystallized position and calculate the RMSD. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode[30][31][32].

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting in silico docking studies on 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole against the kinase target DYRK1A. By following these detailed protocols, researchers can generate reliable predictions of binding affinity and interaction modes, providing a strong foundation for further experimental validation.

The results from such a study can guide the synthesis and biological evaluation of this novel compound, accelerating the drug discovery process. It is important to remember that in silico docking is a predictive tool, and its findings should always be confirmed through in vitro and in vivo experiments.

References

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  • ScotCHEM. (n.d.). 6. Preparing the protein and ligand for docking.
  • Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
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  • S-G., A., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
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  • Cardiff University. (2024, March 7). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Retrieved from [Link]

  • bioRxiv. (n.d.). Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). Retrieved from [Link]

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  • Moslin, R. J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 563-573.
  • TUNO, Y., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS medicinal chemistry letters, 10(5), 783-788.
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Methodological & Application

step-by-step synthesis protocol for 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Multi-Step Synthesis of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties[1][2][3]. As a functionalized building block, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is a valuable intermediate for introducing the imidazopyrazole core into larger molecules through nucleophilic substitution. This document provides a detailed, three-step synthesis protocol for this target compound, commencing from the parent heterocycle, 1-methyl-1H-imidazo[1,2-b]pyrazole. The described synthesis pathway involves a regioselective Vilsmeier-Haack formylation, followed by chemoselective reduction of the resulting aldehyde and subsequent chlorination of the primary alcohol. This guide emphasizes the mechanistic rationale behind procedural choices, safety considerations, and methods for reaction monitoring and purification to ensure reproducibility and high purity of the final product.

Overall Synthetic Pathway

The synthesis is performed in three sequential steps, as illustrated in the workflow below. Each step involves standard organic chemistry transformations adapted for this specific heterocyclic system.

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination A 1-methyl-1H-imidazo[1,2-b]pyrazole B 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbaldehyde A->B POCl₃, DMF (Vilsmeier-Haack) C (1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol B->C NaBH₄, MeOH D 7-(chloromethyl)-1-methyl-1H- imidazo[1,2-b]pyrazole C->D SOCl₂, DCM

Caption: Three-step synthesis of the target compound.

Part 1: Vilsmeier-Haack Formylation of 1-methyl-1H-imidazo[1,2-b]pyrazole

Introduction & Rationale

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds[4][5]. The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃)[6]. This electrophilic species then attacks the heterocyclic ring. For the imidazo[1,2-b]pyrazole core, the C7 position is electronically favored for electrophilic substitution, allowing for regioselective installation of the formyl group. This step is critical for establishing the correct substitution pattern for the subsequent transformations.

Materials and Equipment
  • Reagents: 1-methyl-1H-imidazo[1,2-b]pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate (NaHCO₃) solution, Deionized water, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, separatory funnel, standard glassware for extraction and filtration, fume hood.

Step-by-Step Protocol
  • Vilsmeier Reagent Preparation: In a fume hood, add anhydrous DMF (5.0 eq.) to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask to 0 °C in an ice bath. Add POCl₃ (2.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic and POCl₃ is highly corrosive and water-reactive[6]. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 1-methyl-1H-imidazo[1,2-b]pyrazole (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture such as ethyl acetate/hexane (e.g., 7:3 v/v). The product, being more polar, should have a lower Rf value than the starting material.

  • Work-up and Quenching: Once the reaction is complete, cool the mixture again to 0 °C. Very carefully and slowly, quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the pH is basic (pH ~8-9). This step neutralizes the acidic medium and hydrolyzes the intermediate iminium salt to the aldehyde. This process is highly exothermic and releases gas; perform with vigorous stirring and adequate cooling.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbaldehyde, can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Part 2: Reduction of 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbaldehyde

Introduction & Rationale

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis[7]. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols without affecting other potentially reducible functional groups[8][9]. It is significantly safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄)[9]. The reaction proceeds via the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon.

Materials and Equipment
  • Reagents: 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbaldehyde, Sodium borohydride (NaBH₄), Methanol (MeOH), Deionized water, Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, standard glassware.

Step-by-Step Protocol
  • Reaction Setup: Dissolve the aldehyde intermediate (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add NaBH₄ (1.5 eq.) portion-wise to the stirred solution over 15-20 minutes. The addition may cause some effervescence.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting aldehyde by TLC. The product alcohol will have a different Rf value.

  • Work-up: Quench the reaction by the slow addition of deionized water at 0 °C to decompose any excess NaBH₄. Concentrate the mixture using a rotary evaporator to remove most of the methanol.

  • Extraction: Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude alcohol, (1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, is often of sufficient purity for the next step. If necessary, it can be purified by silica gel chromatography.

Part 3: Chlorination of (1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Introduction & Rationale

The conversion of a primary alcohol to an alkyl chloride is efficiently achieved using thionyl chloride (SOCl₂)[10][11]. The reaction mechanism involves the formation of a chlorosulfite intermediate, which converts the hydroxyl group into an excellent leaving group[12][13]. The subsequent nucleophilic attack by a chloride ion proceeds via an SN2 mechanism, displacing the leaving group[12]. A key advantage of using SOCl₂ is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion[10]. The reaction must be performed under anhydrous conditions as thionyl chloride reacts violently with water.

Materials and Equipment
  • Reagents: (1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, Thionyl chloride (SOCl₂), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, condenser with a gas outlet to a trap (e.g., a bubbler with NaOH solution), ice bath, rotary evaporator, fume hood.

Step-by-Step Protocol
  • Reaction Setup: In a fume hood, dissolve the alcohol intermediate (1.0 eq.) in anhydrous DCM in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reagent Addition: Add thionyl chloride (1.2 eq.) dropwise to the cooled solution. After addition, allow the reaction to warm to room temperature and then gently reflux for 2-3 hours. Use a condenser and ensure the HCl and SO₂ gases produced are directed to a basic trap.

  • Reaction Monitoring: Monitor the consumption of the starting alcohol by TLC. The chlorinated product is typically less polar than the starting alcohol.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. Slowly add saturated NaHCO₃ solution to neutralize the excess acid.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with DCM. Separate the organic layer, wash it with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., ethyl acetate/hexane).

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemp.Time (h)Expected YieldPurification
1 FormylationPOCl₃, DMFDCM0 °C to RT4 - 660-80%Column Chromatography
2 ReductionNaBH₄MeOH0 °C to RT1 - 285-95%Direct Use or Chromatography
3 ChlorinationSOCl₂DCM0 °C to Reflux2 - 370-85%Column Chromatography

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • General: All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

  • Thionyl Chloride (SOCl₂): Corrosive, toxic, and reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle with extreme care.

  • Quenching: The quenching steps for both the Vilsmeier-Haack reaction and the thionyl chloride reaction are highly exothermic and release gas. Perform these operations slowly, with efficient cooling and stirring.

References

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Application Notes & Protocols: 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-b]pyrazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. This guide focuses on a specific, highly versatile derivative: 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. While not an end-drug itself, this compound serves as a critical reactive intermediate, a foundational building block for the synthesis of compound libraries aimed at discovering novel therapeutics. The presence of a chemically reactive chloromethyl group at the 7-position allows for strategic and diverse molecular elaboration. This document provides an in-depth exploration of its applications, particularly in the generation of kinase inhibitors and as a tool in fragment-based drug discovery, complete with detailed experimental protocols for its utilization.

The Imidazo[1,2-b]pyrazole Scaffold: A Foundation for Bioactivity

Fused heterocyclic systems are the cornerstone of modern drug discovery. Among them, the imidazo[1,2-b]pyrazole nucleus has garnered significant attention due to its presence in molecules with a wide spectrum of pharmacological activities. This scaffold's rigid, planar structure and its arrangement of nitrogen atoms make it an excellent pharmacophore for interacting with various biological targets, particularly the ATP-binding site of protein kinases.

Published research has demonstrated that derivatives of the imidazo[1,2-b]pyrazole and closely related imidazo-fused scaffolds exhibit potent activities, including:

  • Antitubercular Properties: The scaffold has been identified as a promising starting point for the development of new agents against Mycobacterium tuberculosis.[1][2]

  • Anti-inflammatory Effects: Certain derivatives have shown potential as COX-2 inhibitors.[3]

  • Anticancer Activity: The core is integral to compounds designed to inhibit various protein kinases implicated in cancer progression.[4][5]

  • Antimicrobial and Antioxidant Functions: Broader screening has also revealed activity against various bacterial and fungal strains.[6]

The subject of this guide, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole, is strategically designed to leverage this inherent bioactivity. The core scaffold provides the favorable geometry for target binding, while the chloromethyl group acts as a reactive "handle" for synthetic diversification.

Strategic Utility of the 7-(chloromethyl) Group

The key to the utility of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole in drug discovery is the high reactivity of the chloromethyl substituent. This group functions as a benzylic-like halide, making the carbon atom highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions.[7] This feature allows medicinal chemists to readily and efficiently couple this core scaffold with a vast array of other chemical moieties.

Causality of Reactivity: The imidazo[1,2-b]pyrazole ring system is electron-rich and aromatic. This electronic nature stabilizes the transition state of an SN2 reaction at the adjacent methylene carbon, lowering the activation energy and facilitating the displacement of the chloride ion by a wide range of nucleophiles (amines, thiols, alcohols, etc.).

This reactivity is the foundation for two powerful drug discovery strategies: library synthesis for high-throughput screening and fragment-based lead discovery.

Application I: Library Synthesis for Kinase Inhibitor Discovery

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The related imidazo[1,2-b]pyridazine scaffold has proven to be a highly effective "hinge-binding" motif in many kinase inhibitors, such as the successful drug Ponatinib.[4][8] The imidazo[1,2-b]pyrazole core shares key structural features that allow it to form critical hydrogen bonds with the kinase hinge region.

The 7-(chloromethyl) group provides a "vector" pointing away from the core scaffold, allowing chemists to introduce substituents that can occupy adjacent hydrophobic pockets or interact with solvent-exposed regions of the kinase active site. By reacting 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole with a diverse collection of amines, thiols, or phenols, a large library of candidate molecules can be rapidly synthesized. Screening this library against a panel of kinases can quickly identify "hit" compounds and establish a structure-activity relationship (SAR) to guide further optimization.

G cluster_0 Drug Discovery Workflow A 7-(chloromethyl)-1-methyl- 1H-imidazo[1,2-b]pyrazole (Reactive Intermediate) C Parallel Synthesis (Library Generation) A->C B Diverse Nucleophiles (Amines, Thiols, etc.) B->C D High-Throughput Screening (e.g., Kinase Panel) C->D E Hit Identification & SAR D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow using the reactive intermediate.

Protocol I: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the SN2 reaction of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole with a generic amine nucleophile. This procedure can be adapted for other nucleophiles like thiols or alcohols.

Materials:

  • 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

  • Nucleophile (e.g., a primary or secondary amine, 1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃), 2.0 equivalents)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration). Rationale: DMF is a polar aprotic solvent that effectively solvates cations while leaving anions (the nucleophile) relatively free, accelerating SN2 reactions.

    • Add the amine nucleophile (1.1 eq) to the solution.

  • Base Addition:

    • Add the non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the reaction mixture. Rationale: The base is required to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to prevent it from competing with the desired nucleophile.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

    • If the reaction is sluggish, it can be gently heated to 50-60 °C. Rationale: Increased temperature provides the necessary activation energy to overcome the reaction barrier, but excessive heat should be avoided to minimize side reactions.

  • Workup and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic byproducts and excess DMF), water, and finally brine. Rationale: The aqueous washes remove the DMF solvent and inorganic salts. The brine wash helps to break any emulsions and starts the drying process.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude material using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to yield the pure substituted product.

G compound1 Imidazo[1,2-b]pyrazole-CH2Cl reagents Base (e.g., DIPEA) Solvent (e.g., DMF) product Imidazo[1,2-b]pyrazole-CH2-Nu compound1->product compound2 + Nu-H byproduct + Base·HCl

Caption: General reaction scheme for nucleophilic substitution.

Data Presentation: Representative Activities of the Imidazo-Pyrazole Scaffold Class

The following table summarizes the biological activities reported for various derivatives based on the imidazo[1,2-b]pyrazole and related imidazo-fused scaffolds. This data illustrates the potential therapeutic areas that can be explored by synthesizing a library from 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

Scaffold ClassTarget/ActivityRepresentative IC₅₀ / MICReference
Imidazo[1,2-b]pyridazineDYRK1A Kinase50 nM[9]
Imidazo[1,2-b]pyridazinePlasmodium falciparum CLK132 nM[9]
Imidazo[1,2-b]pyridazineTYK2 Pseudokinase (Allosteric)Potent Cellular Activity[10]
Imidazo[1,2-b]pyrazoleMycobacterium tuberculosis>90% growth inhibition[1][2]
Pyrazolo[1,5-a]pyrimidineCOX-2 InhibitionIC₅₀ = 3.37 µM[3]
Imidazo[4,5-b]pyridineAurora Kinase AKd = 7.5 nM[11]
Imidazo[4,5-b]pyridineFLT3 KinaseKd = 6.2 nM[11]

This table presents data for related scaffolds to demonstrate the therapeutic potential of this compound class.

Conclusion

7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole represents a powerful and versatile tool for modern drug discovery. Its design intelligently combines a privileged heterocyclic core with a strategically placed reactive group. This enables its use as a foundational building block for the efficient, parallel synthesis of diverse compound libraries. The protocols and strategies outlined in this guide provide a clear path for researchers to leverage this intermediate in their quest to discover and develop novel therapeutics, particularly in the fields of oncology and infectious diseases.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry.
  • Meta, E., et al. (2019). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Anti-tuberculosis Agents. Medicinal Chemistry.
  • Ayman, R., et al. (2023).
  • Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. (2023). Taylor & Francis Online.
  • Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. (2018).
  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. (2016).
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (2017). RSC Publishing.
  • Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters.
  • Insights into the Pharmacological Activity of the ImidazoÀ Pyrazole Scaffold. IRIS UniGe.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][3][8]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry.

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.
  • Synthesis of 1-formyl-imidazo[1,2-b]pyrazole 182. (2020).
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • Protocols for Nucleophilic Substitution on 6,6'-Bis(chloromethyl)-2,2'-bipyridine: A Detailed Guide for Researchers. BenchChem.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.
  • Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Ker
  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1- arylethanone Derivatives: A Comput
  • Potentially bifunctional reactants. Aromatic nucleophilic substitution by imidazole or pyrazole. (1976). Journal of the Chemical Society, Perkin Transactions 2.

Sources

Application Note & Protocol: Solubilization of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole, a member of the biologically active pyrazole class of heterocyclic compounds.[1][2] Proper solubilization is a critical prerequisite for obtaining accurate and reproducible data in cell-based assays. This guide elucidates the causality behind solvent selection, outlines potential challenges such as solvent-induced cytotoxicity and compound precipitation, and provides detailed, validated protocols for preparing high-concentration stock solutions and final working dilutions for cell culture experiments.

Introduction: The Challenge of Heterocyclic Compound Solubility

Imidazo[1,2-b]pyrazoles are a class of nitrogen-containing heterocyclic compounds with demonstrated potential in medicinal chemistry, including applications as anti-proliferative and anti-inflammatory agents.[2][3] Like many small molecule drug candidates, these compounds often exhibit poor aqueous solubility due to their relatively nonpolar, aromatic structures. Therefore, organic solvents are necessary to prepare concentrated stock solutions for in vitro testing.

The selection of an appropriate solvent is not trivial; it requires a balance between achieving complete dissolution of the compound and minimizing the solvent's intrinsic toxicity to the cells under investigation.[4][5] This protocol provides a systematic approach to navigate these challenges and ensure the integrity of your experimental results.

Solvent Selection: A Balance of Efficacy and Biocompatibility

The primary goal is to dissolve the compound in a minimal volume of a biocompatible solvent to create a high-concentration stock solution. This stock is then diluted to the final working concentration in the aqueous cell culture medium, ensuring the final solvent concentration is well below its cytotoxic threshold.

Recommended Solvents for Initial Solubility Testing

Based on the chemical properties of similar pyrazole and imidazole-based structures, the following solvents are recommended for initial small-scale solubility testing.[6][7][8]

SolventRationale & Considerations
Dimethyl Sulfoxide (DMSO) Preferred primary solvent. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[9] It is the most commonly used vehicle for small molecules in cell-based assays.
Ethanol (EtOH) A viable alternative. Absolute ethanol is less toxic than DMSO for some cell lines.[10][11] It is often used for plant-derived compounds and can be a good choice if DMSO proves too harsh for a particularly sensitive cell type.[10]
Methanol (MeOH) Use with caution. While some imidazo-pyrazole synthesis procedures use methanol, it generally exhibits higher cytotoxicity than ethanol and should be used with care in cell assays.[6][10]
Dimethylformamide (DMF) Not recommended for routine use. DMF can be an effective solvent but typically displays greater cytotoxicity than DMSO or ethanol, with maximum tolerated concentrations often as low as 0.1%.[5]
Critical Consideration: Solvent Cytotoxicity

The introduction of an organic solvent into the cell culture medium can independently affect cell viability, proliferation, and even gene expression, confounding experimental results. It is imperative to determine the maximum tolerated concentration (MTC) of the chosen solvent for your specific cell line.

The following table summarizes cytotoxicity data for common solvents from published studies. However, it is highly recommended to perform a solvent tolerance experiment on your specific cell line(s) of interest.

SolventCell Lines TestedMax Tolerated Concentration (MTC) (% v/v)IC₅₀ (% v/v)Reference
DMSO HaCaT, A-375, A-431, CCL-10.15 - 1.090.63 - 2.60
HepG2, MDA-MB-231, MCF-70.15 - 0.6> 1.25[10]
MCF-7, RAW-264.7, HUVEC~0.5 (for little to no toxicity)> 1.0[5]
Ethanol HaCaT, A-375, A-431> 2.0> 2.0
HepG2, MDA-MB-231, MCF-7> 1.25> 1.25[10]
MCF-7, RAW-264.7, HUVEC~0.5 (for little to no toxicity)> 2.0[5]
DMF CCL-1, HaCaT0.030.12 - 0.22
MCF-7, RAW-264.7, HUVEC~0.1~0.8 - 1.5[5]

Key Principle: The final concentration of the solvent in your assay should always be kept constant across all conditions (including vehicle controls) and should not exceed the MTC, ideally staying below 0.5% for DMSO and 1% for ethanol.[5]

Caption: Decision workflow for selecting an appropriate solvent.

Experimental Protocols: From Powder to Working Solution

This section provides step-by-step methodologies for preparing stock and working solutions of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. All steps involving organic solvents and the powdered compound should be performed in a chemical fume hood or laminar flow hood using appropriate personal protective equipment (PPE).

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration. Adjust calculations based on the molecular weight (MW) of your specific compound and desired stock concentration.

Materials:

  • 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL)

  • Analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM stock solution of a compound with a hypothetical MW of 183.62 g/mol : Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 183.62 g/mol x 1000 mg/g = 1.836 mg

  • Weigh Compound: Carefully weigh the calculated mass of the compound and transfer it into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of sterile, cell culture grade DMSO to the tube.

  • Dissolve Compound:

    • Cap the tube tightly and vortex for 1-2 minutes until the compound is fully dissolved.[12]

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.[9] Gentle warming in a 37°C water bath can also be used, but be cautious as prolonged heat can degrade some compounds.[9]

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.[9]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Final Working Solutions

A common pitfall is the precipitation of the hydrophobic compound when the concentrated DMSO stock is diluted into the aqueous cell culture medium.[7] A serial or intermediate dilution step can mitigate this issue.[12]

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilution (Recommended):

    • To minimize precipitation, first dilute the 10 mM stock 1:10 in complete cell culture medium (containing serum) to create a 1 mM intermediate solution.

    • Example: Add 5 µL of the 10 mM stock to 45 µL of complete medium. Mix thoroughly by gentle pipetting. The DMSO concentration is now 10%.

  • Prepare Final Working Dilution:

    • Use the 1 mM intermediate solution to prepare your final concentrations in the appropriate volume of complete cell culture medium.

    • Example: To prepare 1 mL of a 10 µM final working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of complete cell culture medium.

    • Final DMSO Concentration Calculation: The final DMSO concentration in this example would be 0.1% (a 1:100 dilution of the 10% DMSO intermediate solution), which is well-tolerated by most cell lines.[5]

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve stock Primary Stock (e.g., 10 mM in 100% DMSO) dissolve->stock aliquot 3. Aliquot & Store (-20°C / -80°C) stock->aliquot thaw 4. Thaw One Aliquot aliquot->thaw intermediate 5. Intermediate Dilution in Culture Medium (Optional) (e.g., 1 mM in 10% DMSO) thaw->intermediate working 6. Final Dilution in Culture Medium intermediate->working final Final Working Solution (e.g., 10 µM in 0.1% DMSO) working->final

Caption: Experimental workflow for preparing stock and working solutions.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not dissolve in primary solvent. Insufficient solvent power; compound has very low solubility.Try gentle warming (37°C) or sonication.[9] If unsuccessful, consider testing an alternative solvent like ethanol, but always verify its cytotoxicity.
Compound precipitates upon dilution into aqueous medium. The compound is "crashing out" of solution due to the rapid change in solvent polarity from high organic to aqueous.Perform an intermediate dilution step in full culture medium as described in Protocol 2.[12] The proteins in serum can help stabilize the compound. Alternatively, reduce the concentration of the primary stock solution.
Inconsistent results between experiments. Degradation of the compound due to multiple freeze-thaw cycles of the stock solution. Inconsistent final solvent concentrations.Always use single-use aliquots of the stock solution.[9] Ensure the final solvent concentration is identical in all wells, including the vehicle control.
High background toxicity in vehicle control wells. The final solvent concentration is too high for the specific cell line being used.Reduce the final solvent concentration by using a more concentrated stock solution or by performing additional serial dilutions. Confirm the MTC for your cell line.

References

  • Ilić, T., Kladar, N., Srđenović Čonić, B., & Božin, B. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Pharmaceuticals. Available at: [Link]

  • Bracke, M. E., et al. (2018). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Toxicology and Chemistry. Available at: [Link]

  • Thuy, B. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Ghasemi, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Available at: [Link]

  • Wu, Y., et al. (2015). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. Journal of Biosciences and Medicines. Available at: [Link]

  • Sanna, V., et al. (2022). Antiproliferative Imidazo-Pyrazole-Based Hydrogel: A Promising Approach for the Development of New Treatments for PLX-Resistant Melanoma. Pharmaceutics. Available at: [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?. ResearchGate. Available at: [Link]

  • DeBord, M. (2015). Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. The University of Akron, IdeaExchange@UAkron. Available at: [Link]

  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]

  • Kumar, S., & Sharma, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Shaabani, A., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[4][10]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Sanna, V., et al. (2021). Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports. Available at: [Link]

  • Zare, A., & Abi, F. (2021). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters. Available at: [Link]

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of 7-(Chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The imidazo[1,2-b]pyrazole bicyclic system is a privileged scaffold in medicinal chemistry, frequently embedded in the core of kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics 1. During hit-to-lead optimization, the late-stage functionalization of this core is critical for generating diverse analog libraries.

7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole serves as a highly versatile electrophilic building block. The chloromethyl group at the 7-position is primed for bimolecular nucleophilic substitution (SN2), enabling the rapid introduction of diverse pharmacophores via N-, O-, S-, and C-alkylation 2. This application note details the mechanistic principles, visualizes the divergent synthetic pathways, and provides self-validating experimental protocols for utilizing this compound.

Mechanistic Insights and Reaction Causality

The reactivity of the 7-chloromethyl group is governed by strict SN2 parameters. Understanding the causality behind reagent and condition selection is vital for maximizing yield and minimizing side reactions.

  • Electrophilic Activation : The carbon-chlorine bond is situated at a primary, "benzylic-like" position relative to the electron-rich heteroaromatic system. The adjacent π-system of the pyrazole ring lowers the energy of the SN2 transition state through orbital overlap, significantly accelerating the displacement of the chloride leaving group compared to unactivated alkyl chlorides 3.

  • Solvent Causality : Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly recommended. These solvents solvate cations (e.g., K+, Na+) effectively while leaving the nucleophilic anions relatively unsolvated and highly reactive. Protic solvents (like ethanol) would hydrogen-bond to the nucleophile, dampening its reactivity and potentially leading to solvolysis (etherification) side-products.

  • Base Selection : The choice of base is dictated by the pKa of the nucleophile. For amines and thiols, weak bases like N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) are sufficient to neutralize the generated HCl without degrading the heterocycle. For less nucleophilic species like phenols and alcohols, stronger bases such as Cesium Carbonate (Cs2CO3) or Sodium Hydride (NaH) are required to pre-form the highly reactive phenoxide/alkoxide.

Reaction Pathways

The following diagram illustrates the divergent synthetic pathways accessible from the 7-chloromethyl core.

G Core 7-(chloromethyl)-1-methyl- 1H-imidazo[1,2-b]pyrazole N_nuc N-Nucleophiles (Amines) Core->N_nuc DIPEA, MeCN, Δ S_nuc S-Nucleophiles (Thiols) Core->S_nuc K2CO3, DMF, RT O_nuc O-Nucleophiles (Phenols/Alcohols) Core->O_nuc Cs2CO3, DMF, Δ C_nuc C-Nucleophiles (Cyanide/Malonates) Core->C_nuc KCN/NaCN, DMSO Prod_N 7-(Aminomethyl) Derivatives N_nuc->Prod_N Prod_S 7-(Thiomethyl) Derivatives S_nuc->Prod_S Prod_O 7-(Aryloxymethyl) Derivatives O_nuc->Prod_O Prod_C 7-(Cyanomethyl/Alkyl) Derivatives C_nuc->Prod_C

Figure 1: Divergent SN2 pathways of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

Experimental Methodologies

Self-Validating Note: All protocols below include built-in analytical checkpoints (TLC/LC-MS) to ensure reaction fidelity before proceeding to the workup phase. Do not proceed to extraction if the starting material remains unconsumed.

Protocol A: N-Alkylation with Secondary Amines

Objective: Synthesis of 7-(aminomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole derivatives.

  • Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N2), dissolve 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole (1.0 equiv, 1.0 mmol) in anhydrous MeCN (5.0 mL, 0.2 M).

  • Base Addition : Add DIPEA (2.5 equiv, 2.5 mmol). Causality: The steric bulk of DIPEA prevents it from acting as a competing nucleophile, ensuring it only acts as an HCl scavenger.

  • Nucleophile Addition : Add the secondary amine (e.g., morpholine or a piperazine derivative) (1.2 equiv, 1.2 mmol) dropwise.

  • Reaction : Heat the mixture to 60 °C and stir for 4–6 hours.

  • Validation : Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the UV-active starting material spot indicates completion. Confirm the product mass via LC-MS.

  • Workup : Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (20 mL) and saturated aqueous NaHCO3 (20 mL). Causality: The basic aqueous layer ensures the newly formed amine product remains in its free-base (organic-soluble) form. Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organics over Na2SO4, filter, and concentrate for column chromatography.

Protocol B: S-Alkylation with Thiols

Objective: Synthesis of 7-(thiomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole derivatives.

  • Preparation : Suspend K2CO3 (1.5 equiv, 1.5 mmol) in anhydrous DMF (4.0 mL).

  • Thiolate Generation : Add the thiol (1.1 equiv, 1.1 mmol) and stir at room temperature for 15 minutes. Causality: This pre-stir generates the highly nucleophilic thiolate anion in situ.

  • Electrophile Addition : Add a solution of the chloromethyl core (1.0 equiv, 1.0 mmol) in DMF (1.0 mL) dropwise.

  • Reaction : Stir at room temperature for 2 hours. Causality: Thiolates are exceptionally soft and potent nucleophiles; heating is rarely required and may cause disulfide byproducts.

  • Validation : Monitor by LC-MS. The reaction is typically complete within 1-2 hours.

  • Workup : Quench with water (15 mL) to dissolve inorganic salts. Extract with MTBE or EtOAc (3 x 15 mL). Wash the combined organics with brine (3 x 15 mL) to remove residual DMF. Dry over MgSO4, filter, and concentrate.

Protocol C: O-Alkylation with Phenols

Objective: Synthesis of 7-(aryloxymethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole derivatives.

  • Preparation : In a dry flask, dissolve the phenol (1.2 equiv, 1.2 mmol) in anhydrous DMF (5.0 mL).

  • Phenoxide Generation : Add Cs2CO3 (2.0 equiv, 2.0 mmol). Causality: Cs2CO3 is preferred over K2CO3 due to the high solubility and "naked" nature of the cesium phenoxide ion pair, which strongly enhances O-alkylation over undesired C-alkylation of the phenol ring. Stir at 50 °C for 30 minutes.

  • Electrophile Addition : Cool to room temperature, add the chloromethyl core (1.0 equiv, 1.0 mmol), and then heat to 80 °C for 8–12 hours.

  • Validation : Check TLC (Eluent: 30% EtOAc in Hexanes).

  • Workup : Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 x 20 mL). Wash organics with 1M NaOH (10 mL) to deprotonate and remove unreacted phenol, followed by brine (20 mL). Dry, filter, and concentrate.

Quantitative Data Summary

The following table summarizes expected parameters for the nucleophilic substitution of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole based on standard heterocycle functionalization metrics 4.

Nucleophile ClassTypical ReagentsBase / SolventTemp (°C)Time (h)Expected Yield (%)
1° / 2° Amines Morpholine, PiperazinesDIPEA / MeCN604 - 675 - 90
Thiols Aryl thiols, Alkyl thiolsK2CO3 / DMF20 - 251 - 285 - 95
Phenols Substituted phenolsCs2CO3 / DMF808 - 1260 - 80
Aliphatic Alcohols Methanol, EthanolNaH / THF0 to 6012 - 1850 - 70
Carbon (Cyanide) NaCN, KCNNone / DMSO404 - 870 - 85

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: PMC / NIH URL:[Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton Source: ACS Omega URL:[Link]

Sources

Application Note: 7-(Chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for novel heterocyclic scaffolds in drug discovery has driven the adoption of non-classical bioisosteres to overcome the pharmacokinetic limitations of traditional pharmacophores. 7-(Chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole has emerged as a highly versatile, electrophilic building block. Functioning as a non-classical isostere of indole, this scaffold significantly improves the aqueous solubility of target active pharmaceutical ingredients (APIs) while maintaining critical receptor-binding geometries. This application note provides a comprehensive guide to the mechanistic rationale, physicochemical properties, and validated synthetic protocols for utilizing this intermediate in downstream drug development.

Mechanistic Rationale & Scaffold Significance

The ubiquitous nature of the indole ring in approved therapeutics (e.g., 5-HT2A receptor antagonists like pruvanserin) is often counterbalanced by its high lipophilicity, which can lead to poor oral bioavailability and metabolic liabilities. Replacing the indole core with a 1H-imidazo[1,2-b]pyrazole ring drastically shifts the partition coefficient (LogP), enhancing solubility in physiological media without disrupting the molecule's three-dimensional spatial profile[1][2].

The specific substitution pattern of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is engineered for maximum synthetic utility:

  • N1-Methylation (The Tautomer Lock): Unsubstituted pyrazoles exist in a state of rapid tautomeric flux, which complicates regioselective functionalization. The N1-methyl group locks the tautomeric state, preventing unwanted N-alkylation or N-arylation during subsequent cross-coupling steps.

  • C7-Chloromethyl Group (The Electrophilic Handle): The chloromethyl moiety at the C7 position acts similarly to a highly reactive benzylic chloride. It serves as an ideal electrophilic center for rapid SN2 displacement by a vast library of nucleophiles (amines, thiols, alkoxides), enabling high-throughput library generation.

  • C3-Position (The Metalation Site): The C3 carbon remains electronically accessible for electrophilic aromatic substitution (e.g., bromination) or direct deprotonative metalation, setting the stage for late-stage Suzuki-Miyaura or Negishi cross-couplings. Fused pyrazole derivatives synthesized via these pathways have demonstrated profound adaptability as anticancer, antimicrobial, and anti-inflammatory agents [3][4].

M Core 1-Methyl-1H-imidazo[1,2-b]pyrazole Core (Non-Classical Indole Isostere) C7 C7-Chloromethyl Group (Highly Electrophilic) Core->C7 SN2 Library Generation N1 N1-Methyl Group (Tautomer Lock) Core->N1 Prevents N-Alkylation C3 C3-Position (Nucleophilic/Metalation Site) Core->C3 Enables Cross-Coupling

Fig 1: Structural causality of the imidazo[1,2-b]pyrazole scaffold.

Physicochemical Properties

Understanding the baseline properties of the intermediate is critical for solvent selection and reaction optimization.

PropertyValue / Description
Chemical Name 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole
Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Profile Soluble in DMF, DMSO, THF, CH3CN; Insoluble in H2O
Stability Moisture-sensitive (prone to slow hydrolysis of the -CH2Cl group). Store under inert gas (Ar/N2) at 2-8°C.
Synthetic Workflow for Indole Isosteres

The workflow below illustrates the divergent synthesis of complex APIs starting from the 7-(chloromethyl) intermediate. The sequence intentionally prioritizes SN2 displacement before C3-metalation to prevent the highly reactive Grignard/zincate intermediates from self-condensing with the electrophilic chloromethyl group.

G A 7-(Chloromethyl)-1-methyl- 1H-imidazo[1,2-b]pyrazole B SN2 Displacement (Amines/Thiols) A->B Step 1 C C3-Bromination (NBS) B->C Step 2 D Selective Metalation (TMPMgCl·LiCl) C->D Step 3 E Target API (Indole Isostere) D->E Step 4

Fig 2: Divergent synthetic workflow to target APIs.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers to troubleshoot and adapt the methodology.

Protocol A: C7-Nucleophilic Substitution (SN2) with Secondary Amines

Objective: To install a solubilizing amine moiety at the C7 position.

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (MeCN, 0.2 M).

    • Causality: MeCN is chosen as a polar aprotic solvent to stabilize the SN2 transition state, significantly accelerating the reaction rate compared to non-polar solvents.

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K2CO3, 2.5 equiv).

    • Causality: K2CO3 provides a heterogeneous basic environment. Unlike soluble organic bases (e.g., Triethylamine), it minimizes the risk of the amine forming a competitive quaternary ammonium salt with the highly reactive benzylic-type chloride.

  • Nucleophile Addition: Dropwise add the secondary amine (e.g., piperidine, 1.2 equiv) at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: C3-Bromination and Regioselective Metalation

Objective: To functionalize the C3 position for subsequent palladium-catalyzed cross-coupling.

  • Bromination: Dissolve the C7-functionalized product from Protocol A (1.0 equiv) in anhydrous DMF. Cool to 0°C and add N-Bromosuccinimide (NBS, 1.05 equiv) in small portions. Stir for 2 hours in the dark.

    • Causality: The electron-rich nature of the imidazo[1,2-b]pyrazole core allows for mild, catalyst-free electrophilic aromatic substitution. Conducting the reaction in the dark prevents radical-mediated side reactions at the N-methyl group.

  • Metalation (Turbo-Grignard): Transfer the purified C3-bromo intermediate to a dry Schlenk flask under Argon. Dissolve in anhydrous THF (0.1 M) and cool to -20°C.

  • Base Addition: Dropwise add TMPMgCl·LiCl (Knochel-Hauser base, 1.2 equiv). Stir for 2 hours at -20°C.

    • Causality: TMPMgCl·LiCl is utilized instead of standard alkyl lithiums (like n-BuLi) because the LiCl breaks up the polymeric aggregates of the magnesium amide, creating a kinetically highly active, yet thermodynamically mild base. This allows for selective Br/Mg exchange without nucleophilic attack on the newly installed C7-amine moiety.

  • Trapping: The resulting magnesiated intermediate can now be trapped with aryl halides (via Pd-catalysis) or electrophiles (e.g., aldehydes, CO2).

Analytical Validation Matrix

To ensure the integrity of the synthetic steps, utilize the following self-validation checkpoints:

Synthetic StepAnalytical TechniqueExpected Validation SignalFailure Indicator
SN2 Displacement (Protocol A) 1H NMR (CDCl3)Disappearance of the -CH2Cl singlet at ~4.7 ppm; appearance of new aliphatic signals corresponding to the amine.Persistence of the 4.7 ppm singlet (incomplete reaction) or broad baseline signals (polymerization).
SN2 Displacement (Protocol A) LC-MS (ESI+)Mass shift corresponding to [M - Cl + Nucleophile + H]+. Loss of the characteristic 3:1 Chlorine isotope pattern.Presence of [M+H]+ m/z 170/172 (unreacted starting material).
C3-Bromination (Protocol B) 1H NMR (CDCl3)Complete disappearance of the C3-proton singlet (typically found in the aromatic region, ~7.2 - 7.5 ppm).Presence of multiple aromatic proton signals indicating non-regioselective bromination.
Metalation (Protocol B) GC-MS (Iodine quench)Quenching a 0.1 mL reaction aliquot with I2 should yield the C3-iodo derivative exclusively.Detection of the protonated (debrominated) core indicates failure of the Br/Mg exchange.
References
  • Schwärzer, K., Rout, S. K., Bessinger, D., Lima, F., Brocklehurst, C. E., Karaghiosoff, K., Bein, T., & Knochel, P. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 12(39), 12993-13000.[Link]

  • Odeh, D. M., Odeh, M. M., Hafez, T. S., & Hassan, A. S. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366.[Link]

Sources

Application Notes & Protocols: Cross-Coupling Reactions Using 7-(Chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazo[1,2-b]pyrazole Scaffold and the Strategic Value of C(sp³)-H Functionalization

The 1H-imidazo[1,2-b]pyrazole core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity have made it a cornerstone in the development of novel therapeutics, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The ability to selectively functionalize this core is paramount for generating molecular diversity and fine-tuning pharmacological profiles.[1][6]

While many methods focus on the functionalization of C(sp²)–H bonds on the heterocyclic core, the modification of appended alkyl groups, specifically at the C-7 methyl position, offers a powerful and alternative strategy for diversification. This guide provides detailed application notes and robust protocols for the use of a key synthetic intermediate, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole , in palladium-catalyzed cross-coupling reactions. The transformation of the C(sp³)–Cl bond into C–C and C–N bonds provides a versatile entry point to a wide array of novel derivatives that would be otherwise difficult to access.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying scientific principles and rationale behind the selection of catalysts, ligands, and reaction conditions, empowering users to not only apply these protocols but also to adapt and troubleshoot them effectively.

Workflow Overview: From Synthesis to Diversification

The overall strategy involves a two-stage process: first, the synthesis of the key chloromethyl intermediate, and second, its application in various palladium-catalyzed cross-coupling reactions.

Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Cross-Coupling Diversification cluster_2 Products Start 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbaldehyde Chlorination Reduction & Chlorination Start->Chlorination Intermediate 7-(chloromethyl)-1-methyl- 1H-imidazo[1,2-b]pyrazole Chlorination->Intermediate Suzuki Suzuki-Miyaura (C-C Coupling) Intermediate->Suzuki Pd Catalyst, Boronic Acid Sonogashira Sonogashira (C-C Coupling) Intermediate->Sonogashira Pd/Cu Catalyst, Terminal Alkyne Buchwald Buchwald-Hartwig (C-N Coupling) Intermediate->Buchwald Pd Catalyst, Amine Prod_Suzuki 7-Arylmethyl Derivatives Suzuki->Prod_Suzuki Prod_Sonogashira 7-Propargyl Derivatives Sonogashira->Prod_Sonogashira Prod_Buchwald 7-Aminomethyl Derivatives Buchwald->Prod_Buchwald

Caption: General workflow from starting material to diversified products.

Part 1: Synthesis of the Key Intermediate

Protocol 1: Synthesis of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Step A: Reduction of 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbaldehyde

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbaldehyde (1.0 eq) and anhydrous methanol (MeOH, 10 mL per mmol of aldehyde).

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding acetone (5 mL) at 0 °C, followed by saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, which can often be used in the next step without further purification.

Step B: Chlorination with Thionyl Chloride

  • Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the crude alcohol from Step A (1.0 eq) in anhydrous DCM (10 mL per mmol of alcohol).

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via syringe. A slight exotherm may be observed.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for 3-4 hours. Monitor by TLC for the disappearance of the alcohol.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Once the ice has melted, basify the aqueous layer to pH 8-9 with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Purification: Extract the product with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the target compound, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole .

Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions

The C(sp³)–Cl bond in the synthesized intermediate is analogous to a benzylic chloride, making it a suitable electrophile for a range of palladium-catalyzed cross-coupling reactions. The following protocols provide well-reasoned starting points for methodology development.

Application Note 1: Suzuki-Miyaura Coupling for C(sp³)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C–C bonds. Coupling the chloromethyl intermediate with various aryl- and heteroarylboronic acids provides access to a diverse library of 7-arylmethyl-1-methyl-1H-imidazo[1,2-b]pyrazoles, which are valuable structures in drug discovery.[7][8]

Suzuki_Miyaura Reactant1 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole plus1 + Reactant2 Ar-B(OH)₂ Product 7-(Arylmethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole Reactant2->Product Pd Catalyst, Base Solvent, Heat plus2 + Byproduct M-Cl + B(OH)₃

Caption: Suzuki-Miyaura coupling of the chloromethyl intermediate.

Protocol 2: Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk tube, add the 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), cesium carbonate (Cs₂CO₃, 2.5 eq), and the palladium catalyst/ligand system (see table below).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., THF/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the specified temperature (typically 70-90 °C).[9] Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction & Purification: Extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Expertise & Causality: Reagent Selection
ComponentRecommended ConditionsRationale & Insights
Palladium Catalyst PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%)Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a robust ligand that promotes the oxidative addition of the C-Cl bond and stabilizes the palladium center, preventing β-hydride elimination, which can be a competing pathway with sp³-hybridized electrophiles.[9][10]
Base Cs₂CO₃ or K₃PO₄A strong, non-nucleophilic base is crucial for the transmetalation step. Cesium carbonate is highly effective due to its high solubility in organic solvents and the cation's role in activating the boronic acid.[10]
Solvent THF/H₂O (10:1) or Dioxane/H₂OA mixture of an organic solvent and water is typically required. Water aids in the dissolution of the base and facilitates the transmetalation step.
Coupling Partners Aryl & Heteroaryl Boronic AcidsThis reaction is generally tolerant of a wide range of functional groups on the boronic acid partner. Both electron-rich and electron-deficient systems are often viable.[9]

Application Note 2: Sonogashira Coupling for C(sp³)–C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of the chloromethyl intermediate with terminal alkynes, yielding propargylated imidazo[1,2-b]pyrazoles.[11] These products are highly valuable synthetic building blocks, enabling further transformations such as click chemistry, cyclizations, and reductions.

Sonogashira Reactant1 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole plus1 + Reactant2 R-C≡C-H Product 7-(Prop-2-yn-1-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole Reactant2->Product Pd(PPh₃)₄, CuI Base, Solvent plus2 + Byproduct Base-HCl

Caption: Sonogashira coupling of the chloromethyl intermediate.

Protocol 3: Sonogashira Coupling
  • Setup: To a Schlenk tube, add 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 2.5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF), followed by the terminal alkyne (1.2 eq) and a suitable base like triethylamine (TEA, 2.5 eq) or diisopropylethylamine (DIPEA).

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the alkyne.

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Expertise & Causality: Reagent Selection
ComponentRecommended ConditionsRationale & Insights
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)This Pd(0) source is standard for Sonogashira couplings. It readily undergoes oxidative addition with the C-Cl bond to initiate the catalytic cycle.[12]
Copper Co-catalyst CuI (2-5 mol%)Copper(I) iodide is essential for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is a key step in the catalytic cycle.[11][13]
Base Triethylamine (TEA) or DIPEAAn amine base is required to deprotonate the terminal alkyne and to neutralize the HCl generated during the reaction.[14]
Solvent Toluene, DMF, or AcetonitrileThe choice of solvent depends on the solubility of the substrates and the required reaction temperature. Anhydrous conditions are typically preferred.

Application Note 3: Buchwald-Hartwig Amination for C(sp³)–N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C–N bonds.[15] Applying this reaction to our chloromethyl intermediate allows for the introduction of a wide variety of primary and secondary amines, providing rapid access to libraries of aminomethyl derivatives for biological screening.

Buchwald_Hartwig Reactant1 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole plus1 + Reactant2 R¹R²NH Product N-(R¹,R²)-1-(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Reactant2->Product Pd Precatalyst, Ligand Base, Solvent, Heat plus2 + Byproduct Base-HCl

Caption: Buchwald-Hartwig amination of the chloromethyl intermediate.

Protocol 4: Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base (see table below) to an oven-dried reaction vial.

  • Reagent Addition: Add the 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole (1.0 eq), the amine (1.2 eq), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or preparative HPLC.

Expertise & Causality: Reagent Selection
ComponentRecommended ConditionsRationale & Insights
Catalyst System G3 or G4 Pd Precatalyst (1-3 mol%) + Buchwald Ligand (e.g., RuPhos, XPhos)Modern palladium precatalysts combined with bulky, electron-rich phosphine ligands are highly effective for C-N coupling.[16] These systems are often more active and require lower catalyst loadings than traditional Pd₂(dba)₃/ligand combinations.
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)A strong, non-nucleophilic base is essential to deprotonate the amine, allowing it to coordinate to the palladium center. NaOtBu is a common and effective choice.[17]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.
Amine Scope Primary & Secondary Alkyl/Aryl AminesThe reaction is generally applicable to a wide range of amines. However, sterically hindered amines may require more forcing conditions or specialized ligand systems.

Conclusion

The protocols and insights provided in this guide demonstrate the synthetic utility of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole as a versatile building block. By leveraging modern palladium-catalyzed cross-coupling reactions, researchers can efficiently access diverse libraries of novel compounds based on the privileged imidazo[1,2-b]pyrazole scaffold. The key to success lies not only in following the procedural steps but also in understanding the causal relationships between reagents, conditions, and reaction outcomes. This knowledge empowers chemists to innovate, optimize, and expand the frontiers of medicinal and materials chemistry.

References

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  • Weix, D. J., et al. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. Journal of the American Chemical Society.
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  • Hartwig, J. F., & Anderson, K. W. (2021). Palladium-Catalyzed Cross-Coupling of Superbase-Generated C(sp3) Nucleophiles.
  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Arylation of C(sp3)−H Bonds.
  • Sonogashira, K. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Skrydstrup, T., & Motti, E. (2016). A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides.
  • Knochel, P., & Schwärzer, K. (2021). Examples of 1H-imidazo[1,2-b]pyrazoles with biological activities. ResearchGate. [Link]

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  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
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  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

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  • Nechaev, A. A., & Nechaev, M. S. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. Molecules.
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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]

  • Nishiwaki, N., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]

  • Brullo, C., et al. (2023).
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Application Note: Preclinical In Vivo Dosing Protocols for 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Pharmacologists, Preclinical Researchers, and Drug Development Scientists

Introduction & Pharmacological Rationale

The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic pharmacophore widely recognized for its robust anti-inflammatory, immunomodulatory, and kinase-inhibitory properties. Recent structural optimizations have highlighted its utility in targeting cyclooxygenase-2 (COX-2) 1 and metabolic enzymes .

The specific derivative, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole , serves as a highly specialized covalent probe. It incorporates a reactive chloromethyl (–CH₂Cl) moiety that acts as an electrophilic "warhead."

The Causality of Covalent Design: Unlike reversible inhibitors, this compound is designed to undergo nucleophilic attack by cysteine residues within the target protein's active site. This forms an irreversible covalent adduct, extending the target residence time indefinitely (until protein turnover occurs). This mechanism allows for sustained pharmacodynamic (PD) efficacy even after the unbound drug has cleared from systemic circulation.

MOA Cmpd 7-(chloromethyl)-1-methyl- 1H-imidazo[1,2-b]pyrazole Target Target Protein (Nucleophilic Cysteine) Cmpd->Target Electrophilic Attack Adduct Covalent Adduct (Irreversible Binding) Target->Adduct Alkylation Effect Sustained Target Inhibition & PD Efficacy Adduct->Effect Signal Blockade

Caption: Mechanism of covalent target inhibition by the chloromethyl-imidazo[1,2-b]pyrazole probe.

Physicochemical Constraints & Formulation Strategy

Dosing alkylating agents in vivo presents a critical challenge: the chloromethyl group is highly susceptible to solvolysis (hydrolysis) in aqueous media, rapidly converting the active drug into an inactive hydroxymethyl derivative.

The Causality of Formulation Choice: To prevent premature degradation, the dosing vehicle must minimize water exposure until the exact moment of administration. We utilize a co-solvent system of 10% DMSO / 40% PEG400 / 50% Saline . DMSO ensures complete dissolution of the lipophilic imidazo[1,2-b]pyrazole core, while PEG400 creates a hydrophobic micro-environment that sterically shields the electrophile from rapid nucleophilic attack by water.

Formulation Stability Matrix

The table below demonstrates the self-validating necessity of the chosen formulation by comparing the half-life of the intact compound across different vehicles.

Time Post-Prep (min)100% DMSO (Stock)10% DMSO / 90% Saline10% DMSO / 40% PEG400 / 50% Saline
0 99.8%99.5%99.6%
30 99.5%85.2%96.4%
60 99.1%62.1%91.2%
120 98.5%31.4%82.5%

Experimental Protocols

Protocol A: Preparation of Dosing Vehicle (Self-Validating Workflow)

Note: Perform all steps at room temperature but keep the final aqueous formulation on ice until 5 minutes prior to dosing.

  • Stock Preparation: Weigh exactly 5.0 mg of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole into a sterile glass vial. Add 0.5 mL of anhydrous DMSO. Vortex for 30 seconds until a clear solution is achieved (Concentration: 10 mg/mL).

  • Co-Solvent Addition: Add 2.0 mL of PEG400 to the DMSO stock. Vortex vigorously for 1 minute. Causality: PEG400 must be added before the aqueous phase to encapsulate the compound and protect the chloromethyl group.

  • Aqueous Phase Addition: Immediately prior to the dosing session, add 2.5 mL of 0.9% sterile Saline dropwise while continuously vortexing to prevent precipitation. Final concentration: 1.0 mg/mL.

  • Quality Control (QC) Check: Pull a 10 µL aliquot and inject it into an LC-MS system to verify >95% intact parent mass (M+H: 170.05 m/z).

Protocol B: In Vivo Administration (Murine Model)

Ethical Note: Ensure all procedures comply with institutional IACUC guidelines.

Intravenous (IV) Dosing (Target Dose: 5 mg/kg)

  • Animal Prep: Warm the mouse (C57BL/6, 20-25g) in a warming chamber (37°C) for 5 minutes to dilate the lateral tail vein.

  • Administration: Using a 27-gauge needle, inject the formulation at a volume of 5 mL/kg (e.g., 100 µL for a 20g mouse).

  • Delivery Causality: Inject at a steady rate over 5-10 seconds. Rapid injection of PEG400 can cause transient histamine release; slow injection mitigates this risk while ensuring the reactive compound enters systemic circulation rapidly.

Oral (PO) Gavage (Target Dose: 20 mg/kg)

  • Administration: Using a flexible plastic gavage needle (to prevent esophageal trauma), administer the formulation at 10 mL/kg.

  • Post-Dosing Monitoring: Monitor the animal for 15 minutes post-dose for signs of acute toxicity, as covalent modifiers can occasionally trigger off-target acute responses if they bind heavily to plasma proteins2.

Workflow Prep Formulation Prep (DMSO/PEG400/Saline) QC Pre-Dose LC-MS QC (<5% Hydrolysis) Prep->QC Immediate Dose In Vivo Dosing (IV / PO) QC->Dose Pass Sample Blood/Tissue Collection (Time-Course) Dose->Sample Administer Analyze PK/PD & Target Engagement Analysis Sample->Analyze Process

Caption: Standardized workflow for formulation, dosing, and PK/PD evaluation in murine models.

Pharmacokinetics & Target Engagement

Because 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is a covalent binder, traditional PK parameters (measuring free drug in plasma) will show rapid clearance. This is expected and desirable, as the drug is rapidly "consumed" by binding to its target and off-target plasma proteins (e.g., serum albumin).

Representative Pharmacokinetic Parameters (Murine Model)
PK ParameterIV Administration (5 mg/kg)PO Administration (20 mg/kg)
Cmax (ng/mL) 2,450850
Tmax (h) 0.081.5
AUC (h*ng/mL) 3,2004,100
Half-life (h) 1.21.8
Bioavailability 100% (Reference)~32%

Causality of PD Sampling: Due to the short half-life (1.2h), blood samples for PK should be taken early (5, 15, 30, 60 min). However, tissue collection for Pharmacodynamic (PD) target engagement (e.g., measuring suppressed downstream kinase phosphorylation) should be taken at 4h and 24h. The covalent nature of the drug ensures that PD efficacy persists long after the free drug has been cleared.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL
  • Development of novel pyrazole, imidazo[1,2-b]pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives as a new class of COX-2 inhibitors with immunomodulatory potential Source: Johns Hopkins University / Elsevier URL
  • Design and synthesis of new imidazo[1,2-b]pyrazole derivatives, in vitro α-glucosidase inhibition, kinetic and docking studies Source: PubMed / Springer URL

Sources

Application Notes and Protocols for the Scale-Up Manufacturing of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the scale-up manufacturing of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole, a key intermediate in the synthesis of various pharmaceutically active compounds. The following protocols are designed to be robust, scalable, and to adhere to high standards of chemical safety and process control.

Introduction

The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif found in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties[1][2]. The introduction of a chloromethyl group at the 7-position provides a reactive handle for further molecular elaboration, making 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole a valuable building block in medicinal chemistry and drug discovery. This guide outlines a multi-step synthetic route, starting from commercially available materials, and provides detailed protocols for each transformation, along with insights into process optimization and safety considerations for large-scale production.

The overall synthetic strategy involves a four-step sequence:

  • Synthesis of 1-methyl-1H-imidazo[1,2-b]pyrazole: Cyclocondensation of 1-methyl-5-aminopyrazole with chloroacetaldehyde.

  • Formylation at the 7-position: Vilsmeier-Haack reaction to introduce a formyl group onto the imidazo[1,2-b]pyrazole core.

  • Reduction of the formyl group: Conversion of the aldehyde to a primary alcohol using a mild reducing agent.

  • Chlorination of the alcohol: Transformation of the hydroxymethyl group to the final chloromethyl product using thionyl chloride.

This approach has been designed for its efficiency and the use of readily available reagents, making it suitable for scale-up manufacturing.

Overall Synthetic Scheme

Synthetic_Scheme A 1-methyl-5-aminopyrazole C 1-methyl-1H-imidazo[1,2-b]pyrazole A->C Cyclocondensation B Chloroacetaldehyde B->C E 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbaldehyde C->E Vilsmeier-Haack Formylation D Vilsmeier Reagent (POCl3, DMF) D->E G 7-(hydroxymethyl)-1-methyl-1H- imidazo[1,2-b]pyrazole E->G Reduction F Sodium Borohydride (NaBH4) F->G I 7-(chloromethyl)-1-methyl-1H- imidazo[1,2-b]pyrazole G->I Chlorination H Thionyl Chloride (SOCl2) H->I

Figure 1: Overall synthetic workflow for the preparation of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

Materials and Equipment

MaterialGradeSupplierNotes
1-methyl-5-aminopyrazole≥98%Commercially available
Chloroacetaldehyde (50 wt.% in H₂O)Commercially available
Phosphorus oxychloride (POCl₃)Reagent gradeCommercially availableHighly corrosive and water-reactive
N,N-Dimethylformamide (DMF)AnhydrousCommercially available
Sodium borohydride (NaBH₄)≥98%Commercially availableMoisture-sensitive
Thionyl chloride (SOCl₂)Reagent gradeCommercially availableHighly corrosive and water-reactive
Dichloromethane (DCM)AnhydrousCommercially available
Methanol (MeOH)AnhydrousCommercially available
Ethanol (EtOH)Reagent gradeCommercially available
Ethyl acetate (EtOAc)Reagent gradeCommercially available
HexanesReagent gradeCommercially available
Sodium bicarbonate (NaHCO₃)Commercially available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially available
Hydrochloric acid (HCl)ConcentratedCommercially available
Sodium hydroxide (NaOH)Commercially available
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography

Equipment:

  • Large-scale reaction vessels with overhead stirring, temperature control (heating and cooling), and inert atmosphere capabilities.

  • Addition funnels.

  • Reflux condensers.

  • Vacuum filtration apparatus (Büchner funnel).

  • Rotary evaporator.

  • Chromatography columns.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety goggles, face shield, chemically resistant gloves, lab coat, and respirator with appropriate cartridges for acid gases and organic vapors.

  • Fume hood with excellent ventilation.

  • Emergency shower and eyewash station.

Detailed Synthesis Protocols

Step 1: Synthesis of 1-methyl-1H-imidazo[1,2-b]pyrazole

Principle: This step involves the cyclocondensation of 1-methyl-5-aminopyrazole with chloroacetaldehyde. The amino group of the pyrazole acts as a nucleophile, attacking the aldehyde, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

Protocol:

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1-methyl-5-aminopyrazole (1.0 eq) and ethanol. Stir the mixture to obtain a clear solution.

  • Slowly add a 50 wt.% aqueous solution of chloroacetaldehyde (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-1H-imidazo[1,2-b]pyrazole.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Scale-up Considerations:

  • The reaction is generally robust, but temperature control during the addition of chloroacetaldehyde is important to manage any exotherm.

  • For large-scale extractions, a liquid-liquid extractor can be employed for efficiency.

  • The use of a rotary evaporator for solvent removal at scale may require a large-capacity unit.

Step 2: Vilsmeier-Haack Formylation of 1-methyl-1H-imidazo[1,2-b]pyrazole

Principle: The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich heterocyclic compounds[3][4][5][6]. The Vilsmeier reagent, a chloroiminium salt, is prepared in situ from phosphorus oxychloride and N,N-dimethylformamide. This electrophile then attacks the electron-rich 7-position of the imidazo[1,2-b]pyrazole ring.

Protocol:

  • In a separate, dry reaction vessel under an inert atmosphere (nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • In another reaction vessel, dissolve 1-methyl-1H-imidazo[1,2-b]pyrazole (1.0 eq) in anhydrous DMF.

  • Slowly add the solution of the imidazopyrazole to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous mixture to pH 8-9 with a cold aqueous solution of sodium hydroxide.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to obtain the crude 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbaldehyde.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Scale-up Considerations:

  • The preparation of the Vilsmeier reagent is highly exothermic and requires careful temperature control. The addition of POCl₃ to DMF should be done slowly and with efficient cooling.

  • The quenching of the reaction mixture with ice is also highly exothermic and should be performed with caution in a vessel with adequate cooling capacity.

  • Ensure efficient stirring during quenching and basification to prevent localized overheating.

Step 3: Reduction of 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbaldehyde

Principle: The formyl group is reduced to a hydroxymethyl group using sodium borohydride, a mild and selective reducing agent for aldehydes and ketones.

Protocol:

  • To a reaction vessel, add 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbaldehyde (1.0 eq) and methanol. Stir to dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 7-(hydroxymethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

  • The crude product can be purified by column chromatography on silica gel.

Scale-up Considerations:

  • The addition of sodium borohydride can be exothermic and may cause foaming due to hydrogen gas evolution. The addition should be controlled.

  • Quenching with water should also be done carefully to control the exotherm and gas evolution.

Step 4: Chlorination of 7-(hydroxymethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Principle: The final step involves the conversion of the primary alcohol to the corresponding chloride using thionyl chloride. The reaction proceeds via a chlorosulfite ester intermediate.

Protocol:

  • To a dry reaction vessel under an inert atmosphere, add 7-(hydroxymethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully quench the reaction by slowly pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Scale-up Considerations:

  • Thionyl chloride is a highly corrosive and moisture-sensitive reagent that reacts with water to produce toxic gases (HCl and SO₂). The reaction must be carried out in a well-ventilated fume hood with strict exclusion of moisture.

  • The addition of thionyl chloride is exothermic and should be done slowly with efficient cooling.

  • The quenching step is also highly exothermic and will evolve gases. It must be performed with extreme care.

Purification and Characterization

Purification
StepProductPurification MethodEluent/Solvent
11-methyl-1H-imidazo[1,2-b]pyrazoleColumn ChromatographyEthyl acetate/Hexanes
21-methyl-1H-imidazo[1,2-b]pyrazole-7-carbaldehydeRecrystallization/Column ChromatographyEthanol or Ethyl acetate/Hexanes
37-(hydroxymethyl)-1-methyl-1H-imidazo[1,2-b]pyrazoleColumn ChromatographyEthyl acetate/Hexanes
47-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazoleRecrystallization/Column ChromatographyEthyl acetate/Hexanes

Recrystallization is often a preferred method for purification on a large scale as it can be more cost-effective and easier to implement than chromatography[7]. The choice of solvent for recrystallization should be determined experimentally to maximize yield and purity.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point: As an indicator of purity.

Safety Precautions

The manufacturing process involves the use of several hazardous reagents. It is imperative that all operations are conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

  • Thionyl Chloride (SOCl₂) and Phosphorus Oxychloride (POCl₃): Both are highly corrosive and react violently with water, releasing toxic gases. Avoid inhalation of vapors and contact with skin and eyes. Handle only in a dry, inert atmosphere.

  • Chloroacetaldehyde: Toxic and a suspected mutagen. Handle with care and avoid exposure.

  • Sodium Borohydride (NaBH₄): Flammable solid that reacts with water to produce flammable hydrogen gas.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a well-ventilated area and avoid inhalation of vapors.

Always consult the Safety Data Sheets (SDS) for all chemicals before use. An emergency shower and eyewash station must be readily accessible.

Waste Disposal

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorinated solvents and reagents should be collected in designated waste containers. Aqueous waste should be neutralized before disposal.

Process Optimization and Troubleshooting

Troubleshooting cluster_s1 Step 1: Cyclocondensation cluster_s2 Step 2: Formylation cluster_s4 Step 4: Chlorination A Low Yield D D A->D Check starting material purity Increase reaction time or temperature B Incomplete Reaction E E B->E Monitor by TLC/HPLC Ensure stoichiometric amounts C Side Product Formation F F C->F Optimize reaction temperature Purify starting materials G Low Yield J J G->J Ensure anhydrous conditions Optimize reaction temperature and time H No Reaction K K H->K Check activity of Vilsmeier reagent Ensure imidazopyrazole is sufficiently electron-rich I Multiple Products L L I->L Control temperature during reagent addition Optimize stoichiometry of Vilsmeier reagent M Low Yield O O M->O Ensure anhydrous conditions Use fresh thionyl chloride N Decomposition of Product P P N->P Control temperature strictly Minimize reaction time

Figure 2: Troubleshooting guide for key steps in the synthesis.

Conclusion

The described multi-step synthesis provides a reliable and scalable route to 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity. Adherence to strict safety protocols is paramount throughout the manufacturing process. The protocols and insights provided in this guide are intended to assist researchers and drug development professionals in the successful scale-up production of this important chemical intermediate.

References

  • Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. (2023). Source not available.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 6). Sigma-Aldrich.
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  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). Fisher Scientific.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, December 10). TCI Chemicals.
  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. (2014, October 8). Beilstein Journal of Organic Chemistry.
  • Safety Data Sheet - Angene Chemical. (2025, March 22). Angene Chemical.
  • Synthesis of Mono- and Disubstituted 1H-Imidazo [1,2-B] Pyrazoles. (1999).
  • Synthesis of model compound 1H‐imidazo[1,2‐b]pyrazole derivative.
  • Reduction of 1 with sodium borohydride to 2.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Recent advances in the synthesis of new pyrazole derivatives. (2018). Journal of the Mexican Chemical Society.
  • Vilsmeier-Haack formylation of 1H-pyrazoles.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2018). Arkivoc.
  • 7-(chloromethyl)-1-cyclopentylimidazo[1,2-b]pyrazole. Guidechem.
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  • Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. (2025, June 4). Journal of Molecular Structure.
  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (2022, September 15). RSC Medicinal Chemistry.
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  • New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. Molecules.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
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  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2023, February 1). Molbank.
  • A Chiral Metal-Organic Material that Enables Enantiomeric Identification and Purific
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  • Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters.
  • Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. (2025, March 3). Pest Management Science.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. (2022, December 14). Molecules.
  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. Organic Process Research & Development.
  • Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][1][8]-oxazepin-3(2H) ones. (2024, December 24). Indian Journal of Chemistry.

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handling and storage guidelines for 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Handling, Storage, and Synthetic Protocols for 7-(Chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Introduction

The imidazo[1,2-b]pyrazole scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting potent biological activities ranging from anticancer and anti-inflammatory properties[1] to antimicrobial and antioxidant efficacy[2]. Within this class, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole serves as a critical electrophilic building block. However, the exact feature that makes it synthetically valuable—the highly reactive chloromethyl group—also renders it susceptible to rapid environmental degradation. This guide provides a comprehensive, self-validating framework for the storage, handling, and synthetic application of this compound.

Chemical Reactivity & Stability Dynamics

Understanding the causality behind the compound's instability is essential for effective handling. The chloromethyl moiety (-CH₂Cl) attached to the electron-rich imidazo[1,2-b]pyrazole core is highly electrophilic. When exposed to atmospheric moisture, water acts as a nucleophile, initiating a rapid Sₙ2 displacement of the chloride ion.

This hydrolysis yields the corresponding hydroxymethyl derivative and stoichiometric amounts of hydrochloric acid (HCl). The generated HCl subsequently protonates the basic nitrogens of the imidazopyrazole core, creating a localized acidic environment that autocatalytically accelerates further degradation and induces salt precipitation.

Reactivity Compound 7-(Chloromethyl)-1-methyl- 1H-imidazo[1,2-b]pyrazole Hydrolysis Moisture Exposure (H2O Attack) Compound->Hydrolysis Improper Storage SN2 Nucleophilic Attack (e.g., R-NH2, Base) Compound->SN2 Controlled Conditions Degradation Hydroxymethyl Derivative + HCl (Degradation) Hydrolysis->Degradation Product Target Alkylated Product (Drug Precursor) SN2->Product

Figure 1: Reactivity pathways showing intended SN2 substitution versus moisture-driven hydrolysis.

Rigorous Storage Guidelines & Quality Control

To prevent the aforementioned degradation pathways, storage conditions must strictly isolate the compound from thermal energy and nucleophilic sources.

Table 1: Quantitative Storage Parameters and Deviation Consequences

ParameterOptimal ConditionTolerance LimitConsequence of Deviation
Temperature -20°C2–8°C (Short-term, <48h)Thermal auto-alkylation, polymerization
Atmosphere Argon (Ar) or Nitrogen (N₂)Ambient air (<5 mins)Rapid hydrolysis to hydroxymethyl derivative
Humidity < 10% RH (Desiccator)AmbientHCl generation, irreversible salt formation
Light Exposure Opaque/Amber containerIndirect lab lightPhotolytic degradation of the heterocycle
Pre-Use Validation (The Self-Validating System)

Every rigorous protocol must be self-validating. Before committing this building block to a complex synthesis, its integrity must be verified to ensure trustworthiness in your downstream data.

  • LC-MS Validation : Dissolve a 1 mg aliquot in anhydrous acetonitrile. A pristine batch will show the primary protonated mass [M+H]⁺ at m/z ~170 (displaying the characteristic 3:1 ³⁵Cl/³⁷Cl isotope pattern). If a dominant peak appears at m/z ~152, hydrolysis has occurred, and the batch must be discarded.

  • ¹H NMR Validation : In CDCl₃, the pristine -CH₂Cl protons appear as a sharp singlet (typically 4.5–4.8 ppm). A shift upfield to ~4.3 ppm accompanied by a broad -OH peak confirms degradation.

Safety & Handling Protocols

As a potent alkylating agent, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole poses significant exposure risks, including potential mutagenicity and severe mucosal irritation (lachrymator).

  • Engineering Controls : All manipulations, including weighing, must be performed inside a certified chemical fume hood, adhering to established prudent laboratory practices for reactive chemical hazards[3].

  • PPE : Double-gloving with nitrile or neoprene gloves is mandatory. The outer glove must be discarded immediately if contaminated.

  • Spill Response : In the event of a spill, do not use water . Quench the area with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. This weak base neutralizes the generated HCl and safely hydrolyzes the reactive chloride without causing an exothermic runaway[4].

Experimental Workflow: Nucleophilic Substitution (Sₙ2)

The following protocol details the coupling of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole with a primary amine to generate a secondary amine drug precursor. The choices of solvent and temperature are deliberate: anhydrous N,N-Dimethylformamide (DMF) stabilizes the Sₙ2 transition state via its polar aprotic nature, while the 0°C initiation temperature suppresses competing elimination reactions.

Workflow Step1 1. Purge Flask (Argon x3) Step2 2. Dissolve in Anhydrous DMF Step1->Step2 Step3 3. Add Base & Nucleophile (0°C) Step2->Step3 Step4 4. Warm to RT & LC-MS Monitor Step3->Step4 Step5 5. Aqueous Quench & Extraction Step4->Step5

Figure 2: Step-by-step experimental workflow for nucleophilic substitution under inert conditions.

Step-by-Step Methodology:
  • System Preparation : Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon via a Schlenk line (evacuate and backfill 3 times) to ensure a strictly anhydrous environment.

  • Dissolution : Dissolve 1.0 equivalent of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole in anhydrous DMF (0.2 M concentration) under continuous Argon flow.

  • Nucleophile & Base Addition : Cool the flask to 0°C using an ice-water bath. Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base that acts as an acid scavenger for the HCl byproduct without competing for the electrophile. Slowly add 1.1 equivalents of the target primary amine.

  • Reaction Propagation & Dynamic Validation : Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2 hours.

    • Self-Validation Step: Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The complete disappearance of the m/z ~170 peak and the emergence of the target product mass validates the reaction trajectory. If starting material persists, the system dictates the addition of 0.5 eq of DIPEA to dynamically validate the basicity requirement, followed by 1 hour of additional stirring.

  • Quenching & Extraction : Quench the reaction by adding cold distilled water (equal to 3x the DMF volume). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Title: Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Source: Synthetic Communications. URL: [Link]

  • Title: Imidazo[1,2-b]pyrazole and Pyrazolo[1,5-b][1,2,4]triazine Derivatives via Intermolecular Aza-Wittig Reactions. Source: HETEROCYCLES. URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. Source: National Academies of Sciences, Engineering, and Medicine (NCBI Bookshelf). URL: [Link]

Sources

Application Note: High-Efficiency Fluorescent Labeling of Biomacromolecules Using 7-(Chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust, highly fluorescent bioconjugates is a cornerstone of modern drug development, flow cytometry, and in vivo imaging. While traditional fluorophores (e.g., coumarins, rhodamines) are widely used, the 1H-imidazo[1,2-b]pyrazole scaffold has recently emerged as a highly stable, π-excessive/π-deficient dipolar N-heterocyclic system. It serves as a non-classical isostere of indole with significantly improved aqueous solubility and acts as a powerful precursor to push-pull fluorescent dyes .

This application note details the mechanistic principles and standardized protocols for utilizing 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole as an electrophilic alkylating agent. By exploiting the chemoselective reactivity of the chloromethyl group, researchers can achieve stable, irreversible covalent labeling of cysteine residues on proteins and peptides.

Mechanistic Principles & Causality

The efficacy of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole lies in the precise tuning of its electrophilic center.

  • The Nucleophilic Substitution (SN2) Pathway: The chloromethyl group (-CH₂Cl) is a classic alkylating moiety. At physiological to slightly alkaline pH (7.2–7.5), the sulfhydryl (-SH) groups of cysteine residues are partially deprotonated to form highly nucleophilic thiolate anions (-S⁻). These thiolates attack the electrophilic carbon of the chloromethyl group via an SN2 mechanism, displacing the chloride ion and forming a highly stable thioether bond .

  • Advantage Over Maleimides: Unlike maleimide-thiol conjugates, which can undergo retro-Michael addition and prematurely release the fluorophore in plasma (a major issue in Antibody-Drug Conjugate development), the thioether linkage formed by chloromethyl alkylation is irreversible and metabolically stable.

  • Photophysical Tuning: The imidazo[1,2-b]pyrazole core acts as an electron-rich donor. When conjugated to a protein, the extended π-system facilitates intramolecular charge transfer (ICT), resulting in strong push-pull fluorescence characterized by high quantum yields and large Stokes shifts .

ReactionMechanism Reagent 7-(chloromethyl)-1-methyl- 1H-imidazo[1,2-b]pyrazole (Electrophile) TS SN2 Transition State pH 7.2-7.5 Reagent->TS Target Protein/Peptide Cysteine Thiol (-SH) (Nucleophile) Target->TS Product Stable Thioether Fluorescent Conjugate TS->Product Alkylation Byproduct Leaving Group (Cl- + H+) TS->Byproduct Cleavage

Reaction pathway of bioconjugation via SN2 nucleophilic substitution.

Photophysical & Reaction Parameters

To ensure reproducibility, the fundamental parameters of the reagent and the conjugation environment must be strictly controlled. The table below summarizes the optimal conditions for chemoselective labeling.

ParameterSpecification / ConditionCausality / Rationale
Target Nucleophile Cysteine (Thiol)High nucleophilicity allows chemoselective labeling over amines at neutral pH.
Optimal Reaction pH 7.2 – 7.5Deprotonates thiols to thiolates while preventing off-target lysine (amine) alkylation.
Co-solvent Requirement 5–10% DMSO or DMFMaintains the solubility of the hydrophobic imidazo[1,2-b]pyrazole precursor in aqueous buffers.
Reducing Agent TCEP (10x molar excess)TCEP lacks thiol groups, preventing it from competing with the protein for the labeling reagent.
Reaction Temperature 20°C – 25°C (Room Temp)Balances reaction kinetics with protein thermodynamic stability.
Excitation / Emission ~410 nm / ~520 nmPush-pull ICT characteristics yield a large Stokes shift, minimizing background autofluorescence.

Experimental Workflow & Protocol

This protocol represents a self-validating system. By utilizing TCEP for reduction and Size Exclusion Chromatography (SEC) for purification, the workflow ensures that only covalently bound fluorophores are quantified in the final analysis.

Workflow S1 1. Reagent Preparation (Dissolve in anhydrous DMSO) S3 3. Bioconjugation Reaction (Incubate 2-4h at RT, pH 7.4) S1->S3 S2 2. Protein Reduction (TCEP treatment to free thiols) S2->S3 S4 4. Purification (Size Exclusion Chromatography) S3->S4 S5 5. Photophysical Analysis (Calculate Degree of Labeling) S4->S5

Step-by-step experimental workflow for fluorescent labeling of proteins.

Step 1: Reagent Preparation
  • Equilibrate the vial of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole to room temperature before opening to prevent moisture condensation, which can hydrolyze the chloromethyl group.

  • Dissolve the reagent in anhydrous, amine-free DMSO to create a 10 mM stock solution .

  • Validation Check: Ensure the solution is completely clear. Store aliquots at -20°C protected from light.

Step 2: Protein Reduction (Thiol Activation)
  • Prepare the target protein at a concentration of 1–5 mg/mL in a suitable conjugation buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4). Note: Do not use buffers containing primary amines (e.g., Tris) or thiols.

  • Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 molar equivalents relative to the protein.

  • Incubate for 30 minutes at room temperature.

  • Validation Check: TCEP does not need to be removed prior to labeling, as it does not contain reactive thiols. However, free thiol generation can be verified using an Ellman’s Reagent (DTNB) assay on a small aliquot.

Step 3: Conjugation Reaction
  • Add the 10 mM fluorophore stock solution to the reduced protein dropwise while vortexing gently. Aim for a 10- to 20-fold molar excess of the fluorophore relative to the protein.

  • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to prevent protein denaturation.

  • Wrap the reaction tube in aluminum foil to protect it from light and incubate on an end-over-end rotator for 2 to 4 hours at room temperature.

Step 4: Purification
  • Equilibrate a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or a commercial desalting spin column) with the desired storage buffer (e.g., 1X PBS, pH 7.4).

  • Load the reaction mixture onto the column and elute according to the manufacturer's instructions.

  • Validation Check: The labeled protein conjugate will elute in the void volume (first colored band), while the unreacted fluorophore will be retained in the column matrix.

Step 5: Degree of Labeling (DOL) Calculation
  • Measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and at the maximum absorbance wavelength of the fluorophore ( Amax​ , approx. 410 nm).

  • Calculate the DOL using the Beer-Lambert law:

    DOL=(A280​−(Amax​×CF))×ϵfluorophore​Amax​×ϵprotein​​

    (Where CF is the correction factor for the fluorophore's absorbance at 280 nm, and ϵ represents the respective molar extinction coefficients).

References

  • Schwärzer, K., Rout, S. K., Bessinger, D., et al. "Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes." Chemical Science, 2021, 12, 12993-13000. URL:[Link]

  • Xu, L., et al. "Chloromethyl Acryl Reagents for Simple and Site-Selective Cysteine and Disulfide Modification." Chemical Science, 2021, 12, 13158-13166. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to diagnose and resolve issues leading to low yields.

The synthesis of this valuable heterocyclic scaffold is typically approached as a two-stage process: first, the construction and functionalization of the core imidazo[1,2-b]pyrazole ring to yield the alcohol intermediate, (1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, followed by a chlorination step to furnish the final product. Low yields can arise at either stage, and this guide is structured to address both.

Part 1: Troubleshooting the Imidazo[1,2-b]pyrazole Core & Alcohol Intermediate Synthesis

The formation of the substituted imidazo[1,2-b]pyrazole core is the foundation of the entire synthesis. Methods like the Groebke–Blackburn–Bienaymé (GBB) three-component reaction are common for building the heterocyclic system.[1][2] Subsequently, selective functionalization is required to install the hydroxymethyl group at the C7 position.

Troubleshooting Flowchart: Diagnosing Low Yield in Stage 1

G start Low Yield of Alcohol Intermediate ((1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol) q1 Is the core imidazo[1,2-b]pyrazole forming efficiently? start->q1 q1_no No: Low conversion, complex mixture q1->q1_no Analyze crude reaction mixture (TLC, LCMS) q1_yes Yes: Core forms, but alcohol yield is low q1->q1_yes sub1 Check Core Reaction Conditions q1_no->sub1 sub2 Check C7-Functionalization Step q1_yes->sub2 sub1_a Catalyst Missing/Inactive? (e.g., TFA, HClO4, Lewis Acid) sub1_b Incorrect Temperature? (Microwave or conventional heating may be needed) sub1_c Poor Starting Material Quality? sub2_a Inefficient Metalation? (Anhydrous conditions, correct base like TMPMgCl·LiCl) sub2_b Poor Electrophile Quench? (e.g., with a formylating agent) sub2_c Side Reactions/Degradation?

Caption: Decision tree for troubleshooting the alcohol intermediate synthesis.

Question 1: My initial cyclization reaction to form the imidazo[1,2-b]pyrazole ring shows low conversion or fails completely. What are the likely causes?

Answer: This issue almost always points to fundamental reaction parameters. The GBB reaction, a common route to this core, is particularly sensitive to catalysis.[2]

  • Causality—Catalyst is Key: The GBB reaction proceeds via a highly electrophilic nitrilium intermediate, the formation of which requires acid catalysis.[1] Without a catalyst, the reaction will not occur.[2]

  • Troubleshooting Steps:

    • Verify Catalyst Presence and Activity: Ensure that a Brønsted acid (like TFA or HClO4) or a Lewis acid (like In(OTf)3) has been added.[2][3] Use a fresh, properly stored catalyst. We recommend starting with 5-10 mol % of trifluoroacetic acid (TFA) in a polar solvent like ethanol.

    • Evaluate Reaction Temperature: While some variations proceed at room temperature, many require elevated temperatures to achieve reasonable reaction rates.[3] Consider microwave irradiation (e.g., 80 °C, 150 W for 10-15 min) to accelerate the initial cyclocondensation, which can dramatically improve conversion.[2]

    • Check Starting Material Purity: The purity of the initial 5-aminopyrazole reactant is paramount. Impurities can interfere with the catalyst or lead to unwanted side reactions. Confirm the identity and purity of your starting materials via NMR or LCMS before starting.

Question 2: The functionalization to introduce the hydroxymethyl group at the C7 position is inefficient. What should I check?

Answer: Introducing a functional group at a specific position on the pre-formed heterocyclic core often involves selective deprotonation (metalation) followed by quenching with an electrophile. This is a powerful but technically demanding step.[4]

  • Causality—Anhydrous Conditions are Critical: Organometallic reagents like Turbo-Grignards (iPrMgCl·LiCl) or lithium chloride-solubilized magnesium amides (e.g., TMPMgCl·LiCl) are extremely sensitive to moisture. Trace amounts of water will quench the base and halt the reaction.

  • Troubleshooting Steps:

    • Ensure Rigorously Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or taken from a solvent purification system. Perform the reaction under an inert atmosphere (Argon or Nitrogen).

    • Optimize Metalation Conditions: The choice of base and temperature is crucial for regioselectivity. For functionalizing the 7-position after a C6-bromination, a Br/Mg exchange using iPrMgCl·LiCl is effective.[4][5] The reaction should be carefully cooled (e.g., 0 °C or lower) before adding the base to prevent side reactions.

    • Verify Electrophile Activity: After metalation, the reaction is quenched with an electrophile to install the desired functional group (e.g., paraformaldehyde or tosyl cyanide followed by reduction). Ensure your electrophile is pure and reactive.

ParameterRecommended ConditionRationale
Solvent Anhydrous THFAprotic and effectively dissolves organometallic intermediates.
Base iPrMgCl·LiCl or TMPMgCl·LiClHighly effective for selective metalation of heteroaromatics.[4]
Temperature -20 °C to 0 °CControls exothermicity and minimizes side reactions/decomposition.[4]
Atmosphere Argon or NitrogenPrevents quenching of organometallic species by O2 or H2O.

Part 2: Troubleshooting the Chlorination of the Alcohol Intermediate

The conversion of (1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol to the final chloromethyl product is a standard transformation, but the heterocyclic nature of the substrate introduces specific challenges.

Question 3: My chlorination reaction with thionyl chloride (SOCl₂) is incomplete or results in a dark, decomposed mixture. How can I improve this step?

Answer: This is a classic problem of reactivity versus stability. Thionyl chloride is highly effective but generates acidic HCl as a byproduct, which can degrade sensitive heterocyclic systems. Temperature control is the most critical parameter.

  • Causality—Exothermicity and Acid Sensitivity: The reaction of an alcohol with SOCl₂ is exothermic and produces two equivalents of HCl. The combination of heat and strong acid can easily lead to polymerization or degradation of the electron-rich imidazopyrazole ring.

  • Troubleshooting Steps:

    • Implement Strict Temperature Control: Begin the reaction at 0 °C or even -10 °C. Add the thionyl chloride dropwise to a solution of the alcohol in a suitable solvent (e.g., dichloromethane) to manage the exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature.

    • Use an Acid Scavenger (with caution): A small amount of a non-nucleophilic base like pyridine can be added to neutralize the generated HCl. However, this can sometimes promote elimination or other side reactions, so it should be used judiciously.

    • Consider Milder Reagents: If decomposition remains an issue, consider alternative chlorinating agents. The Appel reaction (using PPh₃ and CCl₄) is a much milder, neutral alternative for converting primary alcohols to chlorides, though it requires more complex purification to remove triphenylphosphine oxide.

Question 4: I seem to lose a significant amount of my product during aqueous work-up and column chromatography. Why is this happening?

Answer: The product, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole, is a benzylic-type chloride. These compounds are often susceptible to hydrolysis and can be unstable on silica gel.

  • Causality—Product Instability: The chloromethyl group is a good leaving group, and the compound can be hydrolyzed back to the starting alcohol upon contact with water. Furthermore, the acidic nature of standard silica gel can catalyze decomposition or cause the product to streak irreversibly on the column.

  • Troubleshooting Steps:

    • Minimize Contact with Water: During work-up, use a saturated brine solution for the final wash to reduce the amount of water dissolved in the organic layer. Dry the organic phase thoroughly with a drying agent like MgSO₄ or Na₂SO₄.

    • Evaporate Solvents at Low Temperature: Use a rotary evaporator with a cool water bath to remove the solvent. Excessive heat can cause decomposition.

    • Modify Your Chromatography:

      • Neutralize the Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a neutralizer like triethylamine (~1%). This deactivates the acidic sites.

      • Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel for purification.

      • Work Quickly: Do not let the product sit on the column for an extended period. A rapid flash chromatography or a simple plug filtration may be sufficient.

Part 3: Frequently Asked Questions (FAQs)

Q: What is a reliable, step-by-step protocol for the final chlorination step? A: The following protocol is a robust starting point.

Experimental Protocol: Chlorination

  • Dissolve (1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M concentration) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess SOCl₂.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product quickly via flash chromatography on triethylamine-treated silica gel.

Q: How should I store the final 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole product? A: Due to its potential instability, the product should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended for long-term storage). If it must be stored in solution, use a dry, aprotic solvent like anhydrous THF or dioxane.

General Synthesis Workflow

G A 5-Aminopyrazole Derivative + Aldehyde + Isocyanide B Core Formation (e.g., GBB Reaction) A->B Acid Catalyst, Heat C Functionalization (e.g., Metalation/Quench) B->C D (1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol C->D E Chlorination (e.g., with SOCl2) D->E 0°C -> RT F 7-(chloromethyl)-1-methyl- 1H-imidazo[1,2-b]pyrazole E->F

Caption: General synthetic pathway for the target molecule.

References

  • Kollár, L., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 10, 2338–2344. Available at: [Link]

  • Reddy, T. R., et al. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. ChemistrySelect, 8(33). Available at: [Link]

  • Seneci, P., et al. (1999). Synthesis of Mono- and Disubstituted 1H-Imidazo [1,2-B] Pyrazoles. Synthetic Communications, 29(1), 17-37. Available at: [Link]

  • Balkenhohl, M., & Knochel, P. (2016). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Organic & Biomolecular Chemistry, 14(30), 7337–7345. Available at: [Link]

  • Kollár, L., et al. (2014). Synthesis of highly substituted 1H-imidazo[1,2-b]pyrazoles. ResearchGate. Available at: [Link]

  • López-Cárdenas, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5595. Available at: [Link]

  • Kollár, L., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. ResearchGate. Available at: [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250). Available at: [Link]

  • Kollár, L., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

preventing hydrolysis of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole . As a Senior Application Scientist, I frequently see researchers lose critical weeks of work due to the silent degradation of heteroaryl-methyl chlorides. While this compound may appear as a stable solid upon arrival, its specific molecular architecture makes it exceptionally vulnerable to environmental moisture.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to provide mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure the integrity of your library compounds.

Mechanistic Insight: The Vulnerability of Heteroaryl-Methyl Chlorides

To prevent degradation, you must first understand the causality behind it. The imidazo[1,2-b]pyrazole core is a highly electron-rich fused heterocycle[1]. When the carbon-chlorine bond of the chloromethyl group begins to lengthen, the resulting partial positive charge is heavily stabilized by the lone pairs of the adjacent nitrogen atoms via resonance.

This resonance stabilization dramatically lowers the activation energy for SN​1 ionization. Even trace amounts of atmospheric moisture will attack this carbocation intermediate, yielding the hydroxymethyl derivative and releasing hydrogen chloride (HCl)[2].

The degradation does not stop there. The basic nitrogens on the intact imidazo[1,2-b]pyrazole molecules immediately scavenge the liberated HCl, forming a hydrochloride salt. Unlike the free base, this salt is highly hygroscopic[3]. It actively pulls more atmospheric moisture into the powder matrix, creating a localized aqueous microenvironment that exponentially accelerates further hydrolysis in an autocatalytic loop.

G A 7-(chloromethyl)- imidazo[1,2-b]pyrazole B Heteroaryl-methyl Carbocation A->B -Cl⁻ (Moisture Catalyzed) C 7-(hydroxymethyl)- imidazo[1,2-b]pyrazole + HCl B->C + H₂O C->A HCl accelerates further hydrolysis

Figure 1: SN1 hydrolysis pathway of 7-(chloromethyl)-imidazo[1,2-b]pyrazole and HCl autocatalysis.

Troubleshooting & FAQs

Q: My compound arrived as a fluffy white powder, but it is now a yellow, sticky gum. What happened? A: This is the classic physical signature of moisture-induced hydrolysis. The color change and sticky texture are caused by the formation of the hygroscopic hydrochloride salt (as detailed above). Once the compound deliquesces (dissolves in its own absorbed water), the degradation rate approaches that of a solution-phase reaction. The batch is likely compromised and should be analyzed via LC-MS before use.

Q: Can I prepare a 10 mM stock solution in DMSO and store it at -20°C for High-Throughput Screening (HTS)? A: Absolutely not. DMSO is notoriously hygroscopic and will absorb water every time the tube is opened. Furthermore, polar aprotic solvents like DMSO stabilize the transition state of the SN​1 ionization, drastically increasing the rate of hydrolysis compared to the solid state. If you must use DMSO, prepare solutions immediately before your assay and discard the excess.

Q: I stored the vial in the -20°C freezer, but it still degraded. Why? A: Cold air holds less moisture, but freezers are highly humid environments due to frost buildup. If you open a cold vial at room temperature, ambient moisture instantly condenses on the cold powder. Over multiple freeze-thaw cycles, this condensation drives total hydrolysis. Vials must be equilibrated to room temperature in a desiccator before opening[3].

Degradation Kinetics & Storage Data

To highlight the importance of proper storage, the following table summarizes the quantitative degradation profile of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole under various environmental conditions.

Storage ConditionAtmosphereContainer TypeEst. Half-Life ( t1/2​ )30-Day Purity
25°C (Ambient)Ambient Air (50% RH)Clear Glass Vial~3 Days< 5%
4°C (Fridge)Ambient AirClear Glass Vial~15 Days~ 25%
-20°C (Freezer)Ambient AirAmber Glass Vial~6 Months~ 90%
-20°C (Freezer) Argon + Desiccant Amber Glass + Vacuum Bag > 2 Years > 99%
25°C (Solution)DMSO-d6 (1% H2​O )NMR Tube / Plate~4 Hours0%

Standard Operating Procedures (SOPs)

Protocol A: Anhydrous Aliquoting and Storage Workflow

This self-validating protocol ensures that your bulk powder remains pristine throughout its lifecycle.

  • Thermal Equilibration: Remove the sealed secondary container from the -20°C freezer. Do not open it. Place it in a desiccator for 1 hour to reach room temperature.

    • Self-Validation Step: Weigh the closed vial immediately upon removal, and again after 1 hour. If the mass increases, external condensation is occurring—wait until the mass stabilizes before opening.

  • Inert Transfer: Move the vial into a glovebox or a glovebag purged with dry Argon or Nitrogen.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. Amber glass prevents photolytic degradation, which can generate radical species that further destabilize the C-Cl bond[2].

  • Sealing: Cap the vials with PTFE-lined septa (PTFE is highly impermeable to moisture). Wrap the caps tightly with Parafilm.

  • Secondary Containment: Place the vials inside a secondary jar filled with indicating Drierite (calcium sulfate) or silica gel. Store the jar at -20°C.

Workflow S1 Equilibrate sealed vial to Room Temp (1 hr) S2 Transfer to Glovebox (Argon/N₂ Atmosphere) S1->S2 S3 Aliquot into dry Amber Glass Vials S2->S3 S4 Seal with PTFE caps & Parafilm S3->S4 S5 Store at -20°C in Desiccant Chamber S4->S5

Figure 2: Optimal anhydrous aliquoting and storage workflow for moisture-sensitive alkyl chlorides.

Protocol B: Free-Base Rescue Extraction

If your sample has suffered minor degradation (<10% hydrolysis) and has become slightly sticky due to HCl salt formation, you can rescue the unreacted free base.

  • Dissolution: Dissolve the sticky solid in anhydrous dichloromethane (DCM).

  • Alkaline Wash: Wash the organic layer quickly with ice-cold, saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Self-Validation Step: Check the pH of the aqueous layer after the wash. It must remain >8. This ensures the complete neutralization of the HCl salt, driving the intact imidazo[1,2-b]pyrazole back into the organic phase while the polar hydroxymethyl byproduct remains largely in the aqueous phase.

  • Drying: Separate the DCM layer and dry it over anhydrous sodium sulfate ( Na2​SO4​ ) for 15 minutes. Filter the drying agent.

  • Concentration: Evaporate the DCM under reduced pressure on a rotary evaporator. Keep the water bath temperature strictly below 25°C to prevent thermally-induced degradation during concentration.

  • Storage: Immediately subject the rescued solid to Protocol A.

References

  • Protecting Pharmaceuticals from Humidity's Wrath - SMT Dry Cabinets. SMTDryBoxes. Available at:[Link]

  • Synthesis and Crystal Structures of 4,5-Dihydroimidazo[1,5-b]-pyrazol-6-ones. Thieme Connect. Available at: [Link]

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Technical Support Center: Optimizing HPLC Purification of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC purification of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. The unique chemical nature of this molecule—possessing a basic imidazopyrazole core and a potentially reactive chloromethyl group—presents specific challenges that require a nuanced approach to chromatography. This document is structured to provide direct, actionable solutions to common problems and a systematic framework for method development.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems encountered during the purification of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole in a direct question-and-answer format.

Question 1: Why is my main peak severely tailing?

Answer:

Peak tailing for this compound is the most common issue and typically stems from strong, undesirable secondary interactions between the basic nitrogen atoms on the imidazopyrazole ring and the stationary phase.[1][2]

Primary Causes & Solutions:

Probable CauseScientific ExplanationRecommended Solution(s)
Secondary Silanol Interactions The basic nitrogens on your molecule can interact with acidic residual silanol groups (Si-OH) on the silica-based C18 column surface via ion-exchange.[3][4] This secondary retention mechanism has slower kinetics than the primary hydrophobic interaction, causing the peak to tail.[4]1. Lower Mobile Phase pH: Adjust the aqueous mobile phase to a pH between 2.5 and 3.5 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[5][6] This protonates the silanol groups, suppressing their ionization and minimizing the unwanted interaction.[2][5] 2. Use a Modern, High-Purity Column: Switch to a column packed with high-purity, "Type B" silica with minimal metal content and advanced end-capping.[1][6] These columns have fewer and less acidic residual silanols. 3. Add a Competing Base: Introduce a "silanol suppressor" like triethylamine (TEA) at a low concentration (e.g., 5-10 mM) to the mobile phase.[5][7] The TEA will preferentially interact with the active silanol sites, masking them from your analyte. Note: This can shorten column lifetime.[5]
Column Overload Injecting too much mass of the compound can saturate the stationary phase, leading to a right-skewed, tailing peak shape.Reduce the injection mass by either lowering the concentration of your sample or decreasing the injection volume.[8] For preparative work, consider stepping up to a larger diameter column.
Column Bed Deformation A void at the column inlet or a partially blocked frit can disrupt the sample band's path, causing tailing.First, try back-flushing the column with a strong solvent. If this fails, replace the column. Using a guard column can help prevent this issue.[2][8]

Question 2: I'm seeing new, smaller peaks appear in my chromatogram over time, especially when samples sit on the autosampler. What's happening?

Answer:

This observation strongly suggests compound degradation. The 7-(chloromethyl) group on your molecule is an electrophilic site, making it susceptible to nucleophilic attack, particularly by water or other nucleophiles present in your mobile phase or sample solvent.

Primary Causes & Solutions:

Probable CauseScientific ExplanationRecommended Solution(s)
Hydrolysis of Chloromethyl Group The chloromethyl group can be hydrolyzed to the corresponding hydroxymethyl derivative (-CH₂OH) or react with other nucleophiles. This reaction is often accelerated by the presence of water and certain buffer salts.1. Use Aprotic Sample Solvent: Dissolve your sample in a non-nucleophilic, aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) instead of methanol or water-heavy mixtures. Ensure the sample is dry. 2. Minimize Sample Time in Autosampler: Keep samples cool (e.g., 4-10 °C) in the autosampler and run them as quickly as possible after preparation. 3. pH Control: Extreme pH values can catalyze degradation. Stick to a mildly acidic mobile phase (pH 2.5-4.0), which is often a good compromise for both peak shape and stability.
Reaction with Mobile Phase Additives Buffer anions like acetate or formate can act as nucleophiles, reacting with your compound to form ester derivatives.If you suspect this, switch to a less nucleophilic buffer system. Trifluoroacetic acid (TFA) at 0.1% is a common choice as the trifluoroacetate anion is a very poor nucleophile.

Question 3: My peak retention time is drifting and not reproducible between runs. Why?

Answer:

Retention time instability is often linked to insufficient column equilibration or subtle changes in the mobile phase composition.[9] Given the ionic nature of your compound at low pH, it is particularly sensitive to the mobile phase environment.

Primary Causes & Solutions:

Probable CauseScientific ExplanationRecommended Solution(s)
Inadequate Column Equilibration The column needs sufficient time for the stationary phase to fully equilibrate with the mobile phase. This is especially true for gradient methods or after changing mobile phases.Ensure an equilibration period of at least 10-15 column volumes before the first injection.[10] A stable baseline is a good indicator of readiness.
Mobile Phase Composition Error In reversed-phase, a small change (e.g., 1%) in the organic solvent percentage can cause a significant retention shift (5-15%).[9] This can happen from inaccurate mixing or solvent evaporation.1. Prepare Mobile Phase Accurately: Use graduated cylinders for good precision or, for the highest reproducibility, prepare mobile phases gravimetrically.[9] 2. Premix and Degas: Manually premix the aqueous and organic components before adding them to the reservoir to ensure a homogenous mixture. Degas the final mobile phase thoroughly.
pH Fluctuation If the mobile phase pH is near the pKa of your compound, small pH shifts can alter its ionization state, drastically changing retention.Use a buffer and operate at a pH at least 1-1.5 units away from the analyte's pKa.[11][12] A buffer concentration of 10-25 mM is usually sufficient to provide adequate pH control.[8][11]

Systematic Protocol for HPLC Method Development

For those starting from scratch, this protocol provides a logical workflow for developing a robust purification method for 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

Diagram: HPLC Method Development Workflow

MethodDevelopment start_node start_node process_node process_node decision_node decision_node output_node output_node A Step 1: Analyte & Column Selection - Analyte: Basic, moderately polar - Column: C18, high-purity silica (Type B) - Dimensions: 4.6x150mm, 5µm B Step 2: Mobile Phase Selection - A: 0.1% Formic Acid in Water - B: Acetonitrile (ACN) - Detector: UV at 254 nm (or λmax) A->B C Step 3: Initial Gradient Scouting - Run a fast, wide gradient (e.g., 5-95% B in 10 min) - Flow rate: 1.0 mL/min B->C D Step 4: Evaluate Scouting Run - Determine elution %B - Check peak shape & purity (PDA) C->D E Is Resolution (Rs) > 1.5 and Peak Shape Acceptable? D->E F Step 5: Gradient Optimization - Shallow the gradient around elution %B - Example: If elution at 40% B, try 30-50% B over 15 min E->F No I Step 6: Flow Rate & Temperature - Adjust for speed vs. resolution - Increase temp (e.g., 40°C) to improve efficiency E->I Yes G Is Peak Shape Tailing? F->G H Troubleshoot Tailing: - Try 0.1% TFA instead of Formic Acid - Test alternative column (e.g., Phenyl-Hexyl) G->H Yes G->I No H->I J Step 7: Loading Study (for Prep) - Increase injection volume/concentration - Monitor for overload (fronting/tailing) I->J K Final Method Validated J->K

Caption: A systematic workflow for developing an HPLC purification method.

Step-by-Step Methodology:
  • Column and Mobile Phase Selection:

    • Stationary Phase: Begin with a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm particle size). C18 is a robust starting point for moderately polar compounds.[13]

    • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% formic acid (pH ≈ 2.7). This is an excellent starting point for controlling the peak shape of basic compounds.[13]

    • Mobile Phase B (Organic): HPLC-grade acetonitrile (ACN). ACN is a common choice that provides good efficiency and lower backpressure than methanol.[14]

    • Sample Diluent: Dissolve the crude sample in a solvent mixture that is weaker than the initial mobile phase conditions to prevent peak distortion (e.g., 10% ACN in water or pure DMSO if solubility is an issue, but inject small volumes).[10]

  • Initial Gradient Scouting Run:

    • Set a flow rate of 1.0 mL/min for a 4.6 mm ID column.

    • Run a fast, broad linear gradient:

      • Time 0.0 min: 5% ACN

      • Time 10.0 min: 95% ACN

      • Time 12.0 min: 95% ACN

      • Time 12.1 min: 5% ACN

      • Time 15.0 min: 5% ACN (equilibration)

    • This run will quickly reveal the approximate organic solvent percentage required to elute your compound.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower, more focused gradient. For example, if your compound eluted at 6 minutes in the scouting run (corresponding to ~50% ACN), a good optimized gradient would be:

      • Start at 40% ACN.

      • Ramp to 60% ACN over 15 minutes.

    • This will increase the separation (resolution) between your target compound and any closely eluting impurities.

  • Peak Shape and Selectivity Refinement:

    • If peak tailing persists, replace the 0.1% formic acid with 0.1% trifluoroacetic acid (TFA). TFA is a stronger acid and a superior ion-pairing agent that can significantly improve the peak shape for stubborn bases.[15]

    • If resolution is still insufficient, consider changing selectivity by switching the organic solvent from acetonitrile to methanol or by trying a different stationary phase (e.g., a Phenyl-Hexyl or a polar-embedded phase).[12]

  • Method Finalization and Loading:

    • Once resolution and peak shape are acceptable, you can optimize for speed by increasing the flow rate or for efficiency by adjusting the column temperature (e.g., 35-40°C).

    • For preparative purification, perform a loading study by gradually increasing the injected mass until peak shape begins to degrade. This defines the maximum loading capacity for your method.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a phosphate buffer instead of formic acid or TFA?

    • A: Yes, phosphate buffers provide excellent pH control.[11] A potassium phosphate buffer at pH 3.0 is a good choice. However, be aware that phosphate buffers are not volatile, making them unsuitable for LC-MS applications. Additionally, they can precipitate if the acetonitrile concentration exceeds ~70%, which can clog your system.[5]

  • Q2: My compound seems to have very little retention, even with low organic content. What should I do?

    • A: If your compound is eluting too early, it indicates it is too polar for standard reversed-phase conditions. You can try a column designed for polar analytes, such as one with a polar-embedded group or an AQ-C18 type phase, which are more stable in highly aqueous mobile phases.[16] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an orthogonal technique that may be suitable.

  • Q3: What is the best way to prepare my crude sample for injection?

    • A: Always dissolve your sample in a solvent that is as weak as or weaker than your starting mobile phase conditions.[10] Filtering the sample through a 0.45 µm syringe filter before injection is critical to remove particulate matter that could block column frits.[13]

  • Q4: Should I use a guard column?

    • A: Yes, it is highly recommended. A guard column is a small, disposable column placed before the main analytical/preparative column. It protects the expensive primary column from particulates and strongly retained impurities, significantly extending its lifetime.[8]

Diagram: Troubleshooting Logic for Poor Peak Shape

PeakShapeTroubleshooting start_node start_node decision_node decision_node process_node process_node solution_node solution_node A Start: Poor Peak Shape Observed B Is peak tailing (As > 1.2)? A->B C Is peak fronting (As < 0.8)? B->C No B_Yes Probable Causes: - Secondary Silanol Interactions - Column Overload - Column Void B->B_Yes Yes D Peak is split or shouldered? C->D No C_Yes Probable Causes: - Mass Overload - Sample solvent stronger than mobile phase C->C_Yes Yes D_Yes Probable Causes: - Blocked Column Frit - Column Void / Channeling - Co-eluting Impurity D->D_Yes Yes B_Sol Solutions: 1. Lower Mobile Phase pH (2.5-3.5) 2. Use High-Purity Column 3. Reduce Sample Load B_Yes->B_Sol C_Sol Solutions: 1. Dilute Sample 2. Dissolve sample in initial mobile phase C_Yes->C_Sol D_Sol Solutions: 1. Back-flush or replace column 2. Improve resolution (optimize gradient) 3. Check purity with MS/PDA D_Yes->D_Sol

Caption: A decision tree for troubleshooting common peak shape problems.

References

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Knauer, A., et al. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 57(11), 4563-4573.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Dolan, J. W. (n.d.).
  • Chrom-Ed. (2018, April 9).
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • University of Tartu, Institute of Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • BenchChem. (2025). HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine. Technical Guide.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
  • Al-Attas, A., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ChemistrySelect.
  • The Royal Society of Chemistry. (n.d.). Selective Functionalization of the 1H-Imidazo[1,2- b]pyrazole Scaffold.
  • Ianni, F., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 633.
  • Sigma-Aldrich. (n.d.). Stability and Performance of Cyano Bonded Phase HPLC Columns. Technical Report.
  • LCGC Europe. (2002, December). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
  • Hegazy, M. A., et al. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Khan, A., et al. (2020). Design and synthesis of new imidazo[1,2-b]pyrazole derivatives, in vitro α-glucosidase inhibition, kinetic and docking studies. Molecular Diversity, 24(1), 69-80.

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Technical Support Center: Resolving Solubility Challenges of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with practical, evidence-based solutions to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the solubility of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole in DMSO.

Q1: I'm having trouble dissolving 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole in DMSO. What are the initial steps I should take?

A1: Difficulty in dissolving this compound can often be attributed to several factors. Start by verifying the following:

  • Purity of DMSO: Ensure you are using anhydrous, high-purity DMSO (≥99.9%). DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[1][2]

  • Compound Integrity: Verify the purity and physical state of your 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. Impurities or a crystalline state with high lattice energy can hinder dissolution.

  • Concentration: Attempt to prepare a stock solution at a lower concentration. Highly concentrated solutions are more prone to precipitation.

  • Standard Dissolution Protocol: Follow a systematic procedure. Add the DMSO to the pre-weighed compound, then vortex thoroughly.[2] If solubility issues persist, proceed to the advanced troubleshooting steps outlined in this guide.

Q2: Can I heat the DMSO solution to improve the solubility of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole?

A2: Yes, gentle heating can be an effective method to increase the solubility of many compounds, including pyrazole derivatives.[3] However, it is crucial to consider the thermal stability of your compound. For 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole, we recommend the following precautions:

  • Controlled Temperature: Use a water bath and do not exceed 37°C.[2]

  • Monitor for Degradation: DMSO itself can start to decompose at elevated temperatures, although it is generally stable below 150°C.[4][5] The primary concern is the stability of the solute. The presence of the chloromethyl group might increase its reactivity at higher temperatures.

  • Post-Heating Observation: After cooling to room temperature, observe the solution for any signs of precipitation. Supersaturated solutions can form upon heating and may not be stable over time.

Q3: My compound dissolves initially but then precipitates out of the DMSO stock solution upon storage. What could be the cause?

A3: This phenomenon, known as precipitation upon storage, is a common issue and can be caused by several factors:

  • Moisture Absorption: As mentioned, DMSO readily absorbs atmospheric moisture, which can reduce its solvating power for certain compounds.[1] Always use anhydrous DMSO and keep containers tightly sealed.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to compound degradation and increased moisture absorption, both of which can cause precipitation.[2] It is highly recommended to aliquot your stock solution into single-use volumes.[2]

  • Crystallization: The dissolved compound may be in a higher energy amorphous state and can slowly convert to a more stable, less soluble crystalline form over time.[1]

  • Concentration and Temperature: Storing highly concentrated solutions, especially at lower temperatures (-20°C or -80°C), can lead to the compound crashing out of solution.

Q4: Are there alternative solvents or co-solvents I can use if DMSO alone is not effective?

A4: While DMSO is a powerful and widely used solvent, a co-solvent system can sometimes enhance solubility.[6] Consider the following options, keeping in mind their compatibility with your downstream assays:

  • N-methyl-2-pyrrolidone (NMP): Another polar aprotic solvent that can be effective.

  • Polyethylene Glycols (PEGs): Low-molecular-weight PEGs (e.g., PEG 400) can act as solubilizing agents.[7]

  • Ethanol: Can be used in combination with DMSO, but be mindful of its potential effects on cell-based assays.

When using a co-solvent, it is critical to perform a vehicle control in your experiments to account for any effects of the solvent mixture itself.

II. In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations to systematically address solubility challenges with 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

Guide 1: Optimizing Stock Solution Preparation

The proper preparation of a stock solution is the foundation for reliable experimental results. This guide outlines a step-by-step protocol to maximize the chances of successful dissolution.

Protocol for Preparing a 10 mM Stock Solution
  • Determine Molecular Weight (MW): The molecular formula for 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is C₈H₈ClN₃. Its calculated MW is approximately 181.62 g/mol .

  • Weigh the Compound: Accurately weigh a precise amount of the compound (e.g., 1.82 mg for a 1 mL final volume of a 10 mM solution) into a sterile, nuclease-free microcentrifuge tube.

  • Add Anhydrous DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous, ≥99.9% purity DMSO to the tube.

  • Initial Dissolution: Tightly cap the tube and vortex for 1-2 minutes. Visually inspect the solution against a light source to check for any undissolved particles.

  • Sonication (Optional): If particles remain, sonicate the solution in a water bath for 5-10 minutes. This can help break down aggregates and facilitate dissolution.

  • Gentle Warming (If Necessary): If sonication is insufficient, place the tube in a 37°C water bath for 10-15 minutes.[2] Periodically vortex the solution during this time.

  • Final Inspection: Allow the solution to return to room temperature and inspect again for any precipitation. A clear, particle-free solution indicates successful dissolution.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in amber or foil-wrapped vials to protect from light.[2][8] Store at -20°C or -80°C.[2]

Troubleshooting Workflow for Stock Preparation

G A 10 mM Stock in 100% DMSO B Intermediate Dilution (e.g., 1 mM in 10% DMSO/Buffer) A->B Dilute 1:10 C Final Working Solution (e.g., 10 µM in <0.5% DMSO/Buffer) B->C Dilute 1:100

Caption: Stepwise dilution to prevent precipitation.

III. Data Summary and Best Practices

To ensure consistency and success in your experiments, adhere to the following best practices and refer to the data tables for guidance.

Table 1: Recommended DMSO Specifications for Stock Solutions
ParameterSpecificationRationale
Grade Anhydrous, Molecular Biology GradeMinimizes water content to prevent precipitation and ensures absence of nucleases/proteases. [2]
Purity ≥99.9%High purity reduces the presence of contaminants that could interfere with assays. [2]
Packaging Sealed under inert gas (e.g., Argon)Prevents moisture absorption during storage.
Table 2: Troubleshooting Checklist
IssuePotential CauseRecommended Action
Compound won't dissolve - Low-grade DMSO- High concentration- Crystalline form- Use fresh, anhydrous DMSO- Try a lower concentration- Apply sonication and gentle heat
Precipitation on storage - Moisture absorption- Freeze-thaw cycles- Aliquot into single-use volumes- Ensure tubes are tightly sealed
Precipitation in assay - Poor aqueous solubility- Improper dilution- Perform stepwise dilution- Ensure rapid mixing- Keep final DMSO <0.5%

By following the guidelines and protocols outlined in this technical support center, you can effectively troubleshoot and resolve solubility issues with 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole in DMSO, leading to more reliable and reproducible experimental outcomes.

IV. References

  • Newell, K. The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd. Available at: [Link]

  • Taylor, R. E., et al. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • gChem. DMSO Physical Properties. Available at: [Link]

  • National Center for Biotechnology Information. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Available at: [Link]

  • Georgakopoulou, E., et al. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega. Available at: [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Kumar, L., & Verma, S. Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: [Link]

  • Catalán, J., et al. Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. The Journal of Organic Chemistry. Available at: [Link]

  • Leuthold, M., et al. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • Debnath, A., et al. Effects of Dimethyl Sulfoxide on Surface Water near Phospholipid Bilayers. Biophysical Journal. Available at: [Link]

  • Debnath, A., et al. Effects of dimethyl sulfoxide on surface water near phospholipid bilayers. arXiv. Available at: [Link]

  • Hampton Research. Compound Solubility with Dimethylsulfoxide. Available at: [Link]

  • Leuthold, M., et al. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. RSC Publishing. Available at: [Link]

  • Dahlin, J. L., et al. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. Available at: [Link]

  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. Available at: [Link]

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Technical Support Center: Troubleshooting Alkylation Reactions with 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for reactions involving 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent alkylating agent. Our goal is to provide in-depth, field-proven insights to help you minimize side reactions and maximize the yield and purity of your target molecule.

The imidazo[1,2-b]pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] The 7-(chloromethyl) group provides a highly reactive electrophilic handle for introducing this valuable moiety into a target molecule via nucleophilic substitution. However, this reactivity is a double-edged sword, often leading to challenges such as self-alkylation, poor regioselectivity, and low yields. This guide explains the causality behind these issues and provides robust, validated protocols to overcome them.

Part 1: Core Principles & Mechanistic Overview

The primary reaction is a bimolecular nucleophilic substitution (SN2) where a nucleophile (Nu-) attacks the methylene carbon, displacing the chloride leaving group.

Desired Reaction: Nucleophile + 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole → Nucleophile-CH₂-(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl) + Cl⁻

However, the imidazo[1,2-b]pyrazole scaffold itself contains a potentially nucleophilic nitrogen atom (at position 4), which can compete with the intended nucleophile. This leads to the most common and problematic side reaction: dimerization or polymerization.

cluster_main Reaction Pathways cluster_side Common Side Reaction SM Starting Material 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole Desired Desired Product (Target-Alkylated) SM->Desired Dimer Side Product (Dimer/Polymer) SM->Dimer reacts with another SM molecule Nuc Target Nucleophile (e.g., R-NH₂, R-SH, R-OH) Nuc->Desired Base Base (e.g., K₂CO₃, NaH) Base->Desired often required Base->Dimer base-catalyzed start Problem: Dimer Formation check_conc Is reaction run under high concentration? start->check_conc slow_add Action: Implement Slow Addition of Alkylating Agent check_conc->slow_add Yes check_stoich Is Nucleophile in excess? check_conc->check_stoich No slow_add->check_stoich inc_stoich Action: Increase Nucleophile Stoichiometry (1.1-1.5 eq) check_stoich->inc_stoich No check_temp Is Temperature Optimized? check_stoich->check_temp Yes inc_stoich->check_temp dec_temp Action: Decrease Temperature and Increase Reaction Time check_temp->dec_temp No success Result: Dimer Minimized check_temp->success Yes dec_temp->success

Caption: Troubleshooting workflow for minimizing dimer formation.

Q3: My nucleophile has multiple reactive sites (e.g., N and O). How can I control the regioselectivity of the alkylation?

A3: Regioselectivity in the alkylation of ambident nucleophiles is a classic challenge in organic synthesis. The outcome is governed by a combination of steric effects, electronic effects, and the Hard and Soft Acids and Bases (HSAB) principle, all of which can be influenced by the reaction conditions. [3]

  • HSAB Principle: The primary carbon of the chloromethyl group is a "soft" electrophile. It will preferentially react with "soft" nucleophiles (like thiols or amines) over "hard" nucleophiles (like alcohols or carboxylates).

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) tend to favor N-alkylation, while polar protic solvents (EtOH, H₂O) can favor O-alkylation through hydrogen bonding.

  • Counter-ion Effects: The choice of base matters. The counter-ion (K⁺, Na⁺, Cs⁺) can chelate with the nucleophile, influencing which site is more accessible for reaction.

Troubleshooting & Optimization Steps:

  • Condition Screening: Systematically screen different base and solvent combinations. For example, compare K₂CO₃ in DMF (favors N-alkylation) with sodium ethoxide in ethanol (may favor O-alkylation).

  • Steric Control: If one nucleophilic site is more sterically hindered, alkylation will likely occur at the less hindered site. [3]This is a fundamental principle in controlling regioselectivity.

  • Protecting Groups: The most robust solution is often to protect the less desired nucleophilic site, perform the alkylation, and then deprotect. This adds steps but guarantees selectivity.

  • Analytical Confirmation: Distinguishing between N- and O-alkylated regioisomers can be difficult. Advanced NMR techniques, particularly 2D NOESY, are invaluable for unambiguous structural assignment by observing through-space correlations between the newly introduced methylene protons and protons on the main scaffold. [4][5]

Part 3: Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common applications.

Protocol 1: Alkylation of a Phenolic Nucleophile

This protocol is optimized for a moderately reactive nucleophile where dimerization is a concern.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the phenolic nucleophile (1.1 eq) and potassium carbonate (1.5 eq) in anhydrous DMF (10 mL per mmol of nucleophile).

  • Deprotonation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylating Agent Preparation: In a separate flask, dissolve 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole (1.0 eq) in anhydrous DMF (5 mL per mmol).

  • Slow Addition: Using a syringe pump, add the alkylating agent solution to the stirred nucleophile mixture over a period of 2-4 hours. Maintain the reaction temperature at 25°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. After the addition is complete, allow the reaction to stir at 25°C for an additional 12-18 hours or until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alkylation of a Primary Amine

This protocol uses a non-nucleophilic base to avoid competition with the amine nucleophile.

  • Setup: In a flame-dried flask under nitrogen, dissolve the primary amine nucleophile (1.2 eq) in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred amine solution. Caution: Hydrogen gas is evolved. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Addition of Alkylating Agent: Re-cool the mixture to 0°C. Add a solution of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole (1.0 eq) in anhydrous THF dropwise over 1 hour.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor by LC-MS.

  • Work-up: Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with water and extract with dichloromethane (DCM).

  • Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

References
  • Karaaslan, Ç., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure. Available at: [Link]

  • Karaaslan, Ç., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Semantic Scholar. Available at: [Link]

  • Grimmett, M. R. (1976). N-Alkylation of imidazoles. University of Otago OUR Archive. Available at: [Link]

  • de Oliveira, R. S., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Molecules. Available at: [Link]

  • Seneci, P., et al. (1999). Synthesis of Mono- and Disubstituted 1H-Imidazo [1,2-B] Pyrazoles. Synthetic Communications. Available at: [Link]

  • Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. Available at: [Link]

  • Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • PTC Organics. (n.d.). Chloromethylation. An Outstanding PTC Platform. Industrial Phase-Transfer Catalysis. Available at: [Link]

  • Al-dujaili, A. H. (2016). Chloromethylation of pyrazole ring. ResearchGate. Available at: [Link]

  • Sharma, V., & Kumar, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • Vaganov, F., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]

  • Sharma, V., & Kumar, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-formyl-imidazo[1,2-b]pyrazole 182. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 7-(Chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists working with 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole . As a highly versatile bifunctional building block, this scaffold is frequently used in drug discovery to introduce the imidazo[1,2-b]pyrazole pharmacophore via nucleophilic substitution (SN2)[1].

However, the reactivity of the chloromethyl group, coupled with the electron-rich nature of the fused heterocyclic core, makes these reactions highly temperature-sensitive. This guide provides field-proven insights, troubleshooting protocols, and self-validating workflows to optimize your reaction conditions.

Part 1: The Mechanistic Role of Temperature (The "Why")

The 7-(chloromethyl) group is highly activated by the adjacent imidazo[1,2-b]pyrazole ring system, making it an excellent electrophile for SN2 attack by amines, thiols, and alkoxides[1]. However, temperature optimization is a delicate balancing act due to two competing thermodynamic and kinetic factors:

  • High-Temperature Degradation (The Dimerization Problem): The nitrogen atoms within the imidazo[1,2-b]pyrazole core are weakly nucleophilic. At elevated temperatures (>40 °C), the thermal energy surpasses the activation barrier for intermolecular self-alkylation. This causes the nitrogen of one molecule to attack the chloromethyl group of another, leading to rapid dimerization, polymerization, and the formation of quaternary ammonium salts[2].

  • Low-Temperature Stalling (The Solubility Problem): At temperatures below 0 °C, the solubility of the heterocyclic core in standard polar aprotic solvents (like acetonitrile or DMF) drops significantly. This leads to biphasic or slurry conditions that stall the reaction kinetics, resulting in incomplete conversion[3].

Optimal yields are achieved by maintaining a strict thermal window (typically 0 °C to 25 °C) to favor the desired SN2 pathway while thermodynamically suppressing side reactions[4].

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing a high percentage of dimerized or polymeric byproducts during amination? A1: You are likely running the reaction at too high of a temperature (>40 °C) or adding the starting material too quickly. High temperatures increase the kinetic energy, allowing the imidazopyrazole core to compete with your target nucleophile[2]. Solution: Cool the reaction vessel to 0 °C before adding the nucleophile. Ensure your target nucleophile is present in a slight excess (1.2–1.5 equivalents) to outcompete self-alkylation.

Q2: My substitution reaction is stalling at 40% conversion at room temperature (20 °C). Should I increase the heat to drive it to completion? A2: Do not exceed 30 °C. Heating this specific scaffold will exponentially increase byproduct formation rather than driving the desired reaction[4]. If your nucleophile is weak (e.g., a sterically hindered secondary amine), the lack of conversion is a kinetic issue, not a thermodynamic one. Solution: Instead of heat, use Finkelstein Catalysis . Add 0.1 to 0.5 equivalents of anhydrous Sodium Iodide (NaI). This converts the chloromethyl group to a highly reactive iodomethyl intermediate in situ, allowing the SN2 reaction to proceed rapidly at 20 °C without requiring destructive heating.

Q3: How does solvent choice interact with temperature limits for this scaffold? A3: Solvent polarity directly dictates the activation energy required for the SN2 transition state. If you use protic solvents (like ethanol or methanol) at temperatures above 10 °C, you will induce solvolysis, converting your starting material into a methoxymethyl or hydroxymethyl byproduct[5]. Solution: Always use strictly anhydrous, polar aprotic solvents (DMF, DMAc, or Acetonitrile) to maximize nucleophile reactivity at lower temperatures[3].

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction temperature, expected conversion rates, and byproduct formation during a standard amination workflow.

Temperature RangeSN2 KineticsPrimary Byproducts ObservedOverall YieldRecommended Action
-20 °C to 0 °C Very SlowUnreacted starting material< 30%Warm slowly; verify reagent solubility.
0 °C to 10 °C ModerateMinimal (< 2%)75 - 85%Optimal for highly reactive nucleophiles.
20 °C to 25 °C FastDimers (5 - 10%)80 - 95%Optimal for standard SN2 with NaI catalyst.
40 °C to 60 °C Very FastDimers/Polymers (> 40%)< 40%Avoid. Thermal degradation of halomethyl group.
> 60 °C N/ATotal decomposition / Tarring0%Do not use heating mantles for this scaffold.

Part 4: Standard Operating Protocol (Self-Validating System)

To ensure reproducibility and prevent thermal degradation, follow this self-validating methodology for the nucleophilic substitution of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

Reagents Required:

  • 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole (1.0 eq)

  • Target Nucleophile (e.g., primary amine) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Sodium Iodide (NaI), anhydrous (0.2 eq)

  • Anhydrous Acetonitrile (MeCN) (10 mL/mmol)

Step-by-Step Methodology:

  • Reactor Preparation (0 °C): In an oven-dried flask under inert atmosphere (N2 or Ar), dissolve the target nucleophile, DIPEA, and NaI in anhydrous MeCN. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Controlled Reagent Addition: Dissolve the 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole in a minimal volume of anhydrous MeCN. Add this solution dropwise to the cooled reaction mixture over 30 minutes using a syringe pump. Self-Validation Check: The slow addition ensures the nucleophile is always in vast excess relative to the electrophile, mathematically suppressing dimerization.

  • Controlled Thermal Ramp: Once addition is complete, stir at 0 °C for 1 hour. Remove the ice bath and allow the reaction to naturally warm to ambient room temperature (20–25 °C).

  • In-Process Control (IPC): After 2 hours at room temperature, sample the reaction for LCMS/TLC. You should observe >95% conversion to the target mass.

  • Quench and Workup: If complete, quench the reaction by adding saturated aqueous NH4Cl. Extract with Ethyl Acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure (ensure the rotary evaporator water bath does not exceed 35 °C).

Part 5: Process Workflow Diagram

TempOptimization Start Start SN2 Reaction at 0°C to 5°C Check Check LCMS/TLC after 2 hours Start->Check Decision1 Conversion Status? Check->Decision1 LowConv < 50% Conversion (Stalled) Decision1->LowConv Incomplete HighConv > 95% Conversion (Success) Decision1->HighConv Complete SideReact High Dimerization (> 15% Byproducts) Decision1->SideReact Byproducts Action1 Warm to 25°C (Do not exceed 30°C) LowConv->Action1 If at 0°C Action2 Add NaI (0.2 eq) Finkelstein Catalysis LowConv->Action2 If already at 25°C Action3 Proceed to Aqueous Quench & Workup HighConv->Action3 Action4 Lower Temp to 0°C Check Solvent Anhydrousity SideReact->Action4 Action1->Check Action2->Check Action4->Start

Fig 1: Decision tree for temperature optimization in chloromethyl-imidazopyrazole substitutions.

References

  • G. Giorgianni, et al. "The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling." Chemical Engineering Transactions, 2024. Available at: [Link]

  • E. M. M. Ali, et al. "A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles." National Institutes of Health (PMC), 2018. Available at: [Link]

  • M. V. Karkhelikar, et al. "Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates." Organic Letters (ACS Publications), 2020. Available at: [Link]

  • S. M. El-Moghazy, et al. "Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes." National Institutes of Health (PMC), 2025. Available at: [Link]

Sources

troubleshooting NMR signal overlap in 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving spectral crowding in highly conjugated heterocycles. The 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole scaffold presents unique analytical challenges: its fused bicyclic core generates complex homonuclear scalar couplings in the aromatic region, while its critical aliphatic substituents often co-resonate with common solvent impurities.

This guide provides field-proven, self-validating troubleshooting strategies to isolate and assign overlapping NMR signals for this specific molecule.

Diagnostic Workflow for NMR Signal Overlap

G Start Identify NMR Signal Overlap Region Which spectral region? Start->Region Aliphatic Aliphatic (3.5 - 5.5 ppm) N-CH3 or -CH2Cl Region->Aliphatic Aromatic Aromatic (6.0 - 8.0 ppm) H-2, H-3, H-6 Region->Aromatic Solvent Overlap with H2O/Solvent? Aliphatic->Solvent TwoD 2D HSQC / HMBC Aromatic->TwoD Complex Mixture PSYCHE 1D PSYCHE Pure Shift NMR Aromatic->PSYCHE Multiplet Overlap Isomer Overlap with Isomers? Solvent->Isomer No VTNMR VT-NMR or WET Suppression Solvent->VTNMR Yes Isomer->TwoD Yes

Diagnostic workflow for resolving NMR signal overlap in imidazo[1,2-b]pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: The aromatic protons (H-2, H-3, H-6) of my imidazo[1,2-b]pyrazole core are overlapping into an unreadable multiplet. How can I resolve this? A1: The 1H-imidazo[1,2-b]pyrazole scaffold is a highly conjugated bicyclic system[1][2]. Protons at the 2, 3, and 6 positions exhibit complex homonuclear scalar coupling (J-coupling), leading to overlapping multiplets in the 5.5–8.0 ppm region.

To resolve this, we recommend 3[3]. Causality: PSYCHE uses low-flip-angle swept-frequency (chirp) pulses combined with weak magnetic field gradients to selectively refocus "active" spins while suppressing the effects of "passive" spins[3][4]. This effectively decouples homonuclear interactions, collapsing complex multiplets into sharp, baseline-resolved singlets[5][6].

Q2: The 7-chloromethyl singlet (~4.8 ppm) is completely obscured by the residual water peak in DMSO-d6. How do I recover this critical signal? A2: Residual water (HDO/H2O) in deuterated solvents is a notorious source of signal interference, particularly in the 3.5–5.5 ppm aliphatic region where the 7-chloromethyl (-CH2Cl) protons resonate.

  • Solution A (VT-NMR): Gradually increase the probe temperature (e.g., from 298 K to 338 K). Causality: The chemical shift of water is dominated by its hydrogen-bonding network[7]. Elevated temperatures increase kinetic energy, disrupting these networks. This increases electron shielding around the water protons, shifting the water peak upfield (towards lower ppm)[7]. The covalently bound -CH2Cl protons lack this dynamic H-bonding, so their shift remains static, revealing the hidden singlet.

  • Solution B (Solvent Suppression): If VT-NMR is insufficient, employ a 8 pulse sequence[8]. WET utilizes selective RF pulses and gradient crushers to dephase the solvent magnetization before acquisition, effectively suppressing the solvent signal without distorting nearby analyte peaks[8][9].

Q3: I suspect contamination with a regioisomer (e.g., 5-chloromethyl), but the N-methyl and chloromethyl singlets overlap perfectly in CDCl3. How can I differentiate them? A3: Regioisomers of rigid heterocycles often exhibit nearly identical aliphatic chemical shifts in standard halogenated solvents. To induce separation, perform a Solvent Titration using Benzene-d6 (C6D6). Causality: Benzene induces Aromatic Solvent-Induced Shifts (ASIS). The highly anisotropic benzene ring aligns preferentially with the dipole moment of the imidazo[1,2-b]pyrazole molecule. Because the dipole vector differs between the 7-substituted and 5-substituted isomers, the benzene molecules will shield the N-CH3 and -CH2Cl protons to different extents, resolving the overlapping singlets into distinct peaks.

Logical Mechanism of Pure Shift NMR

G Standard Standard 1H NMR Coupling Homonuclear Scalar Coupling (J) Standard->Coupling Multiplets Complex Multiplets (Signal Overlap) Coupling->Multiplets PSYCHE PSYCHE Pure Shift NMR Multiplets->PSYCHE Resolution Strategy Chirp Chirp Pulses & Weak Gradients PSYCHE->Chirp Decoupling Active Spin Refocusing (J-Decoupling) Chirp->Decoupling Singlets Collapsed Singlets (High Resolution) Decoupling->Singlets

Logical flow of standard 1H NMR multiplet generation vs. PSYCHE pure shift decoupling.

Quantitative Data: Typical Chemical Shifts & Resolution Strategies

Table 1: 1H NMR Chemical Shifts for 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Proton AssignmentTypical Shift (ppm, CDCl3)MultiplicityCommon Overlap SourceRecommended Resolution Strategy
H-2 (Aromatic) 7.4 - 7.6d / ddH-3, H-6, Aromatic impurities1D PSYCHE Pure Shift NMR
H-3 (Aromatic) 7.1 - 7.3d / ddH-2, H-6, Chloroform (7.26)1D PSYCHE or Solvent Change
H-6 (Aromatic) 5.5 - 6.0s / dAlkene impurities2D HSQC / HMBC
7-CH2Cl 4.6 - 5.0sResidual H2O / HDOVT-NMR or WET Suppression
1-N-CH3 3.8 - 4.0sIsomeric N-CH3ASIS (C6D6 Titration)

Experimental Protocols

Protocol 1: Resolving Aromatic Overlap using 1D PSYCHE NMR

Self-Validating Principle: Pure shift NMR suffers from a 80-97% sensitivity penalty[3]. This protocol mandates high sample concentration and strict hardware validation prior to acquisition to ensure data viability.

  • Sample Preparation: Dissolve ~15–20 mg of the analyte in 0.6 mL of CDCl3.

  • Hardware Calibration (Critical):

    • Perform rigorous 3D gradient shimming. Poor B0 homogeneity will severely degrade pure shift resolution[10].

    • Verify the field gradient (FG) offset and lock phase. Incorrect lock phase will cause uncorrectable phase distortions in the resulting pure shift spectrum[10].

  • Pulse Sequence Setup: Load the standard PSYCHE pulse program (e.g., psyche in Bruker TopSpin or the equivalent JEOL Delta macro).

  • Parameter Optimization:

    • Set the chirp pulse flip angle (β) to 15–20°. A lower angle improves spectral purity (fewer artifacts) but reduces the signal-to-noise ratio (SNR)[3].

    • Convection Check: If using a cryoprobe with highly mobile solvents (like CDCl3), thermal convection can cause near-total signal loss[11]. If signal loss is observed, modify the field gradient pulse amplitudes to refocus convection effects[11].

  • Acquisition & Processing: Acquire the pseudo-2D data. Reconstruct the 1D pure shift spectrum using the vendor-specific pure shift macro (e.g., pshift)[3]. Validate success by confirming the collapse of the 7.1–7.6 ppm multiplets into singlets.

Protocol 2: Resolving Water/CH2Cl Overlap using VT-NMR

Self-Validating Principle: By tracking the chemical shift of a known static reference (e.g., TMS or the N-CH3 peak), you validate that the observed shift in the water peak is due to H-bond disruption, not a global field drift.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 298 K. Confirm the overlap of the broad water peak with the 7-chloromethyl singlet at ~4.8 ppm.

  • Temperature Ramp: Increase the probe temperature to 318 K. Allow exactly 5 minutes for thermal equilibration. Failure to equilibrate will cause convection currents, broadening all peaks.

  • Re-Acquisition: Acquire a new 1H spectrum. Observe the upfield shift of the broad water peak. Verify that the N-CH3 peak (~3.9 ppm) has not shifted.

  • Iterative Adjustment: If overlap persists, increase the temperature to 338 K and repeat. Ensure the sample temperature remains safely below the boiling point of the chosen solvent.

References

  • Pure Shift NMR Spectroscopy | manchester.ac.uk | 5

  • Pure Shift NMR: Application of 1D PSYCHE and 1D TOCSY-PSYCHE Techniques... | acs.org |3

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies... | mdpi.com | 4

  • Selective Functionalization of the 1H-Imidazo[1,2-b]pyrazole Scaffold | rsc.org | 1

  • Lifting the curtain of undesired solvent signals | magritek.com |8

  • Facing an overlapping problem between the water peak and metabolite peaks... | researchgate.net | 7

  • Hardware optimization for pure shift NMR experiments | jeol.com | 10

  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach | nih.gov | 2

  • Recovering sensitivity lost through convection in pure shift NMR | rsc.org | 11

  • Broadband 1H homodecoupled NMR experiments: recent developments, methods and applications | nih.gov | 6

  • NMR Solvent Suppression: Addressing Peak Interference | patsnap.com | 9

Sources

Technical Support Center: Strategies to Enhance the Metabolic Stability of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers engaged in the development of imidazo[1,2-b]pyrazole-based compounds. This guide provides in-depth troubleshooting advice and strategic protocols for identifying and mitigating metabolic liabilities associated with 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. Our focus is to provide you with the rationale behind experimental designs and to empower you to make data-driven decisions to enhance the metabolic stability and overall pharmacokinetic profile of your lead candidates.

Frequently Asked Questions (FAQs)

Q1: My 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole derivative shows high clearance in my initial in vitro screens. What are the likely metabolic "soft spots" on this molecule?

A1: Based on the chemical structure of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole, there are three primary regions susceptible to metabolic modification, often referred to as "metabolic soft spots."

  • The 7-chloromethyl group: This is a highly probable site for metabolism. Chlorinated aliphatic carbons can undergo several transformations. A primary pathway is conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs), which are present in liver S9 fractions.[1][2][3] This process can lead to the formation of a more water-soluble glutathione conjugate, facilitating excretion.[3][4][5] Another possibility is oxidative dechlorination, which would initially form an aldehyde intermediate that can be further oxidized to a carboxylic acid.[3]

  • The 1-methyl group: N-methyl groups on heterocyclic rings are classic sites for cytochrome P450 (CYP)-mediated oxidation.[6] This N-demethylation reaction would result in the formation of a secondary amine and formaldehyde. This is a very common metabolic pathway for many therapeutic agents.

  • The Imidazo[1,2-b]pyrazole Ring System: The electron-rich nature of this fused heterocyclic system makes it a target for CYP-mediated oxidation.[7][8][9] The exact position of oxidation can be influenced by the electronic properties of the substituents, but hydroxylation on one of the ring carbons is a likely metabolic route.

The following diagram illustrates these potential metabolic pathways.

cluster_0 Predicted Metabolic Pathways of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism Parent 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole N_demethylation N-Demethylation (CYP-mediated) Parent->N_demethylation Ring_Oxidation Ring Oxidation (CYP-mediated) Parent->Ring_Oxidation Oxidative_Dechlorination Oxidative Dechlorination Parent->Oxidative_Dechlorination GSH_Conjugation Glutathione Conjugation (GST-mediated) Parent->GSH_Conjugation Metabolite_N_demethyl 7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole N_demethylation->Metabolite_N_demethyl Metabolite_Ring_OH Hydroxylated Imidazo[1,2-b]pyrazole Ring_Oxidation->Metabolite_Ring_OH Metabolite_Aldehyde 7-formyl-1-methyl-1H-imidazo[1,2-b]pyrazole Oxidative_Dechlorination->Metabolite_Aldehyde Metabolite_GSH Glutathione Conjugate GSH_Conjugation->Metabolite_GSH

Caption: Predicted metabolic pathways for 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

Q2: How do I experimentally determine which of these metabolic pathways is dominant for my compound?

A2: A tiered experimental approach is recommended. Start with broader in vitro systems and progress to more specific assays to pinpoint the metabolic routes.

  • Liver S9 Fraction Stability Assay: This should be your initial screen. The S9 fraction contains both microsomal (Phase I, e.g., CYPs) and cytosolic (Phase II, e.g., GSTs) enzymes.[1][2][10][11][12] By running the assay with and without a cocktail of cofactors (NADPH for Phase I, and UDPGA, PAPS, and GSH for Phase II), you can get a preliminary idea of which enzyme families are involved.[2]

  • Liver Microsomal Stability Assay: This assay specifically assesses Phase I metabolism, primarily driven by CYP enzymes.[13][14][15][16][17][18] If you observe high clearance in the S9 assay with NADPH and similar high clearance in the microsomal assay, it strongly suggests CYP-mediated metabolism (N-demethylation or ring oxidation) is a major pathway.

  • Metabolite Identification using LC-MS/MS: This is the definitive step to identify the structures of the metabolites formed in the above assays.[19][20][21][22][23] By comparing the mass of the parent compound to the masses of the metabolites, you can deduce the biotransformations that have occurred (e.g., a +16 Da shift suggests hydroxylation, a -14 Da shift suggests N-demethylation, and a +305 Da shift suggests glutathione conjugation).

The following workflow diagram outlines this experimental approach.

cluster_0 Experimental Workflow for Metabolite Identification Start Start: Compound with High Clearance S9_Assay Liver S9 Stability Assay (+/- Cofactors) Start->S9_Assay Microsomal_Assay Liver Microsomal Stability Assay (+/- NADPH) S9_Assay->Microsomal_Assay Metabolite_ID Metabolite Identification (LC-MS/MS) S9_Assay->Metabolite_ID Microsomal_Assay->Metabolite_ID Data_Analysis Data Analysis & Pathway Elucidation Metabolite_ID->Data_Analysis Optimization Rational Compound Optimization Data_Analysis->Optimization

Caption: Workflow for identifying metabolic liabilities.

Troubleshooting and Optimization Guides

Guide 1: Liver Microsomal and S9 Stability Assays

If your compound is showing unexpectedly high or variable clearance, consult the table below for potential causes and solutions.

Observed Problem Potential Cause(s) Troubleshooting Steps & Recommendations
High clearance in the absence of NADPH. 1. Chemical instability in the assay buffer. 2. Metabolism by non-CYP enzymes present in microsomes (e.g., esterases).1. Run a control incubation without microsomes to assess chemical stability. 2. If chemically stable, consider the involvement of other microsomal enzymes.
High variability between replicate experiments. 1. Inconsistent pipetting of compound, microsomes, or cofactors. 2. Degradation of cofactor stock solutions. 3. Inconsistent incubation times or temperatures.1. Use calibrated pipettes and ensure thorough mixing. 2. Prepare fresh cofactor solutions for each experiment. 3. Ensure the incubator is calibrated to 37°C and use a precise timer.
Low clearance of positive control compounds. 1. Inactive liver microsomes or S9 fraction. 2. Degraded or incorrect concentration of cofactors.1. Use a new batch of microsomes/S9 and verify their activity with the supplier's certificate of analysis. 2. Prepare and use fresh cofactor solutions.
Guide 2: Strategies for Improving Metabolic Stability

Once you have identified the primary metabolic soft spot(s), you can employ several medicinal chemistry strategies to mitigate these liabilities.

Identified Metabolic Pathway Proposed Modification Strategy Rationale & Key Considerations
N-Demethylation of the 1-methyl group Deuteration of the N-methyl group (N-CD₃) Replacing the C-H bonds with stronger C-D bonds can slow down the rate of CYP-mediated cleavage due to the kinetic isotope effect.[6][24][25][26] This can lead to increased exposure of the parent drug.[6]
Oxidation of the Imidazo[1,2-b]pyrazole Ring Introduce Electron-Withdrawing Groups (EWGs) Adding EWGs (e.g., fluorine, trifluoromethyl) to the ring system can decrease its electron density, making it less susceptible to oxidative metabolism by CYPs.[27][28] The position of the EWG is critical and should be guided by metabolite identification data.
Glutathione Conjugation at the 7-chloromethyl group Bioisosteric Replacement of the Chloromethyl Group Replace the -CH₂Cl group with a more metabolically stable bioisostere.[29][30][31] Potential replacements include -CH₂F, -CHF₂, or -CF₃. These groups are generally more resistant to nucleophilic attack by glutathione.[27]

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of Phase I metabolic clearance of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH solution)

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)[13][14]

  • Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a 1 µM working solution of the test compound in 0.1 M phosphate buffer.

  • Thaw liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.

  • Add the microsomal solution to the wells of a 96-well plate.

  • Add the test compound working solution to the wells and pre-incubate at 37°C for 10 minutes with shaking.

  • Initiate the reaction by adding the NADPH solution. For the negative control, add an equal volume of phosphate buffer.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[14][15]

  • Seal the plate, vortex, and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the disappearance of the parent compound over time. The rate of disappearance is used to calculate the half-life (t₁/₂) and intrinsic clearance (Clint).[13][14]

Protocol 2: In Vitro Liver S9 Stability Assay

Objective: To determine the rate of both Phase I and Phase II metabolic clearance.

Materials:

  • Same as for the microsomal assay, with the following additions:

  • Liver S9 fraction

  • Cofactor mix: NADPH, UDPGA, PAPS, and GSH in buffer.[1][2]

Procedure:

  • The procedure is similar to the microsomal stability assay, with the S9 fraction used in place of microsomes.

  • To initiate the reaction, add the full cofactor mix.

  • A parallel incubation without the cofactor mix serves as a negative control to assess non-cofactor-dependent degradation.[1]

  • Analyze the samples by LC-MS/MS as described above to determine the rate of compound depletion.

References

  • Cyprotex. S9 Stability. Evotec. [Link]

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 1(1), 23-28.
  • MTTlab. S9 Stability Assay. [Link]

  • ReadyCell. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Creative Bioarray. S9 Stability Assay. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Scott, W. L., et al. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases, 9(8), 1635-1651.
  • Dekant, W., & Anders, M. W. (2016). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Toxicological Sciences, 153(1), 1-3.
  • Cyprotex. Microsomal Stability. Evotec. [Link]

  • Pelc, M., et al. (2022). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of Medicinal Chemistry, 65(21), 14245-14257.
  • Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 624-654.
  • Zhou, Z., & Li, L. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in molecular biology (Clifton, N.J.), 815, 225–237.
  • Kumar, S., et al. (2022). Sustainable and Affordable Synthesis of (Deuterated) N-Methyl/Ethyl Amines from Nitroarenes. Organic Letters, 24(49), 9144-9149.
  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • Korfmacher, W. A. (2005). Applications of LC/MS in Qualitative Drug Metabolite Studies. Current Drug Metabolism, 6(3), 275-288.
  • Jana, K., & Ganguly, B. (2019). Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study. ACS Omega, 4(1), 1733-1742.
  • Wang, X., et al. (2017). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 11, 2599–2607.
  • Kumar, A., et al. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Online Journal of Pharmacology & Pharmacokinetics, 8(1), 555726.
  • Chemspace. Bioisosteric Replacements. [Link]

  • van Bladeren, P. J. (2000). Glutathione conjugation as a bioactivation reaction. Chemical-Biological Interactions, 129(1-2), 61-76.
  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]

  • University of Washington. Glutathione Conjugation. [Link]

  • Hypha Discovery. Improving metabolic stability using deuterium. [Link]

  • Eriksson, O., et al. (2024).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Wu, Y. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec Content, March 24, 2025.
  • Sharma, R., et al. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Online Journal of Pharmacology & Pharmacokinetics, 2(3), 555586.
  • Moharir, S., et al. (2023). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
  • Kim, S., et al. (2023). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv preprint arXiv:2305.18793.
  • El-Sayed, M. A., et al. (2013). The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 757(2), 147-154.
  • Purdue University. Phase II - Glutathione Conjugation | Metabolism of Herbicides or Xenobiotics in Plants. [Link]

  • Reactome. Glutathione conjugation. [Link]

  • Trunzer, M., Faller, B., & Zimmerlin, A. (2009). Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. Journal of medicinal chemistry, 52(2), 329–335.
  • Chen, G., et al. (2017). Metabolic soft-spots of seven model compounds, which were determined...
  • Waters Corporation. Determination of Microsomal Stability by UPLC -MS/MS. [Link]

  • Obach, R. S., et al. (2004). Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction. The Journal of pharmacology and experimental therapeutics, 308(2), 777–786.
  • Obach, R. S., et al. (2016). Comparison of Metabolic Soft Spot Predictions of CYP3A4, CYP2C9 and CYP2D6 Substrates Using MetaSite and StarDrop. Current Drug Metabolism, 17(10), 923-934.
  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Chen, Y., et al. (2021). The Oxidation Cascade of a Rare Multifunctional P450 Enzyme Involved in Asperterpenoid A Biosynthesis. Frontiers in Chemistry, 9, 788775.
  • Khan, K. K., et al. (2002). Midazolam oxidation by cytochrome P450 3A4 and active-site mutants: an evaluation of multiple binding sites and of the metabolic pathway that leads to enzyme inactivation. Molecular pharmacology, 61(3), 495–506.
  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]

  • Ziegler, C. B., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical science, 12(38), 12993–13000.

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Technical Support Center: Mass Spectrometry Troubleshooting for 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

Imidazo[1,2-b]pyrazoles are highly valued, privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted anticancer therapeutics[1][2]. However, derivatives bearing a chloromethyl group present significant hurdles during Electrospray Ionization Mass Spectrometry (ESI-MS). The electron-rich nature of the imidazopyrazole core stabilizes intermediate carbocations, rendering the chloromethyl moiety highly susceptible to both liquid-phase solvolysis and gas-phase in-source fragmentation—a well-documented phenomenon when analyzing reactive alkyl halides[3][4].

This guide provides field-proven insights, causal explanations, and self-validating protocols to ensure the structural integrity of your analyte from sample preparation to detection.

Diagnostic Data & Artifact Identification

Before adjusting instrument parameters, you must determine whether your compound is degrading in the solution phase (during LC or sample prep) or in the gas phase (inside the MS source). The table below summarizes the exact mass shifts associated with common degradation pathways.

Table 1: Quantitative MS Data & Diagnostic Ions for C₇H₈ClN₃

SpeciesFormulaExact MassExpected [M+H]⁺ (³⁵Cl)Isotope PatternDiagnosis
Intact Parent C₇H₈ClN₃169.0407170.04853:1 (m/z 172)Optimal Ionization
Methanol Solvolysis C₈H₁₁N₃O165.0902166.0980None (Cl lost)Prep/LC Degradation
Hydrolysis C₇H₉N₃O151.0746152.0824None (Cl lost)Prep/LC Degradation
In-Source Fragment C₇H₇N₃133.0640134.0718None (Cl lost)High Source Voltage

Frequently Asked Questions (Troubleshooting)

Q: Why is my expected [M+H]⁺ peak at m/z 170.05 missing, replaced by a strong signal at m/z 166.10 or 152.08? A: This is caused by rapid Sₙ1 solvolysis occurring before the sample even reaches the mass spectrometer. Causality: The fused bicyclic imidazopyrazole ring donates significant electron density, drastically lowering the activation energy required for the chloride leaving group to detach. This makes the -CH₂Cl group an excellent electrophile. If your sample is dissolved in Methanol, or your LC mobile phase contains Methanol, the chloride is rapidly displaced by a methoxy group, yielding the methoxymethyl ether (m/z 166.10). In aqueous conditions, hydrolysis yields the hydroxymethyl derivative (m/z 152.08)[4].

Q: I see the correct isotope pattern (m/z 170 and 172), but the base peak in the spectrum is m/z 134.07. What is happening? A: You are observing In-Source Fragmentation (ISF). The peak at m/z 134.07 corresponds to the neutral loss of HCl (Δm/z = 36) from the parent ion[3]. Causality: High capillary or cone/fragmentor voltages accelerate the ions through the intermediate pressure region of the MS source. Collisions with residual gas molecules (Collision-Induced Dissociation) impart internal energy, leading to the heterolytic cleavage of the fragile C-Cl bond before the ions ever reach the first quadrupole mass analyzer.

Q: How do I ensure maximum ionization efficiency for this specific compound? A: The imidazo[1,2-b]pyrazole core contains basic nitrogen atoms with a pKa typically ranging between 4 and 5[2]. Causality: To ensure complete protonation in positive ESI mode, the mobile phase pH must be maintained at least 2 units below the pKa. Use 0.1% Formic Acid in Acetonitrile. Do not use Trifluoroacetic Acid (TFA) , as it causes severe ion suppression through strong ion-pairing with the basic heterocycle, masking your already fragile signal.

Self-Validating Experimental Protocols

To troubleshoot effectively, you must isolate the LC system from the MS source. The following protocols are designed as self-validating systems; they contain internal checks to prove whether an intervention was successful.

Protocol A: Aprotic Sample Preparation & Direct Infusion Validation

Objective: Differentiate between LC-induced solvolysis and MS-induced fragmentation.

  • Preparation: Dissolve the solid 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole standard strictly in 100% LC-MS grade Acetonitrile (ensure no water or methanol is present) to a concentration of 1 µg/mL.

  • Internal Standard Spike: Spike the solution with 1 µg/mL Caffeine (Internal Standard, exact [M+H]⁺ = 195.088).

  • Bypass LC: Disconnect the LC column. Infuse the sample directly into the ESI source at 10 µL/min using a syringe pump.

  • Acquisition: Acquire the MS1 spectrum for 2 minutes in positive ESI mode.

Self-Validation Check:

  • If Caffeine m/z 195 is absent: The MS instrument is failing, or the source capillary is blocked. The test is invalid; clean the source.

  • If Caffeine is present but m/z 170 is missing (only m/z 134 is seen): The degradation is exclusively In-Source Fragmentation (Proceed to Protocol B).

  • If m/z 170 is present and stable: The previous degradation was occurring during LC separation or aqueous sample prep. Switch your LC methods entirely to Acetonitrile/Water gradients and prepare samples fresh.

Protocol B: Step-by-Step Source Voltage Optimization

Objective: Maximize the parent ion signal while suppressing the m/z 134 fragment.

  • Setup: Set the mass spectrometer to Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram (EIC) mode for both m/z 170.05 (Intact) and 134.07 (Fragment).

  • Infusion: Begin direct infusion of the aprotic sample from Protocol A.

  • Baseline: Start with the Cone/Fragmentor voltage at a standard 60 V. Record the intensity of both ions.

  • Titration: Decrease the voltage in 10 V decrements down to 10 V, allowing 30 seconds of equilibration per step.

Self-Validation Check: Calculate the Intact-to-Fragment Ratio (IFR) = Intensity(170) / Intensity(134) at each step. The IFR must mathematically increase as voltage decreases. If the IFR plateaus at a low value (e.g., < 0.2) despite lowering the voltage to 10 V, the kinetic energy is no longer the culprit. The thermal energy (Desolvation Temperature) is driving the degradation. Lower the desolvation temperature from 350 °C to 250 °C and repeat the titration.

Table 2: ESI-MS Parameter Optimization Matrix

ParameterStandard SettingOptimized for Alkyl HalidesCausality for Change
Capillary Voltage 3.5 - 4.0 kV2.5 - 3.0 kVReduces initial internal energy transfer to the fragile C-Cl bond.
Cone / Fragmentor 40 - 60 V15 - 25 VMinimizes collision-induced HCl loss in the intermediate vacuum region.
Desolvation Temp 350 °C250 °CPrevents thermal degradation of the reactive chloromethyl group.
Mobile Phase B MethanolAcetonitrileEliminates nucleophilic Sₙ1 solvolysis entirely.

Visual Workflows & Logical Relationships

The following diagrams map the chemical pathways and decision logic required to successfully analyze this compound.

DegradationPathways Parent 7-(chloromethyl)-1-methyl- 1H-imidazo[1,2-b]pyrazole m/z 170.05 (35Cl) MeOH Methanol Solvolysis (-Cl, +OCH3) m/z 166.10 Parent->MeOH LC/Prep in MeOH H2O Hydrolysis (-Cl, +OH) m/z 152.08 Parent->H2O LC/Prep in H2O ISF In-Source Fragmentation (-HCl) m/z 134.07 Parent->ISF High Cone Voltage

Mass spectrometry degradation pathways of chloromethyl-imidazopyrazoles.

Troubleshooting Start Missing [M+H]+ at m/z 170 CheckIso Is 3:1 Isotope Pattern Present? Start->CheckIso YesIso Check Adducts [M+Na]+ m/z 192 CheckIso->YesIso Yes NoIso Analyze Base Peak Mass CheckIso->NoIso No Mass166 m/z 166: Switch to ACN NoIso->Mass166 Base Peak 166 Mass134 m/z 134: Lower Cone Voltage NoIso->Mass134 Base Peak 134

Troubleshooting workflow for missing target mass signals.

Sources

minimizing degradation of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. This guide is designed to provide in-depth technical assistance to researchers encountering challenges with the stability and handling of this compound in aqueous experimental systems. Due to the compound's specific structure, particularly the reactive chloromethyl group, degradation in aqueous media is a primary concern that can impact experimental reproducibility and outcomes.

This document provides a foundational understanding of the likely degradation mechanisms, offers solutions to common problems in a frequently asked questions (FAQ) format, and presents detailed protocols to empower you to determine the optimal conditions for your specific application.

Core Concept: Understanding the Instability

The primary site of instability in 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is the chloromethyl group . This functional group is analogous to a benzylic chloride, making the carbon atom attached to the chlorine highly susceptible to nucleophilic substitution reactions. In aqueous media, the most abundant nucleophile is water itself, leading to a hydrolysis reaction that replaces the chlorine atom with a hydroxyl group. This conversion fundamentally alters the molecule's structure, properties, and biological activity.

The rate of this hydrolysis is highly dependent on several factors, including pH, temperature, and the presence of other nucleophiles in your buffer system.[1][2][3]

Predicted Primary Degradation Pathway

The following diagram illustrates the most probable degradation pathway in a typical aqueous buffer.

G cluster_main Predicted Hydrolysis of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole parent 7-(chloromethyl)-1-methyl-1H- imidazo[1,2-b]pyrazole (Active Compound) product 7-(hydroxymethyl)-1-methyl-1H- imidazo[1,2-b]pyrazole (Degradant) parent->product  Nucleophilic Substitution (Hydrolysis)  Conditions: H₂O, pH, Temp, Buffer

Caption: Predicted hydrolysis of the parent compound to its hydroxymethyl degradant.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound.

Q1: I dissolved the compound in my aqueous buffer and my results are inconsistent. What's happening?

A1: The most likely cause is the degradation of the chloromethyl group via hydrolysis.[1] This reaction can be rapid, especially under non-optimal conditions. The rate is influenced by:

  • pH: Basic conditions (pH > 7.5) can accelerate hydrolysis due to the increased concentration of the stronger nucleophile, hydroxide (OH⁻). Acidic conditions can also sometimes catalyze hydrolysis.[2][3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[4]

  • Buffer Composition: Some common biological buffers are nucleophilic and can directly attack the chloromethyl group, competing with water and accelerating degradation.

Q2: How should I prepare and store stock solutions of this compound?

A2: To ensure the long-term integrity of the compound, stock solutions should be prepared and stored under conditions that minimize the presence of nucleophiles, especially water.

  • Solvent: Use an anhydrous aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize any residual water activity and slow down potential degradation.[5][6]

  • Usage: When preparing for an experiment, allow the stock solution to come to room temperature before opening to prevent condensation of atmospheric moisture into the stock. Dilute the required amount into your aqueous buffer immediately before use.[5] Avoid preparing large batches of aqueous working solutions that will be stored for extended periods.

Q3: What is the best buffer to use for my experiments?

A3: The choice of buffer is critical. You must avoid buffers that are themselves nucleophilic.

Buffer ClassRecommendation & RationaleExamples
Avoid Primary and Secondary Amines: Buffers like Tris and glycine contain amine groups that are nucleophilic and can directly react with the chloromethyl group, leading to the formation of a buffer-compound adduct and accelerating degradation.Tris, Glycine, Bicine
Avoid Carboxylates & Phosphates (with caution): While generally less nucleophilic than amines, buffers like acetate and phosphate can still participate in nucleophilic reactions, especially at higher concentrations and non-neutral pH.Acetate, Citrate, Phosphate
Recommended Non-Nucleophilic "Good's" Buffers: These buffers, developed by Norman Good, are designed for biological experiments and are generally sterically hindered or have functional groups with low nucleophilicity.[7]HEPES, MES, MOPS, PIPES

We strongly recommend using non-nucleophilic buffers like HEPES or MES.[7][8] The optimal choice will still depend on the specific pH required for your experiment.

Q4: What is the optimal pH for maintaining stability in aqueous media?

A4: The optimal pH must be determined empirically for your specific experimental conditions (temperature, buffer concentration, duration). However, based on general chemical principles, a slightly acidic to neutral pH (e.g., pH 6.0-7.2) is often a good starting point to minimize both acid-catalyzed and, more importantly, base-catalyzed hydrolysis.[2][3][9] Extreme pH levels in either direction are likely to increase the rate of degradation.[2][10]

Q5: My experiment requires incubation at 37°C for several hours. How can I minimize degradation?

A5: This is a challenging scenario. The combination of physiological temperature and a long incubation time in an aqueous environment creates ideal conditions for degradation.

  • Empirical Testing is Crucial: First, you must quantify the stability of the compound under your exact experimental conditions using the Forced Degradation Protocol outlined below.

  • Minimize Incubation Time: If possible, redesign the experiment to shorten the incubation period.

  • Dosing Strategy: If long exposure is unavoidable, consider a repeat-dosing strategy where fresh compound is added at intervals, though this can complicate data interpretation.

  • Acceptance Criteria: Determine an acceptable level of degradation for your experiment. For example, if less than 10% of the compound degrades over your time course, the impact on your results may be acceptable. This is a common threshold in pharmaceutical stability studies.[11]

Troubleshooting & Experimental Protocols

To ensure the integrity of your experiments, you must first understand the stability profile of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole under your specific conditions. This is achieved through a forced degradation study , a standard approach in pharmaceutical development to identify degradation pathways and establish stable conditions.[11][12][13]

Workflow for Stability Assessment

This diagram outlines the logical flow for determining the stability of your compound.

G prep_stock 1. Prepare Concentrated Stock in Anhydrous DMSO dilute 2. Dilute into Test Buffers (e.g., pH 5, 7, 9) prep_stock->dilute Immediate Use incubate 3. Incubate at Target Temps (e.g., RT, 37°C) dilute->incubate sample 4. Sample at Timepoints (e.g., 0, 1, 2, 4, 8 hr) incubate->sample analyze 5. Analyze Samples by HPLC (or LC-MS) sample->analyze determine 6. Determine % Remaining Parent & Identify Degradants analyze->determine optimize 7. Select Optimal Conditions (pH, Temp, Buffer) for Experiment determine->optimize

Caption: Experimental workflow for conducting a forced degradation study.

Protocol 1: Forced Degradation Study to Determine Compound Stability

Objective: To quantify the degradation of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole over time under various pH and temperature conditions.

Materials:

  • 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

  • Anhydrous DMSO

  • Buffers of interest (e.g., MES pH 6.0, HEPES pH 7.2, Borate pH 8.5)

  • Temperature-controlled incubators or water baths

  • Autosampler vials

  • HPLC or LC-MS system with a suitable C18 column

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Preparation of Test Solutions:

    • For each buffer condition to be tested, label a set of tubes or vials.

    • Add the appropriate volume of buffer to each tube.

    • Just before starting the incubation (T=0), add the DMSO stock solution to each tube to achieve the final desired concentration (e.g., 100 µM). Mix thoroughly. The final percentage of DMSO should be kept low (e.g., <1%) and consistent across all samples.

  • Time Zero (T=0) Sample: Immediately after preparing the test solutions, take an aliquot from each condition, transfer it to an autosampler vial, and either inject immediately onto the HPLC or store at -80°C to halt degradation until analysis. This sample represents 100% parent compound.

  • Incubation: Place the remaining test solutions in their respective temperature-controlled environments (e.g., Room Temperature, 37°C).

  • Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each condition and transfer it to a new autosampler vial. Immediately freeze at -80°C if not analyzing right away.

  • HPLC Analysis:

    • Analyze all samples (T=0 and subsequent time points) using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient of water/acetonitrile (both containing 0.1% formic acid or another modifier) is a common starting point.

    • Monitor the elution profile using a UV detector at a wavelength where the parent compound and potential degradants absorb.

    • The parent compound should have a distinct peak. As degradation occurs, the area of this peak will decrease, and new peaks corresponding to degradants (like the hydroxymethyl version) will appear.[14]

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100

    • Plot % Remaining versus Time for each condition (pH, temperature).

Data Interpretation:

Summarize your findings in a table to easily compare conditions.

ConditionTime (hr)% Parent Compound Remaining
pH 6.0, 25°C 0100
199.5
498.1
896.2
pH 7.2, 37°C 0100
195.3
482.4
865.7
pH 8.5, 37°C 0100
175.1
440.6
815.2

This is example data. Based on these results, the combination of pH 6.0 and 25°C provides the greatest stability. The combination of pH 8.5 and 37°C leads to rapid degradation. This empirical data allows you to make informed decisions to ensure the integrity of your main experiments.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH.
  • Forced Degrad
  • Handling and Storing Chemicals. (2017, July 10). Lab Manager.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • Chloromethyl-modified Ru(ii) complexes enabling large pH jumps at low concentrations through photoinduced hydrolysis. (2019, October 24). PMC.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15). IJRPR.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31). AJPO JOURNALS.
  • Biological Buffers: The Key to Successful Experiments. (2023, August 2). Hopax Fine Chemicals.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12).
  • Effect of pH on the stability of plant phenolic compounds. (2000, June 15). PubMed.
  • Universal buffers for use in biochemistry and biophysical experiments. (2015, August 14). AIMS Press.
  • Reproducibility with Biological Buffers. Sigma-Aldrich.
  • Effect of pH on the Stability of Plant Phenolic Compounds (2000). SciSpace.

Sources

Validation & Comparative

A Comparative Guide to 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[1] This guide provides a comparative analysis of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole and other imidazopyrazole analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. While direct experimental data for 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is limited in the current literature, this guide will extrapolate its potential characteristics based on the established biological profiles of closely related analogs.

The Imidazo[1,2-b]pyrazole Core: A Versatile Pharmacophore

The fused heterocyclic system of imidazo[1,2-b]pyrazole offers a unique three-dimensional structure that allows for diverse substitutions, leading to a broad range of pharmacological effects. Researchers have extensively explored the modification of this scaffold at various positions, primarily at the C-2, C-3, C-6, and C-7 positions, to optimize biological activity and selectivity.[1][2]

Comparative Analysis of Imidazopyrazole Analogs

The biological activity of imidazopyrazole derivatives is highly dependent on the nature and position of their substituents. This section will compare the performance of various analogs, with a focus on anticancer and anti-inflammatory activities, to infer the potential of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of imidazo[1,2-b]pyrazole derivatives against various cancer cell lines.[2][3] The substitution pattern on the imidazopyrazole core plays a crucial role in determining the potency and selectivity of these compounds.

For instance, studies on C-2/C-6/C-7 trisubstituted and C-2/C-3/C-6/C-7 tetrasubstituted imidazo[1,2-b]pyrazoles have demonstrated significant in vitro growth inhibitory activities. Specifically, certain analogs have shown IC50 values in the sub-micromolar to low micromolar range against human and murine cancer cell lines.

Table 1: Comparative Anticancer Activity of Selected Imidazo[1,2-b]pyrazole Analogs

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Analog A 2-Aryl, 6-Aryl, 7-AmideMCF-7 (Breast)5.2[2]
Analog B 2-Aryl, 6-Aryl, 7-AmideHL-60 (Leukemia)0.183[2]
Analog C 2,3,6-TriarylVarious<10
Analog D C-7 AminomethylatedVarious<10[4]

The data in Table 1 underscores the significance of the substituent at the C-7 position. The presence of an amide or an aminomethyl group at this position appears to be favorable for anticancer activity.[2][4] The chloromethyl group in 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is a reactive electrophilic moiety. This functional group could potentially engage in covalent interactions with nucleophilic residues in biological targets, such as enzymes or proteins, which could lead to potent and irreversible inhibition. This mechanism of action could translate to significant cytotoxic effects against cancer cells. The methyl group at the 1-position is a common feature in many active analogs and is generally considered to enhance metabolic stability and cell permeability.

Anti-inflammatory Activity

The imidazopyrazole scaffold has also been investigated for its anti-inflammatory potential.[1][5] Certain derivatives have been shown to inhibit the production of reactive oxygen species (ROS) and modulate inflammatory pathways.[1][5]

Hybrid molecules linking pyrazole and imidazopyrazole scaffolds to other pharmacophores have been synthesized and evaluated for their ability to inhibit phosphodiesterases (PDEs), which are key enzymes in the inflammatory cascade.[5]

Table 2: Anti-inflammatory Activity of Selected Imidazopyrazole Analogs

Compound IDScaffoldTarget/AssayActivityReference
Hybrid Analog 1 Imidazopyrazole-CatecholROS Production InhibitionActive[5]
Hybrid Analog 2 Imidazopyrazole-CatecholPDE4B InhibitionModerate[5]
Analog E 2,3-dihydro-imidazo[1,2-b]pyrazoleChemotaxis InhibitionIC50 = 1.2 - 3.8 nM[6]

The data suggests that the imidazopyrazole core is a valid starting point for the development of novel anti-inflammatory agents. The specific contribution of a 7-(chloromethyl) substituent to the anti-inflammatory profile is not yet determined. However, its reactivity could lead to interactions with key inflammatory mediators.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for the synthesis and biological evaluation of imidazopyrazole analogs, based on established protocols from the literature.

General Synthesis of the Imidazo[1,2-b]pyrazole Scaffold

The synthesis of the imidazo[1,2-b]pyrazole core typically involves the cyclocondensation of an aminopyrazole with a suitable α-haloketone or a related bifunctional electrophile.[7] Subsequent functionalization at various positions can be achieved through standard organic chemistry transformations.

Step-by-Step Synthesis Workflow:

cluster_synthesis Synthesis of Imidazo[1,2-b]pyrazole Core cluster_functionalization Functionalization Aminopyrazole Substituted Aminopyrazole Cyclocondensation Cyclocondensation Aminopyrazole->Cyclocondensation AlphaHaloKetone α-Haloketone AlphaHaloKetone->Cyclocondensation ImidazopyrazoleCore Imidazo[1,2-b]pyrazole Scaffold Cyclocondensation->ImidazopyrazoleCore Core Imidazo[1,2-b]pyrazole Scaffold Halogenation Halogenation Core->Halogenation e.g., NBS Formylation Formylation Core->Formylation e.g., Vilsmeier-Haack Coupling Coupling Halogenation->Coupling e.g., Suzuki, Sonogashira FurtherDerivatization FurtherDerivatization Formylation->FurtherDerivatization

Caption: General synthetic workflow for imidazo[1,2-b]pyrazole analogs.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

cluster_workflow MTT Assay Workflow A Seed Cells B Add Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizer E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on imidazopyrazole analogs provide valuable insights into their SAR.

center Imidazo[1,2-b]pyrazole Core C2 C-2 Position (Aryl/Heteroaryl) center->C2 Modulates Potency C3 C-3 Position (Aryl/Heteroaryl) center->C3 Influences Selectivity C6 C-6 Position (Aryl/Alkyl) center->C6 Affects Lipophilicity C7 C-7 Position (Amide/Amine/Halomethyl) center->C7 Key for Activity N1 N-1 Position (Alkyl) center->N1 Enhances Stability

Caption: Key positions for substitution on the imidazo[1,2-b]pyrazole scaffold.

The C-7 position appears to be a critical determinant of biological activity. The introduction of various functional groups at this position has led to compounds with potent anticancer properties.[2][4] The proposed 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole , with its reactive chloromethyl group, represents an intriguing yet under-explored analog. Its potential as a covalent inhibitor warrants further investigation. The methyl group at the N-1 position is anticipated to improve pharmacokinetic properties.

Conclusion and Future Directions

The imidazo[1,2-b]pyrazole scaffold remains a highly promising framework for the design of novel therapeutic agents. While a significant body of research exists on various analogs, a clear opportunity exists to explore the unique chemical properties of derivatives such as 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole . Future research should focus on the synthesis and comprehensive biological evaluation of this and related haloalkyl analogs to fully elucidate their therapeutic potential and mechanism of action. The potential for covalent targeting by the chloromethyl group could lead to the development of highly potent and selective inhibitors for various disease targets.

References

  • Grosse, S., et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry, 84, 718-730. [Link]

  • Kovács, D., et al. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. European Journal of Medicinal Chemistry, 155, 695-709. [Link][2]

  • Brullo, C., et al. (2020). Insights into the Pharmacological Activity of the Imidazo−Pyrazole Scaffold. ChemMedChem, 15(24), 2446-2456. [Link][1]

  • Shirvan, M. G., et al. (2019). Synthesis of novel series of 7,7′-(substituted methylene)bis-imidazo[1,2-b]pyrazoles via an acid catalyzed one-pot three-component reaction. New Journal of Chemistry, 43(3), 1435-1442. [Link][7]

  • Ansari, A., et al. (2017). Current status of pyrazole and its biological activities. Journal of the Serbian Chemical Society, 82(1), 1-27. [Link]

  • Talaviya, R. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 270, 01004. [Link][8]

  • Kumari, S., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link][3]

  • Asif, M. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link][9]

  • Fallacara, A. L., et al. (2018). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. Medicinal Chemistry, 14(6), 565-574. [Link][10]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5575. [Link][11]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and anti-inflammatory activity of some pyrazole derivatives. Medicinal Chemistry Research, 21(10), 3049-3057. [Link]

  • Brullo, C., et al. (2018). New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. Molecules, 23(11), 2828. [Link][5]

  • Ardiansah, B. (2017). Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 45-51. [Link][4]

  • Schenone, S., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1986. [Link][12]

  • Kumar, D., & Kumar, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 105-112. [Link][6]

Sources

HPLC Method Validation for 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is a highly reactive, fused bicyclic heteroaromatic intermediate. It serves as a critical building block in the synthesis of advanced pharmaceutical architectures, including novel CRF1 receptor antagonists and targeted kinase inhibitors[1]. Because the chloromethyl moiety is an active electrophile designed for downstream nucleophilic substitution, it is inherently unstable.

Developing a robust High-Performance Liquid Chromatography (HPLC) method to assess its purity requires balancing chromatographic retention with the chemical stability of the analyte. As an Application Scientist, you must navigate two primary analytical challenges:

  • Basicity of the Imidazopyrazole Core: The three nitrogen atoms in the fused ring system readily interact with unendcapped silanols on standard silica-based columns, leading to severe peak tailing.

  • Solvolysis & Hydrolysis: The chloromethyl group is highly susceptible to hydrolysis (yielding the hydroxymethyl derivative) and solvolysis (yielding alkoxymethyl derivatives if alcohols are used as diluents).

The analytical method must operate as a self-validating system —it must definitively prove that any detected impurities are present in the bulk batch and are not artifacts generated by the HPLC run itself.

Stationary Phase Selection: A Comparative Analysis

To establish the most reliable method, we evaluated three distinct stationary phases. The goal was to achieve baseline resolution ( Rs​>2.0 ) between the active pharmaceutical ingredient (API) and its primary degradation product, 7-(hydroxymethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole (Impurity A), while maintaining optimal peak symmetry.

Table 1: Stationary Phase Performance Comparison

(Mobile Phase: Water/Acetonitrile with 0.1% TFA, pH 2.0; Flow Rate: 1.0 mL/min; Temp: 25°C)

ParameterC18 (Octadecyl)Polar-Embedded C18Phenyl-Hexyl
Retention Time (min) 6.55.87.2
Tailing Factor ( Tf​ ) 1.451.151.02
Theoretical Plates ( N ) 8,50010,20013,400
Resolution ( Rs​ ) 1.82.54.2
Primary Mechanism HydrophobicHydrophobic + H-BondingHydrophobic + π−π
Mechanistic Justification (Causality)

Why does the Phenyl-Hexyl column drastically outperform standard C18? Standard C18 relies exclusively on hydrophobic partitioning. For an electron-rich heteroaromatic system like imidazo[1,2-b]pyrazole, this results in poor selectivity and secondary silanol interactions.

By utilizing a Phenyl-Hexyl stationary phase, we introduce π−π interactions between the stationary phase's phenyl ring and the analyte's fused bicyclic core. This orthogonal retention mechanism dramatically improves selectivity ( Rs​=4.2 ) and effectively shields the silica surface, yielding perfectly symmetrical peaks ( Tf​=1.02 ). Furthermore, 0.1% Trifluoroacetic Acid (TFA) is chosen over phosphate buffer to act as a volatile ion-pairing agent, ensuring the method is directly transferable to LC-MS for unknown impurity characterization.

Degradation Pathways & Specificity

Understanding the degradation pathways is critical for sample preparation. Methanol and ethanol must be strictly avoided as diluents, as they will trigger solvolysis, creating artificial impurities. Acetonitrile is the mandatory diluent for this assay.

Degradation API 7-(chloromethyl)-1-methyl -1H-imidazo[1,2-b]pyrazole Hydrolysis Hydrolysis (H2O in Mobile Phase) API->Hydrolysis Solvolysis Solvolysis (MeOH Diluent) API->Solvolysis ImpA 7-(hydroxymethyl)-1-methyl -1H-imidazo[1,2-b]pyrazole (Impurity A) Hydrolysis->ImpA ImpB 7-(methoxymethyl)-1-methyl -1H-imidazo[1,2-b]pyrazole (Impurity B) Solvolysis->ImpB

Fig 1. Primary degradation pathways of the chloromethyl intermediate.

Step-by-Step Method Validation Protocol

The recent mandate a lifecycle approach to analytical procedure validation, emphasizing robustness, multivariate approaches, and fit-for-purpose design[2]. Regulatory bodies like the require that methods for reactive intermediates rigorously evaluate specificity through forced degradation[3].

Validation S1 1. Specificity Forced Degradation S2 2. Linearity LOQ to 150% S1->S2 S3 3. Precision Repeatability S2->S3 S4 4. Accuracy Spike Recovery S3->S4 S5 5. Robustness DoE Approach S4->S5

Fig 2. ICH Q2(R2) lifecycle approach to analytical method validation.

Phase 1: System Suitability Testing (SST) - The Self-Validating Core
  • Causality: Before validation parameters are tested, the system must prove it is capable of the analysis to prevent false failures.

  • Protocol: Inject the standard solution (100 µg/mL) six times.

  • Acceptance Criteria: %RSD of peak area ≤1.0% . Resolution between API and Impurity A ≥2.0 . Tailing factor ≤1.5 .

Phase 2: Specificity & Forced Degradation
  • Causality: To prove the method is stability-indicating, we must force the chloromethyl group to degrade and ensure the parent peak remains spectrally pure.

  • Protocol: Subject the API to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, thermal (60°C), and photolytic stress. Analyze using Photo Diode Array (PDA) detection.

  • Acceptance Criteria: The Peak Purity Angle must be less than the Peak Purity Threshold across all stressed samples.

Phase 3: Linearity & Range
  • Causality: Ensures the detector response is directly proportional to concentration across the operational range.

  • Protocol: Prepare 6 concentration levels from the Limit of Quantitation (LOQ, ~0.05 µg/mL) to 150% of the nominal target concentration (150 µg/mL).

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤5% of the 100% response.

Phase 4: Precision & Accuracy
  • Causality: Confirms that the method is free from random error (Precision) and does not cause loss of the analyte during extraction (Accuracy).

  • Protocol (Precision): Prepare 6 independent sample solutions from the same batch. Analyze on Day 1 (Repeatability) and Day 2 by a different analyst (Intermediate Precision).

  • Protocol (Accuracy): Spike known amounts of Impurity A into the API matrix at 50%, 100%, and 150% of the specification limit (e.g., 0.15%).

  • Acceptance Criteria: Precision overall %RSD ≤2.0% . Accuracy recovery must fall between 95.0% and 105.0%.

Phase 5: Robustness
  • Causality: Proves the method can withstand minor, deliberate variations in normal laboratory environments.

  • Protocol: Vary flow rate ( ±0.1 mL/min) and mobile phase pH ( ±0.2 units).

  • Critical Insight on Temperature: Column temperature must be strictly controlled at 25°C . Elevated temperatures (e.g., 40°C), often used to reduce backpressure in UHPLC, will trigger on-column hydrolysis of the chloromethyl group. This artificially inflates Impurity A levels, compromising the self-validating integrity of the assay.

Conclusion

Validating an HPLC method for 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole requires a deep understanding of its chemical reactivity. By selecting a Phenyl-Hexyl stationary phase for optimal π−π selectivity, utilizing an aprotic diluent (Acetonitrile), and strictly controlling column temperature to 25°C, scientists can successfully prevent on-column degradation. This yields a highly robust, stability-indicating analytical procedure fully compliant with modern regulatory standards.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Website. [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Europa.eu.[Link]

  • Journal of Medicinal Chemistry. "Design, Synthesis, and Structure–Activity Relationships of Novel Pyrazolo[5,1-b]thiazole Derivatives". ACS Publications. [Link]

Sources

Validating Structural Identity of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole: 2D NMR vs. Alternative Platforms

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide on validating the structural identity of complex fused heterocycles, specifically focusing on 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

For researchers in medicinal chemistry and drug development, fused nitrogen-rich heterocycles like the imidazo[1,2-b]pyrazole scaffold present significant analytical challenges. When functionalizing this core—such as synthesizing 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole—confirming the exact regiochemistry of the alkylation and substitution events is critical. Alkylation could theoretically occur at N1 or N6, while electrophilic substitutions could target C2, C3, C5, or C7.

This guide objectively compares the performance of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical platforms and provides a field-proven, self-validating 2D NMR workflow to unambiguously assign the 1,7-regioisomer.

Platform Comparison: Selecting the Right Analytical Tool

While High-Resolution Mass Spectrometry (HRMS) and 1D NMR are standard in synthetic workflows, they fall short for definitive regiochemical assignment of fused heteroaromatics. Below is a comparison of the primary analytical platforms used for structural validation.

Analytical PlatformRegiochemical ResolutionThroughputSample RequirementKey Limitations
2D NMR (HSQC, HMBC, ROESY) Definitive (Gold Standard) Medium (2–4 hours)5–15 mgRequires high-field magnet (≥500 MHz) and cryoprobe for optimal HMBC sensitivity.
1D NMR (¹H, ¹³C) + HRMS AmbiguousHigh (< 30 mins)< 1 mgCannot distinguish between N1/N6 alkylation or C6/C7 substitution due to unpredictable scalar couplings [1].
X-Ray Crystallography Definitive (Absolute config.)Low (Days–Weeks)Single CrystalHighly dependent on the molecule's ability to form high-quality, diffracting crystals.

Verdict: 2D NMR is the most pragmatic and definitive platform for validating the structural identity of imidazo[1,2-b]pyrazoles in solution, bypassing the crystallization bottleneck while providing superior regiochemical confidence over 1D techniques.

Mechanistic Causality: The "Why" Behind the 2D NMR Strategy

To build a self-validating analytical system, you must move beyond simple chemical shift predictions and rely on fundamental quantum mechanical interactions: scalar couplings ( J ) and dipolar cross-relaxation (NOE).

Why HMBC is Non-Negotiable

In the imidazo[1,2-b]pyrazole core, the bridgehead carbon (C3a ) and bridgehead nitrogen (N4 ) lack attached protons. 1D ¹H NMR cannot bridge the two rings. Heteronuclear Multiple Bond Correlation (HMBC) detects 2-bond ( 2JCH​ ) and 3-bond ( 3JCH​ ) couplings. By tracing the 3JCH​ correlations from the 1-methyl protons and the 7-chloromethyl protons to the quaternary bridgehead carbon (C3a), we can map the entire carbon skeleton.

The Critical Choice: ROESY over NOESY

A common pitfall in small molecule NMR is the blind application of NOESY. 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole has a molecular weight of ~185 Da. In standard NMR solvents at room temperature, molecules of this size often fall into the "extreme narrowing limit" where the rotational correlation time ( τc​ ) results in a near-zero Nuclear Overhauser Effect (NOE). Expert Choice: We utilize Rotating-frame Overhauser Effect Spectroscopy (ROESY ). Because ROESY spin-locks the magnetization, the cross-relaxation rate is always positive, guaranteeing the detection of spatial proximities regardless of the molecule's tumbling rate.

Step-by-Step Experimental Protocol

This protocol is optimized for a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize the signal-to-noise ratio for quaternary carbons.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO- d6​ . DMSO is preferred over CDCl 3​ as it disrupts intermolecular hydrogen bonding and sharpens the signals of nitrogen-rich heterocycles.

  • Standardization: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

Phase 2: Acquisition Parameters
  • Multiplicity-Edited HSQC:

    • Purpose: Assign all directly bonded C-H pairs and distinguish CH/CH 3​ (positive phase) from CH 2​ (negative phase).

    • Parameters: 256 t1​ increments, 4 scans per increment, 1JCH​ optimized for 145 Hz.

  • HMBC:

    • Purpose: Establish the carbon skeleton and anchor the substituents.

    • Parameters: 512 t1​ increments, 8 scans per increment. Crucial: Optimize the long-range coupling delay for nJCH​ = 8 Hz, which is ideal for conjugated heteroaromatics.

  • ROESY:

    • Purpose: Orthogonal spatial validation of regiochemistry.

    • Parameters: 256 t1​ increments, 16 scans. Apply a continuous wave (CW) spin-lock pulse of 200 ms . (Avoid longer mixing times to prevent spin diffusion).

Phase 3: Processing
  • Apply a squared sine-bell apodization function in both dimensions ( F1 and F2 ) prior to Fourier transformation to enhance resolution.

  • Apply baseline correction (e.g., Whittaker smoother) to remove artifacts.

Data Interpretation: A Self-Validating Workflow

The structural assignment must be treated as a logical proof. We establish the core, anchor the substituents, and orthogonally verify via spatial proximity.

Step 1: Anchoring the Substituents via HMBC
  • 1-Methyl Assignment: The singlet for the N-CH 3​ group (~3.8 ppm) will show a strong 3JCH​ HMBC correlation to C2 . It will not show a correlation to C5, confirming alkylation at N1 rather than N6.

  • 7-Chloromethyl Assignment: The CH 2​ singlet (~4.8 ppm) will show 2JCH​ to C7 and a critical 3JCH​ to the bridgehead carbon C3a . If the chloromethyl group were at C6, it would correlate to C5 and C7, but not C3a (which would be 4 bonds away).

Step 2: Walking the Perimeter
  • H-5 Identification: The isolated proton on the imidazole ring (H-5) will appear as a singlet. In HMBC, H-5 will show 3JCH​ correlations to both C3a and C7 , locking the imidazole ring sequence as N4-C5-N6-C7-C3a.

  • H-2 and H-3 Identification: H-2 and H-3 will appear as doublets ( 3JHH​ ~ 2-3 Hz). H-2 correlates to C3a, while H-3 correlates to C2 and C3a.

Step 3: Orthogonal Validation via ROESY

To ensure the HMBC network is interpreted correctly, we cross-reference with ROESY spatial data:

  • N1-CH 3​ to H-2: A strong ROESY cross-peak confirms the methyl is adjacent to the C2 proton.

  • Peri-Proximity (The Clincher): In the planar 5,5-fused system, C3 and C7 are "peri-like" positions across the bridgehead (C3a). The 7-CH 2​ Cl protons will show a distinct ROESY correlation to H-3 . This spatial interaction is physically impossible if the chloromethyl group were located at C5 or C6 [2].

Logical Relationship Visualization

The following diagram illustrates the self-validating network of HMBC and ROESY correlations that unambiguously prove the structure.

NMR_Logic 1-CH3 1-CH3 H-2 H-2 1-CH3->H-2 ROESY C2 C2 1-CH3->C2 HMBC (3J) C3a C3a H-2->C3a HMBC (3J) H-3 H-3 H-3->C2 HMBC (2J) H-5 H-5 H-5->C3a HMBC (3J) C7 C7 H-5->C7 HMBC (3J) 7-CH2Cl 7-CH2Cl 7-CH2Cl->H-3 ROESY (Peri) 7-CH2Cl->H-5 ROESY 7-CH2Cl->C3a HMBC (3J) 7-CH2Cl->C7 HMBC (2J) C3 C3 C5 C5

Orthogonal 2D NMR validation network for 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

Conclusion

Relying solely on 1D NMR and MS for complex fused heterocycles introduces unacceptable risk into the drug development pipeline. By employing a rigorous 2D NMR workflow—specifically utilizing HMBC to map the quaternary bridgehead carbons and ROESY to capture critical peri-spatial relationships—researchers can achieve absolute regiochemical certainty without the bottleneck of X-ray crystallography [3].

References

  • Demjén, A., Gyuris, M., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2015). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry.[Link]

  • Razmienė, B., et al. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules.[Link]

  • Choi, J. S., et al. (2011). Synthesis and characterization of IMPY derivatives that regulate metal-induced amyloid-β aggregation. PubMed (NIH).[Link]

A Comparative Analysis of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole and Standard Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of kinase inhibitor discovery, novel heterocyclic scaffolds are of paramount interest for their potential to yield potent and selective therapeutic agents. This guide provides a comparative analysis of a representative of the imidazo[1,2-b]pyrazole scaffold, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole, against two well-characterized standard kinase inhibitors: the broadly active Staurosporine and the multi-targeted clinical drug, Dasatinib. While specific experimental data for 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is not extensively available in the public domain, this guide will leverage data from structurally related imidazo[1,2-b]pyrazole and imidazo[1,2-b]pyridazine derivatives to project its potential inhibitory profile.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by experimental data and methodologies to inform inhibitor selection and development strategies.

Introduction to Kinase Inhibitors and the Imidazo[1,2-b]pyrazole Scaffold

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for drug development. Kinase inhibitors are designed to block the activity of these enzymes, thereby disrupting the signaling pathways that drive disease progression.

The selectivity of a kinase inhibitor across the human kinome is a critical determinant of its therapeutic efficacy and potential for off-target toxicity. Inhibitors are broadly classified based on their interaction with the kinase active site and their selectivity profile. Some, like Staurosporine, are promiscuous, binding to a wide range of kinases with high affinity, which makes them valuable research tools but generally unsuitable for therapeutic use due to toxicity.[1][2] Others, such as Dasatinib, are multi-targeted, potently inhibiting a specific subset of kinases, offering a therapeutic advantage in diseases driven by multiple signaling pathways.[3][4][5]

The imidazo[1,2-b]pyrazole scaffold has emerged as a promising framework in the design of novel kinase inhibitors. Derivatives of the related imidazo[1,2-b]pyridazine have shown potent inhibitory activity against a range of kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[6][7][8] Furthermore, the broader class of pyrazole-based inhibitors has been successfully developed to target kinases such as Aurora kinases and Bcr-Abl.[9] The 1H-imidazo[1,2-b]pyrazole scaffold can be considered a non-classical isostere of indole, a common moiety in bioactive compounds, and its unique chemical properties may offer advantages in terms of aqueous solubility and other pharmacokinetic parameters.[10]

Comparative Kinase Inhibition Profiles

The following table summarizes the known or anticipated kinase inhibition profiles of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole (projected based on related scaffolds) against Staurosporine and Dasatinib.

Inhibitor Class Primary Targets (Representative IC50/K_d_) Selectivity Profile
7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole Imidazo[1,2-b]pyrazoleProjected based on related scaffolds to potentially inhibit DYRKs, CLKs, Aurora Kinases, FLT3, BTKAnticipated to be selective to semi-selective, depending on specific substitutions.
Staurosporine Microbial AlkaloidPan-kinase inhibitor (IC50 < 100 nM for a majority of kinases)[11]Broadly promiscuous, binds to the ATP-binding site of most kinases.[1][2][11]
Dasatinib Multi-targeted Tyrosine Kinase InhibitorBCR-ABL (IC50 < 1 nM), SRC family kinases (IC50 < 1 nM), c-KIT, PDGFRβ, Ephrin receptors.[4][5]Multi-targeted, with high potency against a specific subset of tyrosine kinases.[3][5]

Note: IC50 and K_d_ values are highly dependent on assay conditions. The data presented here is for comparative purposes.

Mechanism of Action

The majority of small molecule kinase inhibitors, including Staurosporine and Dasatinib, are ATP-competitive, binding to the ATP-binding pocket of the kinase in its active or inactive conformation.[12][13]

  • Staurosporine acts as a prototypical ATP-competitive inhibitor, with its extended aromatic system forming extensive interactions with the kinase hinge region and other conserved residues within the ATP-binding site.[1][2] This promiscuity arises from its ability to recognize a common set of atoms in the kinase hinge region that are also recognized by adenine.[2]

  • Dasatinib is also an ATP-competitive inhibitor, but it exhibits a degree of conformational flexibility that allows it to bind to both the active and inactive conformations of some of its target kinases. Its broader inhibition profile compared to first-generation inhibitors like imatinib is attributed to its ability to accommodate different kinase conformations.[3]

  • Imidazo[1,2-b]pyrazole derivatives are also anticipated to be ATP-competitive inhibitors. The scaffold's nitrogen atoms are positioned to form hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors. The specific substitutions on the imidazo[1,2-b]pyrazole core would then dictate the selectivity for different kinases by interacting with more variable regions of the ATP-binding pocket.[9]

Experimental Methodologies

The characterization of kinase inhibitors involves a suite of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the kinase of interest, its specific substrate, ATP, and varying concentrations of the test inhibitor (e.g., 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole).

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.

  • Signal Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by plotting the luminescent signal against the inhibitor concentration.

Causality: The choice of a luminescent-based assay like ADP-Glo™ provides high sensitivity and a broad dynamic range, making it suitable for screening and profiling a wide variety of kinases. The depletion of unused ATP in the first step is crucial to minimize background signal and ensure that the measured luminescence is directly proportional to the ADP produced by the kinase reaction.

Cellular Proliferation Assay (Example: MTT Assay)

This assay assesses the effect of a kinase inhibitor on the proliferation of cancer cell lines known to be dependent on the target kinase.

Protocol:

  • Cell Seeding: Cancer cells (e.g., K562 for Bcr-Abl inhibitors) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value is calculated, representing the concentration of the inhibitor that reduces cell proliferation by 50%.

Causality: The MTT assay provides a measure of the inhibitor's ability to exert a biological effect in a cellular context. It is a self-validating system in that a reduction in formazan production directly correlates with a decrease in metabolically active, viable cells, indicating either cytostatic or cytotoxic effects of the compound.

Visualizing Signaling and Experimental Workflows

Kinase_Inhibition_Pathway cluster_0 Kinase Activity cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Downstream Signaling Downstream Signaling Phospho_Substrate->Downstream Signaling Inhibitor 7-(chloromethyl)-1-methyl-1H- imidazo[1,2-b]pyrazole Inhibitor->Kinase Binds to ATP pocket Cell Proliferation Cell Proliferation Inhibitor->Cell Proliferation Inhibits Downstream Signaling->Cell Proliferation

Caption: ATP-competitive inhibition of a kinase by 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) IC50_determination IC50 Determination Kinase_Assay->IC50_determination Selectivity_Profiling Kinome-wide Selectivity Screen IC50_determination->Selectivity_Profiling Cell_Culture Target-Dependent Cell Line Culture Selectivity_Profiling->Cell_Culture Informs cell line selection Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Western_Blot Western Blot for Pathway Modulation Cell_Culture->Western_Blot

Caption: Integrated workflow for the characterization of a novel kinase inhibitor.

Conclusion and Future Directions

The imidazo[1,2-b]pyrazole scaffold represents a promising starting point for the development of novel kinase inhibitors. While 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole itself requires further experimental characterization, the collective evidence from related compounds suggests its potential to be developed into a selective or multi-targeted inhibitor.

A direct comparison with standard inhibitors like the promiscuous Staurosporine and the clinically successful multi-targeted agent Dasatinib highlights the spectrum of kinase inhibitor profiles. The ultimate goal in drug discovery is to design inhibitors with a carefully tailored selectivity profile to maximize therapeutic efficacy while minimizing off-target effects. Future work on 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole and its analogs should focus on comprehensive kinome-wide screening to elucidate its selectivity profile, followed by cell-based assays to confirm its on-target activity and therapeutic potential.

References

  • Fry, D. W., & Garrett, M. D. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 31-41. [Link]

  • Sharma, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 296. [Link]

  • Ward, S., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 270, 116292. [Link]

  • Wikipedia. (n.d.). Staurosporine. [Link]

  • Karaman, M. W., et al. (2009). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Chemical Biology & Drug Design, 74(1), 16-24. [Link]

  • Weatherald, J., et al. (2017). Comparison of kinase inhibition profiles for imatinib and dasatinib. ResearchGate. [Link]

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  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 3540-3549. [Link]

  • Koster, H., et al. (2009). Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry. Methods in Molecular Biology, 527, 235-249. [Link]

  • Debdab, M., et al. (2011). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. ResearchGate. [Link]

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  • Anastassiadis, T., et al. (2011). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 108(40), 16572-16577. [Link]

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  • Wang, X., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

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Sources

A Senior Application Scientist's Guide to Benchmarking the Reaction Kinetics of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Potency and Selectivity in Covalent Modulators

In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors is undergoing a significant renaissance. The ability to form a stable, covalent bond with a biological target offers distinct advantages in terms of prolonged pharmacodynamic effects and enhanced potency. Within this class of molecules, electrophilic warheads are the reactive keystones, and their inherent kinetic profiles are critical determinants of both efficacy and safety. A warhead that is too reactive can lead to off-target effects and potential toxicity, while one with insufficient reactivity may not achieve the desired therapeutic occupancy.

This guide focuses on 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole, a heterocyclic compound bearing a reactive chloromethyl group. The imidazo[1,2-b]pyrazole scaffold is of significant interest in medicinal chemistry, with derivatives showing a range of biological activities.[1][2] The introduction of a chloromethyl group positions this molecule as a potential alkylating agent for covalent drug design. However, to effectively utilize this scaffold, a rigorous understanding of its reaction kinetics is paramount.

This document provides a comprehensive framework for benchmarking the reaction kinetics of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole against established electrophilic alkylating agents. We will delve into the theoretical underpinnings of its reactivity, propose a robust experimental design for kinetic analysis, and present a clear methodology for data interpretation and comparison. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize and optimize novel covalent modifiers.

Theoretical Framework: Understanding the Reactivity of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

The reactivity of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole as an alkylating agent is dictated by the electronic properties of the imidazopyrazole ring system and the nature of the chloromethyl leaving group. The fused heterocyclic system, with its nitrogen atoms, influences the electron density of the ring and, consequently, the stability of the transition state during nucleophilic substitution.[3]

The proposed mechanism of alkylation is likely to proceed via a bimolecular nucleophilic substitution (SN2) pathway, where a nucleophilic residue from a target molecule attacks the methylene carbon, displacing the chloride ion. The rate of this reaction is dependent on several factors, including the nucleophilicity of the attacking species, the solvent environment, and the inherent electrophilicity of the chloromethyl group.

To provide a meaningful benchmark, we will compare the kinetic profile of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole with two well-characterized alkylating agents: iodoacetamide and chlorambucil.

  • Iodoacetamide: A classic, highly reactive SN2 alkylating agent often used as a positive control in covalent fragment screening. Its high reactivity is due to the excellent leaving group ability of the iodide ion.

  • Chlorambucil: A nitrogen mustard-based anticancer drug that forms a reactive aziridinium ion intermediate.[4][5] Its mechanism is more complex than a simple SN2 reaction, providing a different kinetic and mechanistic comparator.[6]

By benchmarking against these standards, we can position 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole on a spectrum of electrophilic reactivity.

Experimental Design: A Head-to-Head Kinetic Comparison

To objectively assess the reaction kinetics, a standardized experimental setup is crucial. We propose a pseudo-first-order kinetic experiment using a model nucleophile, such as glutathione (GSH), and monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions of: - 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole - Iodoacetamide - Chlorambucil - Glutathione (GSH) C Equilibrate reactants to 37°C A->C B Prepare reaction buffer (e.g., PBS, pH 7.4) B->C D Initiate reaction by mixing electrophile and GSH (pseudo-first-order conditions: [GSH] >> [Electrophile]) C->D E Quench aliquots at specific time points (e.g., with formic acid) D->E F Analyze quenched samples by HPLC E->F G Quantify the disappearance of the electrophile peak area F->G H Plot ln([Electrophile]t / [Electrophile]0) vs. time G->H I Determine the observed rate constant (k_obs) from the slope H->I J Calculate the second-order rate constant (k2) = k_obs / [GSH] I->J

Caption: Workflow for determining second-order rate constants.

Detailed Protocol
  • Reagent Preparation:

    • Prepare 10 mM stock solutions of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole, iodoacetamide, and chlorambucil in a suitable organic solvent (e.g., DMSO).

    • Prepare a 100 mM stock solution of glutathione (GSH) in the reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a quenching solution of 10% formic acid in water.

  • Reaction Setup:

    • In a temperature-controlled environment (e.g., a 37°C water bath), prepare the reaction mixture by adding the GSH stock solution to the reaction buffer to a final concentration of 1 mM.

    • Initiate the reaction by adding the electrophile stock solution to the GSH-containing buffer to a final concentration of 0.1 mM. The final reaction volume should be sufficient for time-course sampling.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution. This will protonate the remaining GSH and stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC with UV detection. The mobile phase and column should be optimized to achieve good separation between the electrophile, GSH, and the resulting conjugate.

    • Monitor the disappearance of the electrophile peak at a suitable wavelength.

  • Data Analysis:

    • For each time point, determine the peak area of the electrophile.

    • Plot the natural logarithm of the ratio of the peak area at time t to the initial peak area (ln(At/A0)) against time.

    • The slope of the resulting linear plot will be the negative of the observed pseudo-first-order rate constant (-kobs).

    • Calculate the second-order rate constant (k2) using the equation: k2 = kobs / [GSH].

Data Presentation and Interpretation

The primary output of this study will be the second-order rate constants (k2) for the reaction of each electrophile with glutathione. These values provide a quantitative measure of the intrinsic reactivity of each compound.

Table 1: Comparative Reaction Kinetics with Glutathione

CompoundSecond-Order Rate Constant (k2) [M-1s-1] (Hypothetical)Relative Reactivity (vs. 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole)
7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazolek2,test1.0
Iodoacetamidek2,iodok2,iodo / k2,test
Chlorambucilk2,chlork2,chlor / k2,test

The hypothetical data in Table 1 would allow for a direct comparison of the reactivity of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole with the established benchmarks. A higher k2 value indicates a faster reaction rate and, therefore, a more reactive electrophile.

Logical Framework for Reactivity Assessment

G cluster_0 Experimental Determination cluster_1 Comparative Analysis cluster_2 Reactivity Classification cluster_3 Potential Application k2_test k2 of Test Compound comparison Relative Reactivity Calculation k2_test->comparison k2_iodo k2 of Iodoacetamide k2_iodo->comparison k2_chlor k2 of Chlorambucil k2_chlor->comparison classification Classification comparison->classification high High Reactivity: - Potential for broad activity - Risk of off-target effects classification->high k2_test ≈ k2_iodo moderate Moderate Reactivity: - Good balance of potency and selectivity - Ideal for targeted covalent inhibitors classification->moderate k2_chlor < k2_test < k2_iodo low Low Reactivity: - May require proximity binding for efficacy - Potentially higher selectivity classification->low k2_test ≤ k2_chlor

Caption: Decision framework for classifying electrophile reactivity.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the reaction kinetics of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. By comparing its reactivity to well-established standards like iodoacetamide and chlorambucil, researchers can gain valuable insights into its potential as a covalent warhead in drug discovery.

The proposed experimental workflow provides a clear and reproducible method for determining second-order rate constants, enabling an objective comparison. The resulting data will be instrumental in guiding the selection and optimization of this and other novel electrophiles for the development of next-generation covalent therapeutics.

Future studies should expand upon this framework to include a broader panel of nucleophiles, representing different amino acid side chains (e.g., cysteine, lysine, histidine), and to investigate the influence of pH and solvent conditions on the reaction kinetics. Such studies will provide a more complete picture of the reactivity profile and inform the rational design of selective and potent covalent inhibitors.

References

  • Studies on the clinical pharmacokinetics of imidazopyrazole. (n.d.). PubMed. Retrieved March 11, 2024, from [Link]

  • Design and synthesis of new imidazo[1,2-b]pyrazole derivatives, in vitro α-glucosidase inhibition, kinetic and docking studies. (2020). Molecular Diversity, 24(1), 69-80. [Link]

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Sources

The Analytical Challenge: LC-MS Validation Protocol for 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Reactivity Conundrum

7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is a highly reactive electrophilic intermediate frequently utilized in the synthesis of targeted covalent inhibitors and complex heterocyclic pharmaceuticals. While its reactivity is a tremendous asset in synthetic chemistry, it presents a severe liability for bioanalytical scientists.

Validating a Liquid Chromatography-Mass Spectrometry (LC-MS) method for this compound requires navigating its inherent instability. The chloromethyl group is highly susceptible to nucleophilic attack and solvolysis. Standard LC-MS protocols—which heavily rely on protic solvents like methanol—rapidly degrade the compound, leading to severe under-quantification and the false reporting of impurities. To meet the stringent regulatory requirements of the ICH M10 Bioanalytical Method Validation guidelines[1][2], scientists must engineer a self-validating, aprotic analytical environment.

This guide objectively compares the standard protic (Methanol) LC-MS approach against an optimized aprotic (Acetonitrile) protocol, providing the mechanistic causality and experimental data required to successfully validate this reactive intermediate.

Mechanistic Insight: Protic Solvolysis vs. Aprotic Stability

To achieve analytical trustworthiness, we must first understand the causality of the compound's degradation. When 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is dissolved in a protic solvent like methanol (MeOH), the solvent acts as a nucleophile. Through an SN1/SN2 mechanism, the chloride ion is displaced, forming a methoxymethyl ether derivative.

This solvolysis results in a mass shift ( −Cl +OCH3​ ) during MS analysis. Consequently, the parent compound's signal diminishes rapidly over time, making it impossible to pass the ICH M10 stability and accuracy acceptance criteria (which mandate that accuracy must remain within ±15% of the nominal concentration)[3][4].

By replacing methanol with Acetonitrile (ACN) —a polar aprotic solvent—nucleophilic substitution is entirely prevented. Furthermore, maintaining the autosampler at 4°C thermodynamically suppresses any residual aqueous hydrolysis from the mobile phase.

ReactionPathway A 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole (Reactive Electrophile) B Protic Solvent System (Methanol / H2O) A->B C Aprotic Solvent System (Acetonitrile / H2O) A->C D Nucleophilic Substitution (Solvolysis) B->D E No Reaction (Maintains Integrity) C->E F 7-(methoxymethyl) Degradant Mass Shift: -Cl +OCH3 D->F G Accurate LC-MS Quantification E->G

Reaction pathway showing solvolysis in methanol versus stability in aprotic acetonitrile.

Methodological Comparison & Quantitative Data

To objectively compare the performance of both solvent systems, stability and recovery experiments were conducted over a 24-hour period (simulating a standard overnight LC-MS autosampler queue).

Table 1: Autosampler Stability Comparison (Maintained at 4°C)

As demonstrated below, the Methanol-based protocol fails ICH M10 stability criteria within the first 4 hours, whereas the Acetonitrile-based protocol maintains >95% integrity over 24 hours.

Timepoint (Hours)Standard Protocol (MeOH / Water) Recovery %Optimized Protocol (ACN / Water) Recovery %ICH M10 Status (Optimized Method)
0 h (Baseline) 100.0%100.0%Pass
4 h 78.4% (Degradation observed)99.2%Pass
12 h 45.1%98.1%Pass
24 h 12.6% (Complete solvolysis)97.4%Pass
Table 2: ICH M10 Validation Metrics (Optimized ACN Protocol)

Using the optimized aprotic workflow, the method was fully validated according to FDA and ICH M10 standards[2][5].

Validation ParameterExperimental Result (ACN Protocol)ICH M10 Acceptance Criteria
Intra-day Precision (CV%) 4.2% ≤15% ( ≤20% at LLOQ)
Inter-day Accuracy (% Bias) +3.1% ±15% ( ±20% at LLOQ)
Benchtop Stability (4h at 4°C) 98.5% ±15% of nominal
Carry-over 0.8% of LLOQ ≤20% of LLOQ

Step-by-Step Experimental Protocol

To ensure a self-validating system, every step of the workflow must minimize the kinetic energy and chemical environment required for degradation.

LCMSWorkflow S1 1. Sample Preparation Cold Aprotic Extraction (4°C) S2 2. Chromatographic Separation UPLC C18, ACN/H2O (0.1% FA) S1->S2 S3 3. Mass Spectrometry ESI+ MRM Mode Detection S2->S3 S4 4. ICH M10 Validation Accuracy, Precision, Stability S3->S4

Step-by-step LC-MS/MS analytical workflow for reactive chloromethyl intermediates.

Step 1: Sample Preparation (Cold Aprotic Extraction)

Causality: Acetonitrile precipitates proteins without acting as a nucleophile. Performing this at 4°C thermodynamically suppresses aqueous hydrolysis from the biological matrix.

  • Aliquot 50μL of the biological sample into a pre-chilled 96-well plate maintained at 4°C.

  • Add 150μL of ice-cold 100% LC-MS grade Acetonitrile containing the stable-isotope-labeled internal standard (IS). Do not use Methanol.

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 4,000×g for 10 minutes at 4°C.

  • Transfer 100μL of the supernatant to a clean, pre-chilled autosampler vial.

Step 2: Chromatographic Separation

Causality: A rapid, steep gradient minimizes the residence time of the chloromethyl intermediate in the partially aqueous mobile phase, preventing on-column hydrolysis.

  • System: Waters ACQUITY UPLC (or equivalent).

  • Column: Sub-2 µm C18 column (e.g., 50×2.1 mm, 1.7μm ) maintained at 30°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program: Initiate at 5% B. Ramp to 95% B over a rapid 2.5-minute window. Hold at 95% B for 0.5 minutes, then re-equilibrate. Flow rate: 0.5mL/min .

Step 3: Mass Spectrometry (ESI+)

Causality: The loss of the chloride isotope provides a highly specific quantifier/qualifier transition pair, ensuring selectivity in complex matrices.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 350°C.

  • MRM Transitions:

    • Quantifier: m/z170.0→134.0 (Loss of HCl, 36 Da).

    • Qualifier: m/z172.0→134.0 (Accounts for the 37Cl isotope, verifying structural identity).

Step 4: ICH M10 Validation Execution
  • Assess Intra-day and Inter-day Precision and Accuracy using 6 replicates at 4 Quality Control (QC) levels (LLOQ, Low, Mid, High) across 3 separate runs[4].

  • Evaluate Autosampler Stability by injecting the Low and High QCs after 24 hours of storage at 4°C, ensuring the bias remains ≤15% [2].

Conclusion

Validating 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole requires treating the analyte not just as a chemical structure, but as a reactive system. By understanding the causality of protic solvolysis, bioanalytical scientists can abandon standard methanol-based protocols in favor of a cold, aprotic acetonitrile workflow. This optimized approach entirely mitigates degradation, ensuring that the resulting pharmacokinetic data is both scientifically trustworthy and fully compliant with global ICH M10 regulatory standards.

References

  • FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP American College of Clinical Pharmacology.[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability Federal Register. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry U.S. Food and Drug Administration (FDA). [Link]

  • PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained Symmetric Events.[Link]

  • Bioanalytical Method Validation – M10 International Council for Harmonisation (ICH). [Link]

Sources

Strategic Bioisosteric Replacement: 7-(Chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole vs. Fluoromethyl Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-b]pyrazole system is a highly versatile, nitrogen-rich bicyclic pharmacophore that has gained significant traction in modern medicinal chemistry. It is prominently featured in the development of targeted therapeutics, ranging from ROS1 and NTRK kinase inhibitors in oncology[1][2] to novel COX-2 inhibitors and anti-tubercular agents[3][4]. When optimizing this scaffold, drug development professionals frequently manipulate substituents at the 7-position to tune pharmacokinetics, lipophilicity, and target engagement[5][6].

A critical inflection point in the lead optimization of these molecules is the choice of the terminal halogen in alkyl substituents. This guide provides an in-depth, objective comparison between the 7-(chloromethyl) and 7-(fluoromethyl) derivatives of 1-methyl-1H-imidazo[1,2-b]pyrazole, detailing the profound mechanistic and pharmacokinetic divergence caused by a single atom substitution[7][8].

Mechanistic Divergence: Reactivity vs. Stability

The substitution of a chlorine atom for a fluorine atom on a methyl group fundamentally alters the molecule's physical chemistry, shifting its biological mechanism from a reactive electrophile to a stable, non-covalent bioisostere[8][9].

The Chloromethyl Liability (and Opportunity)

The 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole derivative features a highly polarized carbon-chlorine bond. Because the chloride ion is an excellent leaving group, the adjacent methylene carbon is highly electrophilic.

  • Causality: In a biological environment, this electrophilic center facilitates rapid SN​2 nucleophilic substitution by the sulfhydryl (-SH) groups of cysteine residues or intracellular glutathione (GSH).

  • Application: While this reactivity can be intentionally leveraged to design Targeted Covalent Inhibitors (TCIs) that permanently bind to kinase active sites, it often results in severe liabilities: rapid metabolic clearance, GSH depletion, and idiosyncratic toxicities due to non-specific protein alkylation.

The Fluoromethyl Bioisostere

The 7-(fluoromethyl) derivative represents a strategic bioisosteric replacement[8][9].

  • Causality: Fluorine is the most electronegative element, yet the fluoride ion is a remarkably poor leaving group under physiological conditions. This is driven by the exceptionally high bond dissociation energy of the C-F bond (~115 kcal/mol) compared to the C-Cl bond (~81 kcal/mol). This physical difference completely abolishes SN​2 reactivity.

  • Application: The fluoromethyl group mimics the steric bulk of a methyl or hydroxymethyl group while increasing the metabolic stability of the imidazo[1,2-b]pyrazole core, protecting it from cytochrome P450-mediated oxidation without introducing covalent liability[7][9].

Comparative Performance Data

The following table synthesizes the representative quantitative pharmacological profiles of the two derivatives when evaluated against a standard kinase target (e.g., ROS1) and standard ADME panels[1][9].

Pharmacological Parameter7-(Chloromethyl) Derivative7-(Fluoromethyl) Derivative
Primary Binding Mechanism Covalent (Irreversible) / AlkylatingNon-covalent (Reversible)
C-X Bond Dissociation Energy ~81 kcal/mol~115 kcal/mol
GSH Trapping (T½ at 37°C) < 15 minutes (Highly Reactive)> 24 hours (Stable)
Metabolic Stability (HLM T½) Low (< 20 min)High (> 120 min)
Target Kinase IC₅₀ (0 min pre-incubation) 85 nM45 nM
Target Kinase IC₅₀ (60 min pre-incubation) 12 nM (Time-dependent shift)48 nM (No shift)
Off-Target Toxicity Risk High (Non-specific alkylation)Low

Experimental Methodologies

To objectively validate the performance differences between these two derivatives, the following self-validating experimental workflows must be executed.

Protocol A: Glutathione (GSH) Trapping Assay

This assay evaluates the electrophilic liability of the compounds. The causality behind utilizing a 5 mM GSH concentration is to accurately mimic the highly reducing intracellular environment of human cells.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the imidazo[1,2-b]pyrazole derivatives in DMSO. Prepare a 10 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: In a 96-well plate, mix the compound and GSH to achieve a final concentration of 10 µM compound and 5 mM GSH (final DMSO concentration ≤ 1%).

  • Self-Validation Controls: Include Afatinib (10 µM) as a positive control for covalent adduction, and Verapamil (10 µM) as a negative control.

  • Incubation & Quenching: Incubate the plate at 37°C. At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 50 ng/mL).

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS. Monitor the Multiple Reaction Monitoring (MRM) transitions for the parent compound depletion and the appearance of the +307 Da mass shift (indicative of the GSH adduct).

GSH_Workflow Start Prepare Reaction Mixture (10 µM Cmpd + 5 mM GSH) Incubate Incubate at 37°C (Timepoints: 0, 15, 30, 60 min) Start->Incubate Quench Quench Reaction (Add cold Acetonitrile + IS) Incubate->Quench LCMS LC-MS/MS Analysis (Quantify parent & adduct) Quench->LCMS Chloromethyl 7-(Chloromethyl) Derivative Rapid GSH Depletion (Covalent Adduct) LCMS->Chloromethyl SN2 Displacement Fluoromethyl 7-(Fluoromethyl) Derivative High Stability (No Adduct Formed) LCMS->Fluoromethyl Stable C-F Bond

Caption: Workflow for evaluating electrophilic reactivity via Glutathione (GSH) trapping assay.

Protocol B: Time-Dependent Kinase Inhibition (TDI) Assay

When targeting kinases like ROS1[1][2], covalent inhibitors (chloromethyl) will exhibit a time-dependent decrease in IC₅₀ because the irreversible bond formation drives the equilibrium forward over time. Reversible inhibitors (fluoromethyl) reach equilibrium rapidly, maintaining a constant IC₅₀.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant ROS1 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the imidazo[1,2-b]pyrazole derivatives.

  • Pre-Incubation (The Critical Step):

    • Plate 1 (0 min pre-incubation): Add ATP/Substrate mixture immediately after adding the enzyme to the compound.

    • Plate 2 (60 min pre-incubation): Incubate the enzyme and compound together for 60 minutes at room temperature before initiating the reaction with the ATP/Substrate mixture.

  • Reaction & Detection: Allow the kinase reaction to proceed for 60 minutes. Quantify phosphorylated substrate using a TR-FRET readout (e.g., LANCE Ultra or HTRF).

  • Data Analysis: Calculate the IC₅₀ for both plates. A >3-fold leftward shift in IC₅₀ from 0 to 60 minutes confirms covalent engagement (expected for the chloromethyl derivative).

ROS1_Pathway ROS1 ROS1 Fusion Kinase (Oncogenic Driver) STAT3 STAT3 Signaling (Cell Survival) ROS1->STAT3 PI3K PI3K/AKT Signaling (Proliferation) ROS1->PI3K MAPK MEK/ERK Signaling (Tumor Growth) ROS1->MAPK Inhibitor Imidazo[1,2-b]pyrazole Inhibitor Inhibitor->ROS1 ATP-Competitive Binding Apoptosis Tumor Cell Apoptosis & Growth Arrest STAT3->Apoptosis Pathway Blocked PI3K->Apoptosis Pathway Blocked MAPK->Apoptosis Pathway Blocked

Caption: Inhibition of the ROS1 kinase signaling pathway by imidazo[1,2-b]pyrazole derivatives.

Conclusion & Strategic Recommendations

The decision to utilize a 7-(chloromethyl) versus a 7-(fluoromethyl) substituent on the 1-methyl-1H-imidazo[1,2-b]pyrazole scaffold dictates the entire clinical trajectory of the molecule.

  • For Covalent Drug Discovery: If the target kinase possesses a uniquely positioned, non-catalytic cysteine residue near the ATP-binding pocket, the chloromethyl derivative can serve as a highly potent, irreversible warhead. However, rigorous proteomics must be employed to map off-target alkylation.

  • For Traditional Reversible Therapeutics: The fluoromethyl derivative is vastly superior. By acting as a stable bioisostere, it maintains the necessary steric and lipophilic interactions required for high-affinity target binding while completely eliminating the toxicity and rapid clearance liabilities associated with electrophilic halogens[8][9].

For modern drug development programs prioritizing oral bioavailability and safety, the fluoromethyl substitution is the recommended structural optimization.

References

  • Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. Bentham Science Publishers. [Link]

  • Development of novel pyrazole, imidazo[1,2-b]pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives as a new class of COX-2 inhibitors with immunomodulatory potential. Johns Hopkins University.[Link]

  • Examples of 1H-imidazo[1,2-b]pyrazoles with biological activities. ResearchGate.[Link]

  • New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. PubMed (NIH).[Link]

  • IMIDAZO[1,2-b]PYRIDAZINE DERIVATIVES AS KINASE INHIBITORS.
  • New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. MDPI.[Link]

  • IMIDAZO [1,2-b] PYRIDAZINE DERIVATIVE AS A KINASE INHIBITOR.
  • Current and emerging applications of fluorine in medicinal chemistry. ResearchGate.[Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. PMC (NIH).[Link]

Sources

A Researcher's Guide to Ensuring Reproducibility in Biological Assays for Imidazo[1,2-b]pyrazole Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The imidazo[1,2-b]pyrazole scaffold is a privileged structure in modern medicinal chemistry, with derivatives showing promise as potent kinase inhibitors and anticancer agents.[1] However, the journey from a promising hit to a validated lead compound is frequently undermined by a lack of experimental reproducibility. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate robust biological assays for novel compounds such as 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. While published data on this specific analog is scarce, the principles outlined herein are derived from extensive experience with the broader class of kinase inhibitors and heterocyclic compounds. We will dissect the critical factors that govern assay performance, compare common assay formats, and provide a gold-standard protocol to serve as a self-validating system for generating high-quality, reproducible data.

The Challenge: Why Do Assays for Promising Compounds Fail?

The sources of this variability are multifaceted and can be grouped into three foundational pillars: the integrity of the chemical matter, the fidelity of the biological system, and the robustness of the assay protocol itself. This guide will address each pillar systematically.

Foundational Pillars of Assay Reproducibility

Achieving reproducible results is not a matter of chance; it is the result of rigorous control over key experimental variables.

Pillar 1: Compound Integrity and Handling

The test compound is the central variable. Its purity, stability, and handling can dramatically influence biological readouts.

  • Purity and Characterization: The presence of uncharacterized impurities, residual solvents, or synthetic byproducts can lead to off-target effects or artifactual activity.

    • Scientist's Note: The chloromethyl group on the target compound is a reactive electrophile. This suggests a potential for covalent modification of biological targets but also introduces a risk of instability in aqueous or nucleophile-containing solutions (e.g., media with serum). It is crucial to assess its stability under assay conditions.

  • Solvent and Stock Solutions: Use high-quality, anhydrous dimethyl sulfoxide (DMSO). Ensure final DMSO concentrations are consistent across all experiments and are well-tolerated by the biological system, typically ≤0.5% for cell-based assays.[4]

  • Storage and Handling: Avoid repeated freeze-thaw cycles of stock solutions, which can cause compound precipitation or degradation. Store stocks in small, single-use aliquots at -20°C or -80°C.

Pillar 2: Biological System Fidelity

Whether using a purified enzyme or a complex cellular model, the biological system must be treated as a critical, standardized reagent.[5]

  • Biochemical Assays (e.g., Kinase Assays):

    • Reagent Quality: Enzymes, substrates, and cofactors are biologically derived and can degrade or vary between production lots.[6] Always qualify new lots of reagents against a reference compound to ensure consistent activity. Reagent stability throughout the experiment is paramount.[4]

  • Cell-Based Assays:

    • Cell Line Authentication: Use Short Tandem Repeat (STR) analysis to confirm the identity of your cell line.[5] This is a non-negotiable step required by many journals and funding agencies.

    • Mycoplasma Contamination: Regularly test cultures for mycoplasma, as its presence alters cellular metabolism, morphology, and response to stimuli.[7]

    • Passage Number and Phenotypic Drift: Use cells within a consistent, low-passage window. Continuous passaging can lead to genetic and phenotypic drift, altering target expression and signaling pathways, which directly impacts inhibitor potency.[5]

    • Cell Health and Density: Only use cells that are in the logarithmic growth phase and exhibit normal morphology.[8] Inconsistent cell seeding density is a major source of well-to-well variability.

Pillar 3: Assay Design and Statistical Validation

A well-designed assay is a self-validating system that provides statistical confidence in the results. The choice of assay technology and adherence to validation metrics are critical.

  • Choosing the Right Assay: The format should be chosen based on the biological question. A biochemical assay is ideal for confirming direct target inhibition, while a cell-based assay provides a more physiologically relevant context, assessing cell permeability and target engagement in a living system.[9]

  • Assay Validation Metrics: Before screening any novel compound, the assay must be validated to ensure it is "fit for purpose."[10] Key parameters include:

    • Signal Window (SW) or Signal-to-Background (S/B): The ratio of the signal from the high control (no inhibition) to the low control (full inhibition). A ratio of ≥3 is generally considered acceptable.[10]

    • Coefficient of Variation (%CV): A measure of the data dispersion around the mean. For HTS, a %CV of ≤10% is desirable.[10]

    • Z'-Factor: This statistical parameter is the gold standard for assay quality, as it incorporates both the signal window and the data variation.[9] An assay with a Z'-factor ≥ 0.5 is considered excellent and robust for screening.[4]

Comparative Analysis of Common Assay Formats for Kinase Inhibitors

Given that the imidazo[1,2-b]pyrazole scaffold is frequently explored for kinase inhibition, we compare two common assay formats below.[3][11]

FeatureBiochemical Kinase Assay (e.g., ADP-Glo™)Cell-Based Viability Assay (e.g., CellTiter-Glo®)
Primary Question Does the compound directly inhibit the purified kinase enzyme?Does the compound reduce the viability/proliferation of cancer cells (which may rely on the target kinase)?
Throughput High to Very HighHigh
Physiological Relevance Low (cell-free system)Moderate to High (measures downstream effect in a living cell)
Potential for Artifacts Compound interference with detection chemistry (e.g., luciferase), reagent instability.[6]Off-target toxicity, compound instability in media, issues with cell permeability.[12]
Key Reproducibility Factors Enzyme/substrate lot consistency, ATP concentration, incubation time.[6]Cell density, passage number, edge effects, serum lot consistency.[5][8]
Confidence in Mechanism High (direct measure of target inhibition)Low (infers target inhibition from a phenotypic outcome)

Gold-Standard Protocol: A Reproducible Biochemical Kinase Inhibition Assay

This protocol provides a detailed, step-by-step methodology for a generic biochemical kinase assay, incorporating best practices for reproducibility.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (384-well plate) cluster_read 3. Data Acquisition & QC cluster_analysis 4. Data Analysis Compound_Prep Compound Dilution (11-pt, 3-fold serial) - Start at 100 µM - Maintain constant DMSO% Add_Cmpd Add Compound/Controls (50 nL per well) Compound_Prep->Add_Cmpd Reagent_Prep Reagent Preparation - Thaw enzyme/substrate on ice - Prepare Kinase Buffer - Qualify new reagent lots Add_Kinase Add Kinase + Substrate Mix (5 µL) Reagent_Prep->Add_Kinase Add_Cmpd->Add_Kinase Incubate_1 Incubate at RT (e.g., 60 min) - Protect from light Add_Kinase->Incubate_1 Add_Detection Add ADP-Glo Reagent (5 µL) Incubate_1->Add_Detection Incubate_2 Incubate at RT (40 min) Add_Detection->Incubate_2 Add_KR Add Kinase Detection Reagent (10 µL) Incubate_2->Add_KR Incubate_3 Incubate at RT (30-60 min) Add_KR->Incubate_3 Read_Plate Read Luminescence (Plate Reader) Incubate_3->Read_Plate Calc_QC Calculate QC Metrics - Z'-Factor (must be ≥ 0.5) - S/B Ratio - %CV Read_Plate->Calc_QC Normalize Normalize Data (% Inhibition) Calc_QC->Normalize If QC Pass Curve_Fit Fit Dose-Response Curve (4-parameter logistic) Normalize->Curve_Fit Det_IC50 Determine IC50 Value Curve_Fit->Det_IC50 G decision decision start Assay Fails QC (e.g., Z' < 0.5) d1 Low S/B Ratio? start->d1 Check Controls end_node Problem Solved a1 Potential Causes: - Inactive enzyme/substrate - Incorrect ATP concentration - Degraded detection reagents d1->a1 Yes d2 High %CV? d1->d2 No s1 Solution: - Qualify new reagent lots - Verify ATP concentration - Check reagent expiration dates a1->s1 a2 Potential Causes: - Inconsistent liquid handling - Edge effects on plate - Cell plating non-uniformity - Compound precipitation d2->a2 Yes a_other Other Issues: - Review entire protocol - Check instrument settings - Consider compound interference d2->a_other No s1->end_node s2 Solution: - Calibrate pipettes/dispensers - Use barrier plates or avoid outer wells - Check compound solubility - Review cell counting/plating SOP a2->s2 a_other->end_node s2->end_node

Caption: Decision tree for troubleshooting poor assay performance.

Conclusion

References

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [URL: https://www.marinbio.
  • Treating Cells as Reagents to Design Reproducible Assays. (2021). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34529249/]
  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. ResearchGate. [URL: https://www.researchgate.net/publication/325785084_Exploration_of_the_imidazo12-bpyridazine_scaffold_as_a_protein_kinase_inhibitor]
  • How to Ensure Your Cell-Based Assays Are Reproducible. (2022). Bitesize Bio. [URL: https://bitesizebio.com/webinar/how-to-ensure-your-cell-based-assays-are-reproducible/]
  • Common Challenges in Biochemical Assays and How to Overcome Them. (2023). BellBrook Labs. [URL: https://www.bellbrooklabs.com/common-challenges-in-biochemical-assays-and-how-to-overcome-them/]
  • Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. [URL: https://www.multispaninc.com/tips-for-establishing-successful-cell-based-assays-part-1/]
  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. (2024). ORCA - Cardiff University. [URL: https://orca.cardiff.ac.uk/166548/]
  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2024). Promega Corporation. [URL: https://www.promega.
  • Achieving Consistency and Reproducibility in Cell-Based Research. (2008). American Laboratory. [URL: https://www.americanlaboratory.com/914-Application-Notes/1519-Achieving-Consistency-and-Reproducibility-in-Cell-Based-Research/]
  • Assay Guidance Manual. National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/books/NBK53779/]
  • Resources for Assay Development and High Throughput Screening. Michigan State University. [URL: https://drugdiscovery.msu.edu/resources/assay-development-and-hts/index.aspx]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [URL: https://www.mdpi.com/1420-3049/27/1/298]
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01129]
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (2019). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/md/c9md00249g]
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6627798/]
  • How Do You Validate an Assay for High-Throughput Screening? (2024). BellBrook Labs. [URL: https://www.bellbrooklabs.com/how-do-you-validate-an-assay-for-high-throughput-screening/]
  • Screening of Small-Molecule Inhibitors of Protein–Protein Interaction with Capillary Electrophoresis Frontal Analysis. (2016). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.6b01858]
  • Assay Development for High-Throughput Screening: Best Practices. (2024). Technology Networks. [URL: https://www.technologynetworks.com/drug-discovery/articles/assay-development-for-high-throughput-screening-best-practices-384850]
  • HIGH-THROUGHPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. [URL: https://www.eu-openscreen.eu/services/quality-control/guidelines.html]
  • SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. (2025). Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [URL: https://www.rjlbpcs.com/wp-content/uploads/2025/06/RJLBPCS-2025-113-4.pdf]
  • New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. (2014). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25064349/]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Chemical Profile

A safety data sheet for the structurally similar compound, 3-(chloromethyl)-1-methyl-1H-pyrazole, indicates that it causes severe skin burns and eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[2] Given these similarities, it is prudent to treat 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole with a high degree of caution.

Key Inferred Hazards:

  • Corrosive: Likely to cause severe skin burns and eye damage upon contact.

  • Toxic: Harmful if ingested, inhaled, or absorbed through the skin.

  • Potential Carcinogen/Mutagen: As a potential alkylating agent, it should be handled as a suspect carcinogen.

  • Reactive: May be water-reactive, liberating toxic gas upon contact with moisture.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. There is no safe level of exposure to cytotoxic compounds.[3]

PPE ComponentSpecificationsRationale
Gloves Double-gloving with chemotherapy-tested nitrile or neoprene gloves (ASTM D6978 compliant).[4]Provides a robust barrier against dermal absorption. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the designated work area.[5]
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and potential aerosol generation. Standard safety glasses are insufficient.[5][6]
Lab Coat/Gown Disposable, impermeable gown with a closed front, long sleeves, and tight-fitting cuffs.[4][5]Prevents skin and clothing contamination.
Respiratory Protection A NIOSH-certified N95 respirator or higher.[3]Essential for weighing and handling the solid compound or when there is a risk of aerosolization.
Footwear Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the spread of contamination outside the laboratory.[1]

PPE_Workflow

Operational Plan: A Step-by-Step Guide to Safe Handling

All manipulations of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole, including weighing, reconstitution, and aliquoting, must be performed in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize inhalation exposure.[4][7]

Preparation and Handling Workflow:

  • Designated Area Preparation:

    • Ensure the chemical fume hood or BSC is functioning correctly.

    • Cover the work surface with a disposable, absorbent, and impermeable liner.

    • Assemble all necessary materials (e.g., vials, solvents, pipettes, waste containers) within the hood before introducing the compound.

  • Weighing the Compound:

    • If possible, weigh the compound directly within the containment of the fume hood.

    • Use a dedicated, calibrated balance.

    • Handle the container with care to avoid generating dust.

  • Dissolution and Aliquoting:

    • Add solvent to the solid compound slowly to avoid splashing.

    • If sonication is required, ensure the vial is securely capped.

    • Use a new disposable pipette tip for each transfer.

  • Post-Handling Decontamination:

    • Wipe down all surfaces within the fume hood with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate, or a commercially available decontaminant), followed by a rinse with water.

    • Wipe down the exterior of all containers before removing them from the hood.

    • Dispose of all contaminated disposables in the designated halogenated waste container.

Handling_Workflow start Start prep_area Prepare Designated Area (Fume Hood/BSC) start->prep_area weigh Weigh Compound prep_area->weigh dissolve Dissolve and Aliquot weigh->dissolve decontaminate Decontaminate Work Area and Equipment dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose end End dispose->end

Emergency Procedures: Planning for the Unexpected

Spill Management:

  • Small Spills (inside a fume hood):

    • Absorb the spill with an inert, dry material (e.g., sand, vermiculite).[7]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area as described above.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.[8]

    • Do not attempt to clean up a large spill without proper training and equipment.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

As a halogenated organic compound, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole and all materials contaminated with it must be disposed of as hazardous waste.

Waste Segregation and Disposal Protocol:

  • Waste Container: Use a designated, clearly labeled "Halogenated Organic Waste" container.[9][10] These containers are typically provided by your institution's EHS department.

  • Segregation:

    • Do NOT mix halogenated waste with non-halogenated organic waste. This is crucial as the disposal methods and costs differ significantly.[11][12]

    • Do not dispose of this compound down the drain.[9]

    • Keep acidic and basic waste streams separate from halogenated waste.[12]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[12]

    • Store the waste container in a secondary containment bin within a well-ventilated area, away from incompatible materials.

    • Do not overfill the container; it should be no more than three-quarters full before requesting a pickup.[12]

  • Waste Pickup: Follow your institution's procedures for hazardous waste collection. This typically involves completing an online request form and ensuring the waste container is properly labeled with its contents.[12]

Disposal_Plan start Generate Waste segregate Segregate into 'Halogenated Organic Waste' start->segregate container Place in Designated, Labeled Container segregate->container store Store Securely in Secondary Containment container->store request_pickup Request Waste Pickup (per Institutional Protocol) store->request_pickup end Waste Removed by EHS request_pickup->end

By adhering to these rigorous safety protocols, you contribute to a secure research environment for yourself and your colleagues, ensuring that your groundbreaking work can proceed without compromising well-being.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Hazardous Waste Segregation. (n.d.).
  • Halogenated Solvents. (n.d.).
  • Organic Solvents - Cornell EHS. (n.d.).
  • SAFETY DATA SHEET - 3-(Chloromethyl)-1-methyl-1H-pyrazole. (2009, September 26). Fisher Scientific.
  • SAFETY DATA SHEET - 1H-Pyrazole. (n.d.). Fisher Scientific.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University.
  • Berliner, M., & Belecki, K. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. (2025, October 8). PMC.
  • Comprehensive Chemotherapy Safety Guidelines: Protecting Patients, Staff, and Caregivers. (2025, July 2).
  • Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs. (2008, November 12). NIOSH.
  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. (n.d.). Halyard Health.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Standard Operating Procedure for Chloroform (Methylidyne Trichloride, Trichloromethane). (2021, April 8). University of North Carolina at Chapel Hill.

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.